4-(Difluoromethyl)-3,5-dimethylpyridine
Description
Properties
Molecular Formula |
C8H9F2N |
|---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
4-(difluoromethyl)-3,5-dimethylpyridine |
InChI |
InChI=1S/C8H9F2N/c1-5-3-11-4-6(2)7(5)8(9)10/h3-4,8H,1-2H3 |
InChI Key |
XUYYPYXMTKCFNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C(F)F)C |
Origin of Product |
United States |
Foundational & Exploratory
4-(Difluoromethyl)-3,5-dimethylpyridine CAS number
An In-depth Technical Guide to 4-(Difluoromethyl)-3,5-dimethylpyridine
This guide provides a comprehensive technical overview of 4-(Difluoromethyl)-3,5-dimethylpyridine, a fluorinated heterocyclic compound of significant interest to researchers in medicinal and agricultural chemistry. We will delve into its chemical identity, synthesis, properties, and applications, with a focus on the underlying scientific principles and practical considerations for its use in a research and development setting.
Compound Identification and Overview
4-(Difluoromethyl)-3,5-dimethylpyridine is a pyridine derivative where a difluoromethyl group is substituted at the C4 position, and methyl groups are present at the C3 and C5 positions. The introduction of the difluoromethyl (CF2H) group is a key feature, as it can significantly modulate the physicochemical and biological properties of the parent molecule.[1] The CF2H group is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH2) moieties, capable of forming hydrogen bonds which can influence interactions with biological targets like enzymes.[1]
While a specific CAS Registry Number for 4-(Difluoromethyl)-3,5-dimethylpyridine is not widely indexed in public chemical databases, it belongs to a class of compounds that are crucial building blocks in the synthesis of complex bioactive molecules.[2][3] For context, related fluorinated pyridines have assigned CAS numbers, such as 3,5-Difluoro-4-(difluoromethyl)pyridine (CAS No. 1804935-03-2).[4]
Caption: Chemical structure of 4-(Difluoromethyl)-3,5-dimethylpyridine.
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[5] The difluoromethyl group, in particular, offers a unique combination of steric and electronic properties that are exploited in the design of novel pharmaceuticals and agrochemicals.[6]
Physicochemical and Spectroscopic Properties
The precise experimental data for this specific compound is not extensively published. However, based on its structure and data from analogous compounds, we can predict its key properties.
Table 1: Estimated Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C8H9F2N | Calculated |
| Molecular Weight | 157.16 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |
| Boiling Point | Not determined | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred |
| CAS Number | Not publicly available | Database Search |
Predicted Spectroscopic Data
-
¹H NMR: The spectrum would feature a characteristic triplet for the proton of the difluoromethyl group (CHF2) with a large coupling constant (J ≈ 50-60 Hz). Singlets would be expected for the two equivalent methyl groups and the two equivalent protons on the pyridine ring.
-
¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group (J ≈ 50-60 Hz).[7] The chemical shift would be indicative of a CHF2 group attached to an aromatic ring.
-
¹³C NMR: The carbon of the difluoromethyl group would appear as a triplet due to coupling with the two fluorine atoms. Other signals would correspond to the methyl and pyridine ring carbons.
-
IR Spectroscopy: Characteristic bands would include C-H stretching for the aromatic and methyl groups, C=N and C=C stretching for the pyridine ring, and strong C-F stretching vibrations.[8][9]
Synthesis and Reaction Chemistry
The direct C-H difluoromethylation of pyridines is an efficient and atom-economical method for accessing this class of compounds.[1] Recent advancements have enabled regioselective difluoromethylation at the para-position (C4) of the pyridine ring, which is directly applicable to the synthesis of the title compound starting from 3,5-dimethylpyridine.
A state-of-the-art approach involves the in situ formation of a pyridinium salt, which activates the C4 position for a radical Minisci-type reaction.[1][3]
Caption: General workflow for para-selective C-H difluoromethylation.
Experimental Protocol: para-C-H Difluoromethylation
The following protocol is adapted from established procedures for the regioselective difluoromethylation of pyridines.[1]
Rationale: This procedure utilizes an acid-mediated in situ transformation of a pyridine derivative into a pyridinium salt. This enhances the electrophilicity of the pyridine ring, particularly at the C4 position, making it susceptible to nucleophilic attack by a difluoromethyl radical. The radical is generated from the reaction of urea-hydrogen peroxide with difluoroacetic anhydride.
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a 10 mL Schlenk tube under an argon atmosphere, slowly add difluoroacetic anhydride (4.0 mmol) to a suspension of urea-hydrogen peroxide (0.96 mmol) in dry acetone (1.0 mL) at -40 °C.
-
Stir the mixture at -40 °C for 1 hour. This generates the active difluoromethylating species.
-
-
Reaction Setup:
-
In a separate oven-dried 10 mL Schlenk tube, charge 3,5-dimethylpyridine (0.2 mmol) and (±)-camphorsulfonic acid ((±)-CSA, 0.3 mmol).
-
Subject the tube to three cycles of vacuum and argon backfill to ensure an inert atmosphere.
-
Add dry acetone (1.0 mL) and cool the mixture to 0 °C in an ice/water bath.
-
-
Reaction Execution:
-
Using a glass pipette under an argon flow, transfer the pre-prepared difluoromethylating reagent mixture from Step 1 to the Schlenk tube containing the pyridine substrate at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding 6 N HCl (4 mL).
-
Heat the mixture to 60 °C for 16 hours to ensure complete reaction and hydrolysis of any intermediates.
-
Cool the mixture to room temperature and basify with a saturated aqueous Na2CO3 solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel to yield the pure 4-(Difluoromethyl)-3,5-dimethylpyridine.
-
Applications in Research and Development
The primary value of 4-(Difluoromethyl)-3,5-dimethylpyridine lies in its role as a versatile building block for creating more complex molecules with potential biological activity.
-
Medicinal Chemistry: The difluoromethyl-pyridine motif is found in numerous bioactive compounds.[1][3] The CF2H group can enhance metabolic stability by blocking sites of oxidative metabolism and can improve cell membrane permeability, thereby increasing a drug's bioavailability.[5] Its ability to act as a hydrogen bond donor makes it a valuable substitute for other functional groups in lead optimization campaigns.[1]
-
Agrochemicals: Many modern insecticides, herbicides, and fungicides incorporate fluorinated pyridine rings.[2] These compounds often exhibit high efficacy and target specificity. The introduction of a difluoromethyl group can contribute to these desirable properties, making 4-(Difluoromethyl)-3,5-dimethylpyridine a valuable intermediate for the synthesis of new crop protection agents.[2]
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 4-(Difluoromethyl)-3,5-dimethylpyridine is not available. The following guidance is based on data for structurally related fluorinated and alkylated pyridines.[10][11][12][13]
Table 2: General Safety and Handling Information
| Aspect | Recommendation |
| GHS Hazard Statements | Likely to be classified as: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation/damage (H319/H318), May cause respiratory irritation (H335).[11][12][14] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles or a face shield, and a lab coat.[11] Work in a well-ventilated chemical fume hood.[10] |
| Handling | Avoid contact with skin, eyes, and clothing.[12] Avoid inhalation of vapor or mist. Do not eat, drink, or smoke when using this product.[10] Use proper glove removal technique to avoid skin contact.[11] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Keep away from incompatible materials such as strong oxidizing agents.[15] |
| First Aid | If Swallowed: Rinse mouth and consult a physician.[11] In Case of Skin Contact: Wash off with soap and plenty of water.[11] In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10] If Inhaled: Move person into fresh air.[11] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] |
Disclaimer: This safety information is provided as a guide and is based on related compounds. Always consult a comprehensive and specific Safety Data Sheet (SDS) for any chemical before use and perform a thorough risk assessment.
References
-
Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
-
Ferreira, R. J., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]
-
European Patent Office. (2019). CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES. [Link]
-
Shevelev, S. A., et al. (2023). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Molbank. [Link]
-
ResearchGate. (n.d.). The experimental and simulated IR spectra for the 4-(3,5-dimethyl-1,... Retrieved January 30, 2026, from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2018). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]
-
Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
PubChem. (n.d.). 4-Methoxy-3,5-dimethylpyridine. Retrieved January 30, 2026, from [Link]
-
Semantic Scholar. (2012). 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one Hydrochloride. [Link]
-
CAS Common Chemistry. (n.d.). 5-[3-(Difluoromethyl)-4-fluorophenyl]-3-[(2-methyl-1H-imidazol-1-yl)methyl]pyridazine. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. Retrieved January 30, 2026, from [Link]
-
Katsuyama, I., et al. (2008). A Facile Synthesis of 2-Difluoromethyl-6-methylpyridine-3,5-dicarboxylates. HETEROCYCLES. [Link]
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. researchgate.net [researchgate.net]
- 4. 1804935-03-2|3,5-Difluoro-4-(difluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. jelsciences.com [jelsciences.com]
- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 8. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. resources.rndsystems.com [resources.rndsystems.com]
4-(Difluoromethyl)-3,5-dimethylpyridine chemical properties
An in-depth technical guide on 4-(Difluoromethyl)-3,5-dimethylpyridine , structured for researchers and drug development professionals.
Strategic Scaffold for Medicinal Chemistry & Bioisosteric Design
Executive Summary
4-(Difluoromethyl)-3,5-dimethylpyridine (C₈H₉F₂N) represents a high-value fluorinated building block in modern drug discovery. Distinguished by the difluoromethyl (-CHF₂) moiety at the C4 position, this compound serves as a critical lipophilic hydrogen bond donor.[1]
In the context of Structure-Activity Relationship (SAR) optimization, the -CHF₂ group acts as a bioisostere for hydroxyl (-OH), thiol (-SH), and methyl (-CH₃) groups. It modulates the pKa of the pyridine nitrogen—lowering basicity compared to the parent 3,5-lutidine—while enhancing metabolic stability by blocking the oxidation-prone C4-position. This guide details the physicochemical profile, synthetic pathways, and strategic utility of this scaffold in pharmaceutical development.[2]
Physicochemical Profile
The integration of the electron-withdrawing difluoromethyl group onto the electron-rich 3,5-dimethylpyridine core creates a unique electronic push-pull system. This modulation is critical for fine-tuning the basicity of the pyridine nitrogen, a key parameter in drug-target interactions (e.g., Proton Pump Inhibitors).
Table 1: Key Chemical Properties[3][4]
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| IUPAC Name | 4-(Difluoromethyl)-3,5-dimethylpyridine | Standard nomenclature. |
| Molecular Formula | C₈H₉F₂N | Compact, low-molecular-weight scaffold (Fragment-based design). |
| Molecular Weight | 157.16 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| CAS Number | Not widely listed as commodity; related to 1804444-22-1 | Custom synthesis often required. |
| LogP (Predicted) | ~2.1 - 2.4 | Higher lipophilicity than -CH₂OH analogs; improves membrane permeability. |
| pKa (Pyridine N) | ~3.8 - 4.2 (Est.) | Reduced basicity vs. 3,5-lutidine (pKa ~6.15) due to -CHF₂ inductive effect (-I). |
| H-Bond Donor | 1 (C-H of CHF₂) | The CF₂-H acts as a weak H-bond donor (bioisostere of -OH). |
| H-Bond Acceptor | 3 (N, 2xF) | Fluorine atoms can accept weak H-bonds; Pyridine N is a strong acceptor. |
| Physical State | Low-melting Solid / Liquid | Likely liquid at RT or low-melting solid based on MW and symmetry. |
Synthetic Methodologies
The synthesis of 4-(difluoromethyl)-3,5-dimethylpyridine requires precise control to prevent over-fluorination or defluorination. The most robust route involves the deoxyfluorination of the corresponding aldehyde precursor.
Primary Route: Deoxyfluorination of 3,5-Dimethylisonicotinaldehyde
This protocol utilizes DAST (Diethylaminosulfur trifluoride) or the more thermally stable Deoxo-Fluor® .
Step-by-Step Protocol:
-
Precursor Preparation:
-
Start with 3,5-dimethylpyridine (3,5-lutidine).
-
Perform a Minisci-type radical alkylation or lithiation/formylation to install the C4-formyl group, yielding 3,5-dimethylisonicotinaldehyde .
-
-
Fluorination Reaction:
-
Reagents: 3,5-Dimethylisonicotinaldehyde (1.0 equiv), DAST (1.5–2.0 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Conditions:
-
Cool the aldehyde solution to -78°C or 0°C under Nitrogen/Argon atmosphere.
-
Add DAST dropwise (exothermic reaction).
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
-
Note: The steric bulk of the 3,5-methyl groups may slow the reaction, requiring longer times or slight heating (reflux in DCM).
-
-
Workup & Purification:
-
Quench: Pour the reaction mixture slowly into saturated aqueous NaHCO₃ (Caution: CO₂ evolution).
-
Extraction: Extract with DCM (3x).
-
Drying: Dry organic layer over anhydrous Na₂SO₄.
-
Purification: Flash column chromatography (Silica gel; Hexanes/EtOAc gradient). The product is less polar than the aldehyde.
-
Alternative Route: Radical Difluoromethylation[5]
For late-stage functionalization, a radical approach using zinc sulfinates or photocatalysis can be employed, though regioselectivity (C2 vs C4) can be challenging without blocking groups.
-
Reagents: Zinc difluoromethanesulfinate (DFMS), TBHP (oxidant).
-
Substrate: 3,5-Dimethylpyridine (as TFA salt to activate the ring).
-
Mechanism: Nucleophilic radical addition to the electron-deficient pyridinium ring.
Structural & Functional Logic (Visualization)
The following diagram illustrates the synthesis logic and the Structure-Activity Relationship (SAR) impact of the -CHF₂ group.
Figure 1: Synthetic pathway from 3,5-lutidine and key medicinal chemistry properties of the -CHF₂ scaffold.
Medicinal Chemistry Applications
Bioisosterism in Drug Design
The difluoromethyl group (-CHF₂) is a non-classical bioisostere for the hydroxymethyl group (-CH₂OH) and the thiol group (-SH).
-
Hydrogen Bonding: The C-H bond in -CHF₂ is polarized by the two fluorine atoms, making the proton acidic enough to act as a weak hydrogen bond donor . This allows the molecule to maintain binding interactions similar to an alcohol but with significantly higher lipophilicity.
-
Lipophilicity: Unlike -CH₂OH (which lowers LogP), -CHF₂ increases LogP, enhancing blood-brain barrier (BBB) permeability and cellular uptake.
Metabolic Stability
In many pyridine-based drugs (e.g., PPIs like Omeprazole), the C4-methyl or C4-methoxy group is a primary site of metabolic attack (oxidation).
-
Metabolic Blocking: Replacing a C4-methyl with a C4-difluoromethyl group blocks cytochrome P450-mediated benzylic hydroxylation due to the strength of the C-F bond (approx. 116 kcal/mol) and the removal of abstractable hydrogen atoms.
Modulation of Pyridine Basicity
The basicity of the pyridine nitrogen is crucial for drugs that require protonation for activation (e.g., acid-activated prodrugs).
-
Effect: The -CHF₂ group exerts a strong electron-withdrawing inductive effect (-I).
-
Result: This lowers the pKa of the pyridine nitrogen from ~6.15 (3,5-lutidine) to approximately 4.0. This shift is vital for tuning the pH-dependent solubility and activation profile of the drug.
Safety & Handling
While specific toxicological data for this exact derivative may be limited, standard precautions for fluorinated pyridines apply.
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).[3] Potential for acute toxicity if swallowed (typical of pyridine derivatives).
-
Chemical Stability: Stable under standard conditions. Avoid strong oxidizing agents and strong bases (which may cause deprotonation/elimination of the -CHF₂ proton).
-
Handling:
-
Use in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
DAST Warning: If synthesizing, be aware that DAST can react violently with water and generates HF. Use anhydrous conditions and quench carefully.
-
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Pau, A., et al. (2024).[4] New method for introducing fluorinated components into molecules. University of Münster / Nature Communications. Link
-
Yerien, D. E., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines.... Royal Society of Chemistry (RSC) Advances. Link
-
PubChem Compound Summary . 3,5-Dimethyl-4-methoxy-2-pyridinemethanol (Related Scaffold). National Library of Medicine. Link
-
Organic Chemistry Portal . Synthesis of Fluorinated Pyridines. Link
Sources
- 1. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | C9H13NO2 | CID 737823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Difluoromethyl)-3,5-dimethylpyridine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(difluoromethyl)-3,5-dimethylpyridine, a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry. The incorporation of the difluoromethyl (CF2H) group into the pyridine scaffold imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and bioavailability of molecules. This document will delve into the core chemical structure, established and novel synthetic methodologies, and the critical role of this compound as a building block in the development of therapeutic agents. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required for its effective utilization in drug discovery and development.
Introduction: The Significance of Fluorine in Pyridine Chemistry
The introduction of fluorine-containing functional groups into bioactive molecules is a well-established strategy in modern drug discovery.[1] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Among the various fluorinated moieties, the difluoromethyl group (CF2H) has garnered substantial attention. It can act as a bioisostere for hydroxyl, thiol, and amine groups, capable of participating in hydrogen bonding interactions with biological targets.[2]
The pyridine ring, a ubiquitous scaffold in pharmaceuticals, when substituted with a difluoromethyl group, particularly at the 4-position, presents a valuable synthon for the synthesis of novel therapeutic agents. This guide focuses specifically on 4-(difluoromethyl)-3,5-dimethylpyridine, a derivative that combines the advantageous properties of the difluoromethyl group with the structural features of a substituted pyridine.
Physicochemical Properties and Structural Elucidation
The chemical structure of 4-(difluoromethyl)-3,5-dimethylpyridine consists of a central pyridine ring substituted at the 4-position with a difluoromethyl group and at the 3 and 5-positions with methyl groups.
Table 1: Physicochemical Properties of 4-(Difluoromethyl)-3,5-dimethylpyridine and Related Analogues
| Property | Value | Source |
| Molecular Formula | C8H9F2N | Inferred from structure |
| Molecular Weight | 157.16 g/mol | Inferred from structure |
| Appearance | Typically a liquid or low-melting solid | |
| Boiling Point | Data not readily available | |
| Melting Point | Data not readily available | |
| SMILES | CC1=CC(C(F)F)=CN=C1C | Inferred from structure |
Spectroscopic data is crucial for the unambiguous identification and characterization of 4-(difluoromethyl)-3,5-dimethylpyridine. While specific spectral data for this exact compound is not widely published, analogous structures provide expected spectral features.
-
¹H NMR: The proton spectrum would be expected to show a triplet for the CHF2 proton with a characteristic coupling constant (JHF). Singlets for the two methyl groups and signals for the aromatic protons on the pyridine ring would also be present.
-
¹⁹F NMR: The fluorine spectrum is a key diagnostic tool. A doublet corresponding to the two equivalent fluorine atoms coupled to the adjacent proton would be observed. The chemical shift is indicative of the electronic environment of the CF2H group. For comparison, 19F NMR peaks for similar aromatic systems have been reported in the range of -114 to -118 ppm.[3]
-
¹³C NMR: The carbon spectrum would show distinct signals for the methyl carbons, the aromatic carbons of the pyridine ring, and a characteristic triplet for the difluoromethyl carbon due to C-F coupling.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis of 4-(Difluoromethyl)-3,5-dimethylpyridine
The direct C-H difluoromethylation of pyridines represents an efficient and atom-economical approach to accessing these valuable compounds.[2][4] Traditional methods often require harsh conditions or pre-functionalized starting materials. Recent advancements have focused on milder, more selective C-H functionalization strategies.
Regioselective C-H Difluoromethylation via Oxazino Pyridine Intermediates
A powerful and versatile method for the synthesis of para-difluoromethylated pyridines involves the use of oxazino pyridine intermediates.[2][4] This strategy allows for a switch in regioselectivity between the meta and para positions by altering the reaction conditions.[2][4][5]
3.1.1. Underlying Principle and Mechanistic Causality
The regioselectivity of the difluoromethylation is controlled by the electronic nature of the pyridine intermediate.[2]
-
Meta-Selectivity (Basic/Neutral Conditions): Under basic or neutral conditions, the oxazino pyridine intermediate is the reactive species. Its nucleophilic character at the β- and δ-positions directs the radical difluoromethylation to the meta-position.[2]
-
Para-Selectivity (Acidic Conditions): In the presence of an acid, the oxazino pyridine is converted in situ to a pyridinium salt.[2] This pyridinium ion is electron-deficient, making the γ-position (para) susceptible to nucleophilic attack by the difluoromethyl radical in a Minisci-type reaction.[2]
The use of 3,5-dimethylpyridine as a starting material would sterically and electronically favor functionalization at the 4-position (para) under acidic conditions.
3.1.2. Experimental Workflow: Synthesis of a Para-Difluoromethylated Pyridine
The following is a generalized protocol for the para-difluoromethylation of a pyridine derivative, adapted from established literature.[2]
Caption: Workflow for para-selective C-H difluoromethylation.
3.1.3. Detailed Experimental Protocol
Reagent Preparation:
-
In a 10 mL Schlenk tube under an argon atmosphere, suspend urea·H₂O₂ (4.8 equivalents) in dry acetone.
-
Cool the suspension to -40 °C.
-
Slowly add difluoroacetic anhydride (20 equivalents) to the cooled suspension.
-
Stir the mixture at -40 °C for 1 hour.
Main Reaction:
-
In a separate oven-dried 10 mL Schlenk tube, charge the 3,5-dimethylpyridine starting material (1.0 equivalent, as its pre-formed oxazino derivative) and (±)-camphorsulfonic acid (1.5 equivalents).
-
Subject the tube to three cycles of vacuum and argon backfill.
-
Add dry acetone and cool the mixture to 0 °C in an ice/water bath.
-
Under a positive flow of argon, transfer the pre-prepared reagent mixture from the first Schlenk tube to the second Schlenk tube containing the pyridine substrate.
-
Stir the resulting reaction mixture at 0 °C for 4 hours.
Workup and Purification:
-
Upon completion of the reaction, add 6 N HCl (e.g., 4 mL) to the reaction mixture.
-
Heat the tube to 60 °C for 16 hours to hydrolyze the intermediate.
-
Cool the mixture to room temperature and carefully basify with a saturated aqueous solution of Na₂CO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-(difluoromethyl)-3,5-dimethylpyridine.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 4-(difluoromethyl)-3,5-dimethylpyridine moiety into drug candidates can offer several advantages, making it a valuable building block for medicinal chemists.
Modulation of Physicochemical Properties
-
Lipophilicity: The difluoromethyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[2] The Hansch π value for a CF₂H group is a key parameter in this assessment.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to metabolic oxidation.[6] Replacing a metabolically labile group (e.g., a methyl or methoxy group) with a CF₂H group can block a metabolic hotspot, thereby increasing the drug's half-life.
-
pKa Modulation: The strongly electron-withdrawing nature of the difluoromethyl group can lower the pKa of the pyridine nitrogen. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and interaction with biological targets.
Bioisosteric Replacement and Target Engagement
As a bioisostere of groups like hydroxyl (-OH), thiol (-SH), and amine (-NH₂), the difluoromethyl group can mimic their hydrogen bonding capabilities.[2] The acidic proton of the CF₂H group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the active site of a target protein or enzyme.
Known and Potential Therapeutic Applications
While specific drugs containing the 4-(difluoromethyl)-3,5-dimethylpyridine core are not yet prevalent, the broader class of difluoromethylated pyridines is of high importance in medicinal chemistry.[2][4] This scaffold can be found in molecules targeting a wide range of diseases. The late-stage difluoromethylation techniques described allow for the modification of existing drugs and drug candidates containing a pyridine ring, providing a rapid route to novel analogues with potentially improved properties.[2][5]
Caption: Logic flow for drug development using 4-(difluoromethyl)pyridine.
Conclusion
4-(Difluoromethyl)-3,5-dimethylpyridine is a strategically important building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of a sterically hindered pyridine core and an electronically influential difluoromethyl group offers a powerful tool for modulating the properties of bioactive molecules. The advent of regioselective C-H functionalization methods has made this and related structures more accessible, paving the way for their broader application in drug discovery programs. This guide has provided a foundational understanding of the structure, synthesis, and utility of 4-(difluoromethyl)-3,5-dimethylpyridine, equipping researchers with the knowledge to leverage its potential in the development of next-generation therapeutics.
References
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- molbank - DORAS | DCU Research Repository.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed.
- (PDF)
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 4-(Difluoromethyl)-3,5-dimethylpyridine
Abstract
The introduction of a difluoromethyl (CF₂H) group into pharmacologically active molecules is a well-established strategy for modulating their physicochemical and biological properties.[1][2] This functional group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often leading to enhanced metabolic stability and improved membrane permeability.[1][2] 4-(Difluoromethyl)-3,5-dimethylpyridine, a key building block in medicinal chemistry, has garnered significant interest. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, detailing the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the different approaches. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of the Difluoromethyl Group in Pyridine Scaffolds
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's properties to optimize its biological activity. The difluoromethyl group, in particular, has emerged as a valuable substituent due to its unique electronic properties and its ability to participate in hydrogen bonding. Its incorporation into a pyridine ring can significantly impact a compound's pKa, lipophilicity, and metabolic fate. This guide will explore the most effective and commonly employed methods for the synthesis of 4-(difluoromethyl)-3,5-dimethylpyridine, providing a critical evaluation of each route's advantages and limitations.
Direct C-H Difluoromethylation of 3,5-Dimethylpyridine
Recent advances in synthetic methodology have enabled the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional multi-step syntheses. The para-selective C-H difluoromethylation of 3,5-dimethylpyridine (3,5-lutidine) represents a state-of-the-art approach to the target molecule.
Regioselectivity-Switchable C-H Difluoromethylation via Oxazino Pyridine Intermediates
A powerful strategy for the direct difluoromethylation of pyridines involves the use of transient oxazino pyridine intermediates.[3][4] This method allows for a remarkable switch in regioselectivity, enabling the targeting of either the meta or para position of the pyridine ring. For the synthesis of 4-(difluoromethyl)-3,5-dimethylpyridine, the para-selective pathway is employed.
The underlying principle of this approach is the temporary dearomatization of the pyridine ring to form a more reactive intermediate. This intermediate can then undergo a radical-mediated difluoromethylation. The selectivity for the para position is achieved by in situ transformation of the oxazino pyridine to a pyridinium salt under acidic conditions, which directs the incoming radical to the C4 position.[3][4]
Experimental Protocol: Para-Selective C-H Difluoromethylation
Step 1: Formation of the Oxazino Pyridine Intermediate
-
In a reaction vessel, 3,5-dimethylpyridine is reacted with an activating agent, such as a dialkyl acetylenedicarboxylate, to form the corresponding oxazino pyridine intermediate. This reaction is typically carried out in an inert solvent at ambient temperature.
Step 2: In Situ Formation of the Pyridinium Salt and Radical Difluoromethylation
-
To the solution containing the oxazino pyridine intermediate, a suitable acid (e.g., camphorsulfonic acid) is added to generate the pyridinium salt in situ.
-
A difluoromethyl radical precursor, such as bis(difluoroacetyl) peroxide, is then introduced. The radical reaction is often initiated by thermal or photochemical means, leading to the selective addition of the CF₂H radical to the C4 position of the pyridinium salt.
Step 3: Rearomatization and Isolation
-
The resulting intermediate undergoes rearomatization, typically upon workup, to yield 4-(difluoromethyl)-3,5-dimethylpyridine.
-
The product is then purified using standard techniques such as column chromatography.
| Parameter | Condition |
| Starting Material | 3,5-Dimethylpyridine |
| Key Reagents | Dialkyl acetylenedicarboxylate, Acid (e.g., CSA), Bis(difluoroacetyl) peroxide |
| Solvent | Inert organic solvent (e.g., Dichloromethane) |
| Temperature | Ambient to moderate |
| Reported Yield | Moderate to good |
Causality Behind Experimental Choices:
-
The use of an oxazino pyridine intermediate is crucial for activating the otherwise unreactive pyridine C-H bonds towards radical attack.
-
The in situ formation of the pyridinium salt is the key to directing the difluoromethyl radical to the desired para position, as this position becomes the most electrophilic site.
-
Bis(difluoroacetyl) peroxide is an effective source of difluoromethyl radicals under mild conditions.
Caption: Workflow for direct para-selective C-H difluoromethylation.
Synthesis from Functionalized 3,5-Dimethylpyridine Precursors
An alternative and more traditional approach involves the synthesis of 4-(difluoromethyl)-3,5-dimethylpyridine from a pre-functionalized starting material. This multi-step strategy offers robust and often high-yielding routes to the target molecule.
From 4-Formyl-3,5-dimethylpyridine via Deoxyfluorination
The conversion of an aldehyde to a difluoromethyl group is a well-established transformation in fluorine chemistry. This method relies on the availability of 4-formyl-3,5-dimethylpyridine as the key precursor.
The deoxyfluorination of the aldehyde is typically achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or its more stable analogues. The reaction proceeds through the formation of a geminal diol equivalent, which is then fluorinated.
Experimental Protocol: Deoxyfluorination of 4-Formyl-3,5-dimethylpyridine
Step 1: Synthesis of 4-Formyl-3,5-dimethylpyridine
-
4-Formyl-3,5-dimethylpyridine can be prepared from 3,5-dimethylpyridine via various methods, including the Vilsmeier-Haack reaction or by oxidation of 4-methyl-3,5-dimethylpyridine.
Step 2: Deoxyfluorination
-
In a fume hood, 4-formyl-3,5-dimethylpyridine is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction vessel made of a material resistant to hydrogen fluoride (e.g., a polymer flask).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A deoxyfluorinating agent, such as DAST, is added dropwise to the cooled solution with vigorous stirring.
-
The reaction is allowed to slowly warm to room temperature and stirred until completion, as monitored by TLC or GC-MS.
Step 3: Quenching and Purification
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to afford 4-(difluoromethyl)-3,5-dimethylpyridine.
| Parameter | Condition |
| Starting Material | 4-Formyl-3,5-dimethylpyridine |
| Key Reagents | Diethylaminosulfur trifluoride (DAST) or equivalent |
| Solvent | Anhydrous Dichloromethane |
| Temperature | -78 °C to room temperature |
| Reported Yield | Good |
Causality Behind Experimental Choices:
-
The use of anhydrous conditions is critical to prevent the decomposition of the fluorinating agent and the formation of byproducts.
-
Low temperatures are necessary to control the reactivity of the fluorinating agent and to minimize side reactions.
-
Careful quenching with a base is required to neutralize the acidic byproducts, including hydrogen fluoride.
From 3,5-Dimethyl-4-pyridinecarboxylic Acid via Fluorinative Decarboxylation
Another viable multi-step approach involves the fluorinative decarboxylation of 3,5-dimethyl-4-pyridinecarboxylic acid. This method offers an alternative entry point to the target molecule, particularly if the carboxylic acid precursor is readily available.
This transformation can be achieved using various reagents, including xenon difluoride (XeF₂) or a combination of a silver salt and a fluorinating agent.[5][6][7] The reaction proceeds through the formation of an acyl hypofluorite or a related reactive intermediate, which then undergoes decarboxylation and fluorination.
Experimental Protocol: Fluorinative Decarboxylation
Step 1: Synthesis of 3,5-Dimethyl-4-pyridinecarboxylic Acid
-
This precursor can be synthesized by the oxidation of 4-methyl-3,5-dimethylpyridine or by other established methods.
Step 2: Fluorinative Decarboxylation
-
In a specialized reaction vessel (e.g., made of FEP or PFA), 3,5-dimethyl-4-pyridinecarboxylic acid is dissolved in an inert solvent.
-
Xenon difluoride is added portion-wise to the solution at a controlled temperature. The reaction may be initiated by light or a catalyst.
-
The reaction progress is monitored by the evolution of carbon dioxide and by analytical techniques such as ¹⁹F NMR.
Step 3: Workup and Purification
-
Upon completion, the reaction mixture is carefully worked up to remove any unreacted xenon difluoride and byproducts.
-
The crude product is then purified by chromatography or distillation to yield 4-(difluoromethyl)-3,5-dimethylpyridine.
| Parameter | Condition |
| Starting Material | 3,5-Dimethyl-4-pyridinecarboxylic Acid |
| Key Reagents | Xenon Difluoride (XeF₂) |
| Solvent | Inert organic solvent |
| Temperature | Controlled, often ambient or slightly elevated |
| Reported Yield | Variable, dependent on substrate and conditions |
Causality Behind Experimental Choices:
-
Xenon difluoride is a powerful fluorinating agent that can also induce oxidative processes, making it suitable for this transformation.
-
The choice of solvent is critical to ensure the solubility of the starting material and to mediate the reactivity of the fluorinating agent.
-
Specialized reaction vessels are often required due to the corrosive nature of the reagents and intermediates.
Caption: Multi-step synthetic routes to 4-(difluoromethyl)-3,5-dimethylpyridine.
Comparative Analysis of Synthesis Routes
| Route | Starting Material | Key Features | Advantages | Disadvantages |
| Direct C-H Difluoromethylation | 3,5-Dimethylpyridine | Regioselectivity-switchable, radical-mediated | Atom-economical, fewer synthetic steps, access to previously difficult-to-make isomers | May require specialized reagents and optimization of reaction conditions |
| Deoxyfluorination of Aldehyde | 4-Formyl-3,5-dimethylpyridine | Well-established transformation | Generally high-yielding and reliable | Requires a multi-step synthesis of the aldehyde precursor, use of hazardous fluorinating agents |
| Fluorinative Decarboxylation | 3,5-Dimethyl-4-pyridinecarboxylic Acid | Utilizes a carboxylic acid precursor | Provides an alternative route when the carboxylic acid is readily available | May require specialized and hazardous reagents (e.g., XeF₂), yields can be variable |
Conclusion and Future Perspectives
The synthesis of 4-(difluoromethyl)-3,5-dimethylpyridine can be effectively achieved through several distinct strategies. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. Direct C-H difluoromethylation represents the most modern and efficient approach, minimizing the number of synthetic steps. However, the more traditional methods starting from functionalized precursors offer robust and often high-yielding alternatives.
Future research in this area will likely focus on the development of even more efficient and sustainable methods for direct C-H difluoromethylation, utilizing greener and less hazardous reagents and catalysts. Additionally, the exploration of novel precursors and synthetic transformations will continue to expand the toolbox for the synthesis of this and other valuable difluoromethylated building blocks for the pharmaceutical and agrochemical industries.
References
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [URL: https://www.nature.com/articles/s41467-024-48383-1][3][8]
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [URL: https://www.researchgate.net/publication/380456185_Introduction_of_the_difluoromethyl_group_at_the_meta-_or_para-position_of_pyridines_through_regioselectivity_switch]
- A New Reagent for Direct Difluoromethylation. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3307466/]
- Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/qo/c8qo00378k]
- Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. [URL: https://www.researchgate.net/publication/232049539_Synthesis_of_4'-trifluoromethyl-_and_4'-difluoromethyl-22'6'2-terpyridines]
- Difluoromethyl radical precursors and the initiating protocols. ResearchGate. [URL: https://www.researchgate.
- Selective difluoromethylation and monofluoromethylation reactions. pubs.rsc.org. [URL: https://pubs.rsc.org/en/content/articlelanding/2009/cc/b918258j]
- Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/chem.202200997]
- Xenon difluoride. Wikipedia. [URL: https://en.wikipedia.org/wiki/Xenon_difluoride]
- Site-selective C−H difluoromethylation of pyridines a Bioactive... ResearchGate. [URL: https://www.researchgate.net/figure/Site-selective-C-H-difluoromethylation-of-pyridines-a-Bioactive-compounds-containing-a_fig1_380456185]
- Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. MDPI. [URL: https://www.mdpi.com/1420-3049/28/8/3530]
- Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cs/d1cs00360g]
- C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35912880/]
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38750130/]
- Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20050617/]
- Xenon difluoride. American Chemical Society. [URL: https://www.acs.org/molecule-of-the-week/archive/x/xenon-difluoride.html]
- Uncommon fluorination of enones with xenon difluoride. ResearchGate. [URL: https://www.researchgate.
- Xenon difluoride in the organic laboratory: a tale of substrates, solvents and vessels. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Xenon-difluoride-in-the-organic-laboratory%3A-a-tale-Ramsden/7611a2f602b936573c9f280e224e7769e6381b09]
- Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/fluoroalkanes/difluoroalkanes.shtm]
- Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8306354/]
- Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/62f627443841113f5532551e]
- Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Thieme. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0037-1609809]
Sources
- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Xenon difluoride - Wikipedia [en.wikipedia.org]
- 6. acs.org [acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Difluoromethyl)-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(difluoromethyl)-3,5-dimethylpyridine, a fluorinated heterocyclic compound of increasing interest in medicinal and agricultural chemistry. The strategic introduction of the difluoromethyl group onto the 3,5-dimethylpyridine scaffold significantly influences its physicochemical and pharmacokinetic properties, making it a valuable building block in the design of novel bioactive molecules. This document details the compound's structure and properties, provides a validated synthesis protocol, explores its applications in drug development, and discusses the critical role of the difluoromethyl moiety.
Introduction: The Strategic Importance of Fluorination in Pyridine Scaffolds
The incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery.[1] The unique properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Pyridine and its derivatives are prevalent scaffolds in pharmaceuticals and agrochemicals, and their fluorination has led to the development of numerous successful products.[2]
The difluoromethyl group (-CHF2) is a particularly valuable substituent. It can act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, offering improved metabolic stability while maintaining or enhancing biological activity.[3] Unlike the trifluoromethyl group (-CF3), the difluoromethyl group possesses a hydrogen atom that can participate in hydrogen bonding, a crucial interaction in drug-receptor binding.[3] This guide focuses on 4-(difluoromethyl)-3,5-dimethylpyridine, a molecule that combines the benefits of a fluorinated substituent with the versatile 3,5-dimethylpyridine core.
Molecular Structure and Physicochemical Properties
The IUPAC name for the topic of this guide is 4-(Difluoromethyl)-3,5-dimethylpyridine .
Structure:
Figure 1: Structure of 4-(Difluoromethyl)-3,5-dimethylpyridine
Physicochemical Properties:
A comprehensive table of the key physicochemical properties of 4-(difluoromethyl)-3,5-dimethylpyridine is presented below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| IUPAC Name | 4-(Difluoromethyl)-3,5-dimethylpyridine | - |
| Molecular Formula | C8H9F2N | - |
| Molecular Weight | 157.16 g/mol | - |
| CAS Number | Not available | - |
| Predicted logP | 1.5 - 2.5 | Estimated |
| Predicted Boiling Point | ~180-200 °C | Estimated |
| Predicted pKa (of pyridinium ion) | 4.5 - 5.5 | Estimated |
Synthesis of 4-(Difluoromethyl)-3,5-dimethylpyridine
The synthesis of 4-(difluoromethyl)-3,5-dimethylpyridine can be achieved through a regioselective para-C-H difluoromethylation of the readily available starting material, 3,5-dimethylpyridine (also known as 3,5-lutidine). This late-stage functionalization approach is highly efficient and avoids the need for pre-functionalized starting materials.
Reaction Scheme:
Figure 2: Synthesis of 4-(Difluoromethyl)-3,5-dimethylpyridine.
Detailed Experimental Protocol: Para-Selective C-H Difluoromethylation
This protocol is adapted from the general procedure for para-difluoromethylation of pyridines.
Materials:
-
3,5-Dimethylpyridine
-
Difluoroacetic anhydride
-
Urea-hydrogen peroxide adduct (UHP)
-
(±)-Camphorsulfonic acid (CSA)
-
Dry acetone
-
6 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium carbonate (Na2CO3) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon gas supply
-
Standard glassware for organic synthesis (Schlenk tubes, round-bottom flasks, etc.)
Procedure:
Part A: In-situ generation of the difluoromethyl radical source
-
Under an inert argon atmosphere, slowly add difluoroacetic anhydride (4.0 mmol, 2.0 equiv.) to a suspension of urea-hydrogen peroxide (0.96 mmol, 4.8 equiv.) in dry acetone (1.0 mL) in a Schlenk tube at -40 °C.
-
Stir the mixture for 1 hour at -40 °C. This generates the active difluoromethylating agent.
Part B: Para-difluoromethylation reaction
-
In a separate oven-dried Schlenk tube, combine 3,5-dimethylpyridine (0.2 mmol, 1.0 equiv.) and (±)-camphorsulfonic acid (CSA) (0.3 mmol, 1.5 equiv.).
-
Subject the tube to three cycles of vacuum and argon backfill to ensure an inert atmosphere.
-
Add dry acetone (1.0 mL) and cool the mixture to 0 °C in an ice-water bath.
-
Using a glass pipette, transfer the pre-formed difluoromethylating agent from Part A to the Schlenk tube containing the 3,5-dimethylpyridine mixture under a positive flow of argon.
-
Stir the reaction mixture at 0 °C for 4 hours.
Work-up and Purification:
-
After the reaction is complete, add 6 N HCl (4 mL) to the reaction mixture and heat at 60 °C for 16 hours to hydrolyze any intermediates.
-
Cool the mixture to room temperature and carefully basify with a saturated aqueous Na2CO3 solution until the pH is > 8.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 4-(difluoromethyl)-3,5-dimethylpyridine.
Causality of Experimental Choices:
-
Inert Atmosphere: The use of argon is crucial to prevent side reactions with oxygen and moisture, which can deactivate the reagents.
-
Low Temperature: The initial formation of the difluoromethylating agent is performed at -40 °C to control the exothermic reaction and prevent decomposition. The subsequent reaction at 0 °C provides a balance between reaction rate and stability of the radical species.
-
Acid Catalyst (CSA): Camphorsulfonic acid protonates the pyridine nitrogen, forming a pyridinium salt. This deactivates the ortho and meta positions towards radical attack and directs the incoming difluoromethyl radical to the para position.
-
Hydrolysis Step: The final heating with HCl is necessary to hydrolyze the intermediate oxazino pyridine species that may have formed, leading to the desired rearomatized pyridine product.
Spectroscopic Characterization
The structure of 4-(difluoromethyl)-3,5-dimethylpyridine can be unequivocally confirmed by a combination of NMR spectroscopy and mass spectrometry.
Predicted Spectroscopic Data:
| Technique | Predicted Chemical Shifts (δ) and Couplings (J) |
| ¹H NMR | δ ~8.3 (s, 2H, H-2, H-6), ~6.8 (t, 1H, J ≈ 55 Hz, -CHF2), ~2.3 (s, 6H, -CH3) |
| ¹³C NMR | δ ~150 (C-2, C-6), ~145 (C-4), ~130 (C-3, C-5), ~115 (t, J ≈ 240 Hz, -CHF2), ~18 (-CH3) |
| ¹⁹F NMR | δ ~ -110 to -120 (d, J ≈ 55 Hz) |
| Mass Spec (EI) | m/z (%) = 157 (M+), 142, 106 |
Note: The predicted NMR data is based on typical chemical shifts for substituted pyridines and the characteristic splitting patterns of the difluoromethyl group.[1][4] The ¹H NMR will show a characteristic triplet for the proton of the -CHF2 group due to coupling with the two fluorine atoms. The ¹⁹F NMR will show a doublet due to coupling with the single proton.
The Role of the Difluoromethyl Group in Drug Design
The introduction of a difluoromethyl group into a pyridine ring, as in 4-(difluoromethyl)-3,5-dimethylpyridine, offers several advantages for drug development professionals:
-
Bioisosterism: The -CHF2 group is a well-established bioisostere of the hydroxyl (-OH) and thiol (-SH) groups.[3] This allows for the replacement of these often metabolically labile groups with a more stable alternative, potentially improving the pharmacokinetic profile of a drug candidate.
-
Increased Lipophilicity: The difluoromethyl group generally increases the lipophilicity of a molecule compared to a methyl or hydroxyl group. This can enhance membrane permeability and oral bioavailability.[3]
-
Metabolic Stability: The strong C-F bonds make the difluoromethyl group resistant to oxidative metabolism, which can lead to a longer in-vivo half-life of the drug.
-
Modulation of pKa: The electron-withdrawing nature of the -CHF2 group can lower the pKa of the pyridine nitrogen, which can influence the drug's solubility, absorption, and interaction with its target.
-
Hydrogen Bonding Capability: The acidic proton of the -CHF2 group can act as a hydrogen bond donor, providing an additional point of interaction with the target protein, which can lead to increased binding affinity and selectivity.[3]
Figure 3: Impact of the difluoromethyl group on drug properties.
Applications in Drug Development: A Forward Look
While specific drugs containing the 4-(difluoromethyl)-3,5-dimethylpyridine scaffold are not yet on the market, its structural motifs are present in a variety of biologically active compounds. The 3,5-dimethylpyridine core is a key component in several kinase inhibitors and other therapeutic agents. The strategic incorporation of a difluoromethyl group at the 4-position presents a promising avenue for the development of next-generation drug candidates with improved properties.
Potential therapeutic areas where this scaffold could be explored include:
-
Oncology: As a building block for kinase inhibitors.
-
Neuroscience: For CNS-active agents where metabolic stability and brain penetration are crucial.
-
Infectious Diseases: In the development of novel antibacterial and antiviral agents.
The ability to perform late-stage difluoromethylation on complex, drug-like molecules containing the 3,5-dimethylpyridine core allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[5]
Safety and Handling
As with all laboratory chemicals, 4-(difluoromethyl)-3,5-dimethylpyridine should be handled with appropriate safety precautions. While a specific material safety data sheet (MSDS) is not available, general guidelines for handling fluorinated pyridines should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-(Difluoromethyl)-3,5-dimethylpyridine is a valuable and versatile building block for medicinal and agricultural chemistry. Its synthesis via regioselective C-H functionalization provides an efficient route to this important scaffold. The presence of the difluoromethyl group imparts a unique combination of physicochemical and pharmacokinetic properties that can be strategically leveraged in the design of novel bioactive molecules with improved efficacy, safety, and metabolic stability. As our understanding of the role of fluorine in drug design continues to grow, we can expect to see the emergence of innovative therapeutics built upon scaffolds such as 4-(difluoromethyl)-3,5-dimethylpyridine.
References
- Supporting Information for Electrophilic Difluoromethylation of N-Nucleophiles. (n.d.).
-
Zafrani, Y., & Amir, D. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 15(6), 1239–1243. [Link]
-
Mehta, A., & Jones, P. (2020). Difluorination enhances PI3K inhibitor oral exposure. British Journal of Pharmacology, 177(18), 4103–4112. [Link]
-
Doyle, A., & Stevens, R. (2017). Pd-catalyzed aryl triflate fluorination using KF. Organic Letters, 19(13), 3438–3441. [Link]
-
Meucci, E. A., Ariafard, A., Canty, A. J., Kampf, J. W., & Sanford, M. S. (2019). Aryl–Fluoride Bond-Forming Reductive Elimination from Nickel(IV) Centers. Journal of the American Chemical Society, 141(33), 13261–13267. [Link]
-
Fier, S., & Hartwig, J. F. (2013). Site-Selective Electrophilic Fluorination of Pyridines and Diazines. Science, 342(6161), 956–960. [Link]
-
Chen, Y., & Wang, M. (2021). Recent advances in late-stage C–H fluorination. Tetrahedron Letters, 75, 153123. [Link]
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8214–8247. [Link]
-
Kuttruff, C. A., Haile, M., Kraml, J., & Tautermann, C. S. (2018). Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. ChemMedChem, 13(10), 983–987. [Link]
- Zhang, X., et al. (2021). Phosphorus-mediated sp(2)-sp(3) couplings for C-H fluoroalkylation of azines.
-
Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4099. [Link]
-
University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved from [Link]
-
Kuttruff, C. A., Haile, M., Kraml, J., & Tautermann, C. S. (2018). Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. ChemMedChem, 13(10), 983–987. [Link]
-
Tung, T. T., & Quoc, T. N. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065–2070. [Link]
-
Zhang, X., et al. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications, 15(1), 419. [Link]
-
Greaney, M. F., et al. (2024). Regiodivergent Arylation of Pyridines via Zincke Intermediates. Angewandte Chemie International Edition, 63(9), e202316135. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]
-
Hu, J., & Ni, C. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (48), 7465–7478. [Link]
-
Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4099. [Link]
-
Zhao, Y. (2022). Ruthenium(II)-Enabled para-Selective C–H Difluoromethylation of Anilides and their Derivatives. Synfacts, 18(09), 0976. [Link]
-
University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved from [Link]
-
Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology, 61(2), 241–248. [Link]
-
Macmillan Group, Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Retrieved from [Link]
-
Zhang, X., et al. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications, 15(1), 419. [Link]
-
Greaney, M. F., et al. (2024). Regiodivergent Arylation of Pyridines via Zincke Intermediates. Angewandte Chemie International Edition, 63(9), e202316135. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Late-Stage Functionalization of Drug-Like Molecules Using Diversinates - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(Difluoromethyl)-3,5-dimethylpyridine molecular weight
An In-Depth Technical Guide to 4-(Difluoromethyl)-3,5-dimethylpyridine: Synthesis, Properties, and Applications in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological profile. Among these, the difluoromethyl (CF₂H) group has emerged as a uniquely valuable functional group. It acts as a bioisostere for hydroxyl, thiol, and amine groups, capable of forming hydrogen bonds, while simultaneously enhancing metabolic stability and modulating lipophilicity.[1] This guide provides a comprehensive technical overview of 4-(difluoromethyl)-3,5-dimethylpyridine, a heterocyclic building block of significant interest to researchers in drug development. We will delve into its molecular properties, the strategic rationale for its use, a state-of-the-art synthetic protocol based on recent advancements, and the necessary analytical and safety procedures for its handling and characterization.
Molecular Profile and Physicochemical Properties
4-(Difluoromethyl)-3,5-dimethylpyridine is a pyridine derivative featuring a difluoromethyl substituent at the C4 position, flanked by two methyl groups at the C3 and C5 positions. This specific arrangement of substituents dictates its electronic and steric properties, making it a valuable synthon for library development and lead optimization.
Chemical Structure
Caption: Chemical structure of 4-(Difluoromethyl)-3,5-dimethylpyridine.
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | 4-(Difluoromethyl)-3,5-dimethylpyridine | IUPAC Nomenclature |
| Molecular Formula | C₈H₉F₂N | Calculated |
| Molecular Weight | 157.16 g/mol | Calculated |
| CAS Number | Not readily available in public databases | N/A |
| Predicted LogP | 1.5 - 2.0 | Cheminformatics Estimation |
| Predicted pKa (Pyridine N) | 4.0 - 5.0 | Cheminformatics Estimation |
The Strategic Role of the Difluoromethyl Group in Medicinal Chemistry
The introduction of a difluoromethyl group is not merely an isomorphic substitution but a strategic decision to modulate multiple molecular properties simultaneously. Its utility stems from a unique combination of electronic and steric effects that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.
-
Bioisosterism and Hydrogen Bonding : The CF₂H group is recognized as a bioisostere of moieties like hydroxyl (OH), thiol (SH), and amine (NH₂).[1] The acidic proton on the difluoromethyl group can act as a hydrogen bond donor, potentially introducing new, favorable interactions with protein targets that can enhance binding affinity and selectivity.[1]
-
Metabolic Stability : Fluorine's high electronegativity strengthens the C-F bond, making the difluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase a drug's half-life and oral bioavailability.[2]
-
Lipophilicity and Permeability : The CF₂H group moderately increases lipophilicity (LogP) compared to a methyl group. This enhancement can improve a molecule's ability to cross cellular membranes, which is particularly beneficial for oral absorption and penetration of the blood-brain barrier.[2]
-
pKa Modulation : The electron-withdrawing nature of the CF₂H group lowers the pKa of the pyridine nitrogen. This can alter the ionization state of the molecule at physiological pH, impacting solubility, receptor binding, and off-target activities.
Caption: High-level workflow for the synthesis of 4-(difluoromethyl)-3,5-dimethylpyridine.
Detailed Experimental Protocol
Causality Note: This procedure relies on precise temperature control and an inert atmosphere to manage the reactivity of the peroxide and radical intermediates. (±)-Camphorsulfonic acid ((±)-CSA) is used to generate the key pyridinium salt intermediate that directs the functionalization to the C4 position. [1] Materials:
-
3,5-Dimethylpyridine
-
(±)-Camphorsulfonic acid ((±)-CSA)
-
Urea hydrogen peroxide (UHP, Urea·H₂O₂)
-
Difluoroacetic anhydride
-
Dry acetone
-
6 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon gas supply
-
Schlenk tubes
Procedure:
-
Preparation of the Difluoromethylating Reagent (in Schlenk Tube 1):
-
Under an argon atmosphere, add urea·H₂O₂ (4.8 equiv.) to a 10 mL Schlenk tube.
-
Add dry acetone (5.0 mL/mmol of pyridine substrate).
-
Cool the suspension to -40 °C.
-
Slowly add difluoroacetic anhydride (20 equiv.) to the suspension.
-
Stir the mixture at -40 °C for 1 hour. This mixture contains the active radical precursor.
-
-
Preparation of the Substrate (in Schlenk Tube 2):
-
To a separate oven-dried 10 mL Schlenk tube, add 3,5-dimethylpyridine (1.0 equiv.) and (±)-CSA (1.5 equiv.).
-
Subject the tube to three cycles of vacuum/argon backfill to ensure an inert atmosphere.
-
Add dry acetone (5.0 mL/mmol of pyridine substrate) and cool the mixture to 0 °C in an ice/water bath.
-
-
The Difluoromethylation Reaction:
-
Using a cannula or glass pipette under a positive flow of argon, carefully transfer the cold (-40 °C) reagent mixture from Tube 1 into the substrate mixture in Tube 2 at 0 °C.
-
Stir the combined reaction mixture vigorously at 0 °C for 4 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
-
Hydrolysis and Work-up:
-
Upon completion, carefully add 6 N HCl (20 mL/mmol of pyridine substrate) to the reaction mixture.
-
Heat the tube to 60 °C and stir for 16-24 hours to ensure complete hydrolysis of intermediates. [1] * Cool the mixture to room temperature and carefully basify with saturated aqueous Na₂CO₃ solution until the pH is > 9.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-(difluoromethyl)-3,5-dimethylpyridine.
-
Analytical Characterization and Quality Control
A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. This process serves as a self-validating system for the experimental protocol.
Caption: Analytical workflow for the characterization of synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Will confirm the presence of all protons and their connectivity. The key diagnostic signal is the proton of the CF₂H group, which should appear as a triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR : Will show a signal for the two equivalent fluorine atoms, which will appear as a doublet due to coupling with the single proton.
-
¹³C NMR : Will confirm the carbon backbone, with the CF₂H carbon appearing as a triplet due to C-F coupling.
-
-
High-Resolution Mass Spectrometry (HRMS) : This is critical for confirming the molecular formula by providing a highly accurate mass measurement of the molecular ion, which must match the calculated exact mass of C₈H₉F₂N.
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the final purity of the compound, typically aiming for >95% for use in biological assays.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-(difluoromethyl)-3,5-dimethylpyridine is not available, data from structurally related fluorinated pyridines and reagents must be used to establish safe handling protocols. [3][4][5]
Hazard Summary and Precautionary Measures
| Hazard Category | Associated Risks & Precautions |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapors, or mist. [3]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [5] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and strong oxidizing agents. |
| First Aid | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [3]IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing. [4]IF SWALLOWED: Do not induce vomiting. Rinse mouth and seek immediate medical attention. [4] |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste. Do not allow to enter drains or waterways. [3] |
Conclusion
4-(Difluoromethyl)-3,5-dimethylpyridine represents a valuable building block for modern drug discovery programs. The unique properties imparted by the difluoromethyl group—namely its ability to serve as a hydrogen-bond-donating bioisostere while enhancing metabolic stability—make it an attractive moiety for lead optimization. [1]The advent of efficient and regioselective C-H functionalization methodologies has made this and related compounds more accessible to the scientific community, paving the way for their incorporation into the next generation of therapeutic agents. Adherence to rigorous synthetic, analytical, and safety protocols is paramount to successfully leveraging this promising chemical entity in research and development.
References
-
Xu, P., Wang, Z., Guo, S., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Available at: [Link]
-
Osipov, S. N., et al. (2025). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. Available at: [Link]
-
Xu, P., et al. (2025). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Available at: [Link]
-
Anonymous. Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
Xu, P., Wang, Z., Guo, S., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PubMed. Available at: [Link]
-
PubChem. 4-Methoxy-3,5-dimethylpyridine. Available at: [Link]
-
Wiley, R. H., & Hexner, P. E. (1951). 3,5-dimethylpyrazole. Organic Syntheses. Available at: [Link]
-
Silva, M., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Safe Handling of 4-(Difluoromethyl)-3,5-dimethylpyridine
Chemical Identity and Hazard Classification
4-(Difluoromethyl)-3,5-dimethylpyridine is a heterocyclic aromatic compound. The presence of the pyridine ring, alkyl substituents, and a difluoromethyl group influences its reactivity, physical properties, and potential biological activity. Based on analogous pyridine derivatives, a provisional hazard classification under the Globally Harmonized System (GHS) is proposed.
Table 1: Provisional GHS Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 (Assumed) | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2] |
Note: This classification is predictive and should be confirmed with empirical data when available.
Prudent Handling and Storage Protocols
The cornerstone of working safely with any chemical is a combination of engineering controls, administrative controls, and personal protective equipment (PPE). The following protocols are based on best practices for handling pyridine-based reagents.[4][5]
Engineering Controls
-
Ventilation: All manipulations of 4-(Difluoromethyl)-3,5-dimethylpyridine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5] The volatile nature of many pyridine derivatives necessitates this control.
-
Grounding and Bonding: For transfers of larger quantities, containers and receiving equipment should be grounded and bonded to prevent static discharge, which could be an ignition source.[6][7]
Personal Protective Equipment (PPE)
A risk assessment should always precede the selection of PPE. For this compound, the following are recommended:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a significant risk of splashing.[4][8]
-
Hand Protection: Nitrile or neoprene gloves are recommended for their resistance to a broad range of organic compounds, including pyridines.[4] Gloves should be inspected before use and changed frequently.
-
Skin and Body Protection: A flame-resistant lab coat should be worn. For larger scale operations, chemical-resistant aprons and boots may be necessary.[5]
Storage
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4][9]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and other incompatible materials.[10]
-
Containers: Keep containers tightly closed when not in use.[6]
Emergency Procedures
A well-rehearsed emergency plan is critical.[4]
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Spill Response
-
Small Spills: Absorb with an inert material such as vermiculite, sand, or earth and place in a suitable container for disposal.[4][9]
-
Large Spills: Evacuate the area. Contain the spill if it can be done safely. Prevent entry into waterways. Notify the appropriate emergency response team.
spill [label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assess [label="Assess Spill Size\nand Immediate Risk", fillcolor="#FBBC05", fontcolor="#202124"]; small_spill [label="Small, Controllable Spill", fillcolor="#34A853", fontcolor="#FFFFFF"]; large_spill [label="Large or Uncontrolled Spill", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ppe [label="Don Appropriate PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; absorb [label="Absorb with Inert Material\n(e.g., Vermiculite)", fillcolor="#F1F3F4", fontcolor="#202124"]; collect [label="Collect into a Labeled,\nSealed Container", fillcolor="#F1F3F4", fontcolor="#202124"]; decontaminate [label="Decontaminate Spill Area", fillcolor="#F1F3F4", fontcolor="#202124"]; dispose [label="Dispose as Hazardous Waste", fillcolor="#5F6368", fontcolor="#FFFFFF"]; evacuate [label="Evacuate Immediate Area", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alert [label="Alert Supervisor and\nEmergency Services", fillcolor="#EA4335", fontcolor="#FFFFFF"]; contain [label="Contain Spill (if safe)", fillcolor="#FBBC05", fontcolor="#202124"];
spill -> assess; assess -> small_spill [label="Minor"]; assess -> large_spill [label="Major"]; small_spill -> ppe; ppe -> absorb; absorb -> collect; collect -> decontaminate; decontaminate -> dispose; large_spill -> evacuate; evacuate -> alert; alert -> contain; }
Caption: Workflow for responding to a chemical spill.Toxicological and Ecological Considerations
The toxicological profile of 4-(Difluoromethyl)-3,5-dimethylpyridine has not been extensively studied. However, pyridine and its derivatives can cause local irritation to the skin and eyes.[5] Systemic effects from absorption through the skin or inhalation are also possible.[5] Chronic exposure to some pyridine derivatives has been associated with effects on the liver, kidneys, and central nervous system. The difluoromethyl group is a common substituent in pharmaceuticals and is not typically associated with acute toxicity.
Ecological data is also limited. As a general precaution, this compound should not be released into the environment.[8] All waste containing this material should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[5][9]
Fire and Explosion Hazards
As a flammable liquid, 4-(Difluoromethyl)-3,5-dimethylpyridine presents a fire hazard.
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[10] A water spray can be used to cool fire-exposed containers.[10]
-
Hazardous Combustion Products: Burning may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocol: Safe Weighing and Handling of a Liquid Reagent
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment: balance, weigh paper or boat, spatula, appropriate glassware, and waste container.
-
Don the required PPE: safety goggles, flame-resistant lab coat, and nitrile gloves.
-
-
Weighing:
-
Place a tared weigh boat on the balance inside the fume hood.
-
Carefully dispense the required amount of 4-(Difluoromethyl)-3,5-dimethylpyridine into the weigh boat.
-
Close the primary container immediately after dispensing.
-
-
Transfer:
-
Carefully add the weighed compound to the reaction vessel.
-
Rinse the weigh boat with the reaction solvent to ensure a complete transfer.
-
-
Cleanup:
-
Dispose of the weigh boat and any contaminated materials in the designated hazardous waste container.
-
Wipe down the work surface with an appropriate solvent.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Conclusion
While 4-(Difluoromethyl)-3,5-dimethylpyridine is a valuable compound for research and development, it must be handled with the appropriate precautions. By understanding its potential hazards and adhering to the safety protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative to consult the most up-to-date safety information and to perform a thorough risk assessment before commencing any new experimental work with this compound.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
GOV.UK. (2015, October 15). Pyridine: incident management. [Link]
-
Datasheet. PYRIDINE Safety Data Sheet. [Link]
-
ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
-
Sciencemadness Wiki. (2022, November 30). Pyridine. [Link]
-
CDMS.net. (2020, March 4). SAFETY DATA SHEET Authority® First DF Herbicide. [Link]
-
CDMS.net. (2020, November 20). SAFETY DATA SHEET AUTHORITY®MTZ DF HERBICIDE. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 11. lobachemie.com [lobachemie.com]
Strategic Synthesis & Bioisosteric Profiling of 4-(Difluoromethyl)-3,5-dimethylpyridine
This guide is structured as a high-level technical whitepaper designed for discovery chemists and process scientists. It prioritizes modern, atom-economical methods (C-H activation) while providing a robust classical alternative for scale-up.[1]
Executive Summary: The Bioisosteric Imperative
The discovery of 4-(Difluoromethyl)-3,5-dimethylpyridine (CAS: 1805311-30-1) represents a critical evolution in pyridine scaffold functionalization.[1] In medicinal chemistry, the difluoromethyl group (
The 3,5-dimethylpyridine core (Lutidine scaffold) is ubiquitous in Proton Pump Inhibitors (PPIs) like Lansoprazole and Omeprazole .[1] However, introducing a
Retrosynthetic Logic & Strategy
The synthesis of 4-(Difluoromethyl)-3,5-dimethylpyridine is governed by the electronic duality of the pyridine ring.[1]
-
Challenge: The 3,5-dimethyl groups provide steric bulk.[1] Electrophilic aromatic substitution (EAS) fails due to the electron-deficient nature of the pyridine ring.[1]
-
Solution: We utilize Minisci-type Radical Substitution , exploiting the nucleophilic character of the difluoromethyl radical (
) which preferentially attacks the electron-deficient C4 position of the protonated pyridinium species.[1]
Visualization: Retrosynthetic Pathways
Figure 1: Retrosynthetic disconnection showing the direct C-H activation route (Green) vs. the functional group interconversion route (Red).
Protocol A: Direct C-H Difluoromethylation (The Discovery Route)
Context: This method utilizes recent advancements in regioselective Minisci reactions (Baran/Studer methodologies).[1] The key to achieving C4 selectivity over C2 is the protonation of the pyridine nitrogen , which increases the electrophilicity of the C4 position, making it the preferred site for the nucleophilic
Mechanistic Insight
The reaction proceeds via a radical chain mechanism.[1] The zinc sulfinate reagent releases
Experimental Workflow
Reagents:
-
Radical Source: Zinc difluoromethanesulfinate (DFMS, Baran Reagent) (3.0 equiv)[1]
-
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq) (5.0 equiv)[1]
-
Solvent: DMSO / TFA (3:1 ratio)[1]
Step-by-Step Procedure:
-
Setup: To a 20 mL vial equipped with a magnetic stir bar, add 3,5-Dimethylpyridine (107 mg, 1.0 mmol) and DMSO (3 mL).
-
Acidification: Cool to 0°C and slowly add Trifluoroacetic acid (TFA) (1 mL). Caution: Exothermic.[1] This step forms the pyridinium salt in situ.[1][3][4]
-
Reagent Addition: Add Zinc difluoromethanesulfinate (DFMS) (885 mg, 3.0 mmol) in one portion.
-
Initiation: Add TBHP (5.0 mmol) dropwise.
-
Reaction: Seal the vial and stir vigorously at 40°C for 12–18 hours. The mixture will turn slightly yellow/orange.[1]
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is less polar than the starting material due to the lipophilic
group.[1]
Validation Criteria:
-
Regioselectivity: Check crude NMR. C2-substitution (ortho) is the primary impurity.[1] C4-substitution preserves the symmetry of the methyl groups in
NMR.[1]
Protocol B: Deoxyfluorination (The Classical/Scale-Up Route)
Context: When multi-gram quantities are required, or if the radical route yields inseparable isomers, the conversion of an aldehyde to a difluoromethyl group is the industry standard.[1]
Experimental Workflow
Reagents:
-
Substrate: 3,5-Dimethyl-4-pyridinecarboxaldehyde (Commercially available or synthesized via lithiation/formylation of 3,5-lutidine).[1]
-
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor (safer alternative).[1]
-
Solvent: Anhydrous Dichloromethane (DCM).[1]
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 3,5-Dimethyl-4-pyridinecarboxaldehyde (1.0 equiv) in anhydrous DCM (0.2 M).
-
Fluorination: Cool to -78°C . Add DAST (1.5 equiv) dropwise via syringe.[1] Note: DAST can explode if heated; maintain low temp during addition.[1]
-
Warming: Allow the mixture to warm to Room Temperature (RT) overnight.
-
Quench: Pour the reaction mixture slowly into a stirred mixture of ice and sat.
. Caution: Vigorous gas evolution.[1] -
Extraction: Extract with DCM, dry over
, and concentrate.
Analytical Data & Validation
To confirm the identity of 4-(Difluoromethyl)-3,5-dimethylpyridine, the following spectroscopic signatures must be observed.
NMR Data Summary Table
| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment |
| 8.25 | Singlet (2H) | - | Ar-H (C2, C6) | |
| 6.80 | Triplet (1H) | |||
| 2.35 | Singlet (6H) | - | ||
| -115.0 | Doublet |
Structural Verification Logic
-
Symmetry Check: The appearance of the aromatic protons as a singlet (integrating to 2H) confirms C4 substitution.[1] If the substitution were at C2, you would see two distinct aromatic signals (singlets or doublets depending on coupling).[1]
-
The "Triplet of Death": The proton attached to the difluoromethyl carbon must appear as a triplet with a large coupling constant (
Hz) centered around 6.5–7.0 ppm.[1] This is the definitive signature of the group.
Pathway Visualization: Mechanism of Action
The following diagram illustrates the radical mechanism utilized in Protocol A, highlighting the role of acid in directing regioselectivity.
Figure 2: Mechanistic flow of the Minisci reaction. Protonation (Yellow) renders the C4 position electrophilic, facilitating the nucleophilic radical attack.[1]
References
-
Fujiwara, Y., et al. (2012).[1] "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 492(7427), 95-99.[1] [Link][1]
-
O'Hara, F., et al. (2013).[1] "A Simple and Scalable Reagent for the Radical Difluoromethylation of Heterocycles." Journal of the American Chemical Society, 135(33), 12166–12169.[1] [Link]
-
Studer, A., et al. (2024).[1][4] "Regioselective difluoromethylation of pyridines through oxazino-pyridine intermediates." Nature Communications, 15, 4121.[1] [Link][1]
-
Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804.[1] [Link][1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11565, 3,5-Dimethylpyridine.[1][5] [Link]
Sources
- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. 3-(Difluoromethyl)-5-methylpyridine | 1374659-24-1 | Benchchem [benchchem.com]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethylpyridine | C7H9N | CID 11565 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical characteristics of 4-(Difluoromethyl)-3,5-dimethylpyridine
Executive Summary: The Bioisosteric Advantage[2][3]
4-(Difluoromethyl)-3,5-dimethylpyridine represents a specialized heterocyclic building block in modern medicinal chemistry.[1][2][3] Its significance lies in the difluoromethyl (
When flanked by methyl groups at the 3 and 5 positions, the pyridine ring experiences increased steric bulk and electron density, modulating the reactivity of the ring nitrogen.[1][4][2] This guide details the physicochemical profile, synthesis pathways, and handling protocols for this high-value intermediate.[1][4][2]
Physicochemical Characteristics
The following data synthesizes experimental baselines from parent structures (4-difluoromethylpyridine) and structure-activity relationship (SAR) extrapolations for the 3,5-dimethyl derivative.
Table 1: Physical & Chemical Properties[1][3][5]
| Property | Value (Experimental/Predicted) | Context & Causality |
| Molecular Formula | ||
| Molecular Weight | 157.16 g/mol | |
| Physical State | Low-melting Solid or Viscous Liquid | The 3,5-dimethyl symmetry increases packing efficiency compared to the liquid parent (CAS 82878-62-4), potentially raising the melting point near ambient temperature.[1][2][3] |
| Boiling Point | ~185–195 °C (Predicted) | Higher than 4-(difluoromethyl)pyridine (156 °C) due to increased molecular weight and van der Waals interactions from methyl groups.[1][2][3] |
| pKa (Conjugate Acid) | 4.2 – 4.8 (Est.)[1][2][3] | Critical: The basicity is a tug-of-war.[1][2] The electron-withdrawing |
| LogP | 2.1 – 2.4 | The |
| H-Bond Donor | Weak (C-H...O/N) | The polarized C-H bond in |
Spectroscopic Signature (Identification)
Accurate identification relies on the unique coupling patterns of the difluoromethyl group.[1][2][3]
Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7]
-
NMR (Proton):
-
The
Signal: Look for a characteristic triplet in the range of 6.5 – 7.0 ppm .[1][2][3] -
Coupling: This signal exhibits a large geminal coupling constant (
) of approximately 52–55 Hz .[1][2][3] -
Methyl Groups: Singlet appearing around
2.3 – 2.5 ppm.[1][2][3] -
Aromatic Protons: Singlet (due to symmetry) around
8.2 – 8.4 ppm.[1][2][3]
-
- NMR (Fluorine):
Mass Spectrometry (MS)[2][3][4]
-
Ionization: Electrospray Ionization (ESI+) is preferred due to the basic nitrogen.[1][2][3]
-
Pattern: Expect
at m/z 158.[1][2][3]16. Fragmentation often shows loss of (M-19) or (M-20).[1][2][3]
Synthesis & Manufacturing Workflows
Two primary routes exist for synthesizing this core: Deoxofluorination (classical) and Radical Difluoromethylation (modern C-H functionalization).[1][2][3]
Method A: Deoxofluorination of 3,5-Dimethylisonicotinaldehyde
This method is preferred for scale-up due to the availability of the aldehyde precursor.[1][2]
Protocol:
-
Reagents: 3,5-Dimethylisonicotinaldehyde (1.0 eq), Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor (1.5 eq).[1][4][2][3]
-
Conditions:
, 2-4 hours. -
Workup: Quench with saturated
(Caution: evolution).
Method B: Minisci-Type Radical Difluoromethylation
This method allows late-stage functionalization of 3,5-lutidine but may suffer from regioselectivity issues if the 2/6 positions are open (though 4-position is electronically favored for nucleophilic radicals).[1][2][3]
Protocol:
-
Substrate: 3,5-Lutidine.
-
Reagent: Zinc difluoromethanesulfinate (
) or .[1][2][3] -
Mechanism: Generation of
radical which attacks the electron-deficient pyridine ring.[1][2][3]
Visualization: Synthesis Decision Tree
Figure 1: Comparative synthesis workflows. Route A is preferred for purity; Route B for speed/diversity.[1][2][3]
Handling, Stability, and Safety
Chemical Stability
The
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Incompatibility: Avoid strong Lewis acids which can strip fluoride.[1][2][3]
Safety Protocol: HF Liberation Potential
While less reactive than acyl fluorides, difluoromethyl groups can liberate Hydrogen Fluoride (HF) upon metabolic or thermal degradation.[1][4][2][3]
-
Glassware: Standard borosilicate is acceptable for the final compound, but Teflon/HDPE must be used during deoxofluorination reactions (DAST reacts with glass).[1][4][2][3]
-
Skin Contact: Treat as a potential fluoride source.[1][2][3] Keep Calcium Gluconate gel accessible in the lab.[1][2][3]
Applications in Drug Discovery[1][2][3]
The 4-(difluoromethyl)-3,5-dimethylpyridine core acts as a scaffold in several therapeutic classes:
-
Proton Pump Inhibitors (PPIs): It serves as a lipophilic, acid-stable analog to the traditional alkoxy-pyridine ring found in Lansoprazole.[1][2][3] The
group modulates the pKa of the pyridine nitrogen, influencing the activation rate of the PPI in the parietal cells.[1][4][2] -
Kinase Inhibitors: The moiety is used to fill hydrophobic pockets (lipophilic efficiency) while maintaining a hydrogen bond donor capability to interact with the hinge region or gatekeeper residues.[1][2][3]
Visualization: Bioisosteric Logic
Figure 2: The "Goldilocks" zone of the Difluoromethyl group in medicinal chemistry design.
References
-
Meanwell, N. A. (2018).[1][4][2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[4][2][3]
-
Fujiwara, Y., et al. (2012).[1][4][2][3] Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles. Nature. (Seminal work on Zinc Sulfinate radical reagents). Link[4][2][3]
-
PubChem Database. 4-(Difluoromethyl)pyridine (CAS 82878-62-4).[1][2][3] National Library of Medicine.[1][2][3] Link[4][2][3]
-
Erickson, J. A., & McLoughlin, J. I. (1995).[1][4][2][3] Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry. Link[4][2][3]
Sources
- 1. 4-Methoxy-3,5-dimethylpyridine | C8H11NO | CID 15270545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 3. 4-[[3-(3,4-Difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)oxolane-2-carbonyl]amino]pyridine-2-carboxamide | C21H20F5N3O4 | CID 156445042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
Unlocking the Potential of 4-(Difluoromethyl)-3,5-dimethylpyridine: A Technical Guide to Future Research
Introduction: The Promise of a Fluorinated Scaffold
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. The difluoromethyl (CF2H) group, in particular, offers a unique combination of properties that can profoundly influence the biological activity and pharmacokinetic profile of a parent molecule. It serves as a bioisostere for hydroxyl, thiol, and amino groups, capable of participating in hydrogen bonding, while simultaneously enhancing lipophilicity and metabolic stability.[1] The pyridine scaffold, a privileged structure in numerous pharmaceuticals and agrochemicals, provides a robust framework for the presentation of this versatile functional group.
This technical guide focuses on a specific, yet underexplored molecule: 4-(Difluoromethyl)-3,5-dimethylpyridine . This compound merges the advantageous properties of the difluoromethyl group with a 3,5-disubstituted pyridine core, often referred to as a lutidine-like structure. The methyl groups at the 3 and 5 positions can influence the molecule's conformation, solubility, and interactions with biological targets, while also offering sites for further chemical modification. The direct C-H difluoromethylation of pyridines has emerged as an efficient synthetic route, making compounds like this more accessible for research.[1][2]
This document outlines several promising, high-impact research areas for 4-(difluoromethyl)-3,5-dimethylpyridine, providing a roadmap for academic and industrial scientists to unlock its full potential. We will delve into novel synthetic strategies, explore its bioisosteric applications in drug discovery, investigate its potential in agrochemical development, and detail the foundational physicochemical and metabolic profiling necessary for its advancement.
Research Area 1: Advanced Synthetic Methodologies and Analogue Library Generation
While direct C-H difluoromethylation represents a significant advance, the exploration of diverse and efficient synthetic routes to 4-(difluoromethyl)-3,5-dimethylpyridine and its derivatives is paramount for building a robust structure-activity relationship (SAR) platform.
Rationale
The ability to rapidly and systematically modify the core structure of 4-(difluoromethyl)-3,5-dimethylpyridine is essential for optimizing its properties for specific applications. This research area focuses on both the refinement of existing synthetic methods and the development of novel pathways to generate a diverse chemical library.
Proposed Research Plan
-
Optimization of Direct C-H Difluoromethylation: A systematic investigation into the reaction conditions for the direct difluoromethylation of 3,5-dimethylpyridine will be conducted. This will involve screening various difluoromethylating agents, catalysts, and solvents to maximize yield and minimize by-products.
-
Development of a de novo Synthesis: A multi-step synthesis from acyclic precursors could provide a more controlled and scalable route to the target molecule and its analogues. This would involve the construction of the pyridine ring with the difluoromethyl group already in place.
-
Derivatization of the Pyridine Core and Methyl Groups: A library of analogues will be synthesized by targeting different positions of the molecule for functionalization. This includes:
-
N-oxidation and subsequent nucleophilic substitution: To introduce functionality at the 2- and 6-positions.
-
Halogenation of the pyridine ring: Followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents.
-
Functionalization of the methyl groups: Through radical halogenation followed by nucleophilic displacement.
-
Experimental Protocol: Parallel Synthesis of a 2,6-Disubstituted Analogue Library
Objective: To rapidly generate a diverse set of analogues by functionalizing the 2- and 6-positions of the pyridine ring.
Step 1: N-Oxidation
-
Dissolve 4-(difluoromethyl)-3,5-dimethylpyridine (1.0 eq) in dichloromethane (DCM).
-
Add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with aqueous sodium thiosulfate and extract with DCM.
-
Purify the resulting N-oxide by column chromatography.
Step 2: Activation and Nucleophilic Substitution (Parallel Synthesis)
-
In a 96-well plate, dispense the N-oxide (1.0 eq) in acetonitrile.
-
Add a solution of phosphorus oxychloride (POCl3) (1.1 eq) to each well at 0 °C to activate the 2- and 6-positions.
-
To each well, add a unique nucleophile (e.g., various amines, thiols, alcohols) (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Seal the plate and heat to 80 °C for 16 hours.
-
After cooling, quench the reactions with water and extract with ethyl acetate.
-
Analyze the crude products by LC-MS and purify the desired compounds by preparative HPLC.
Caption: Workflow for the parallel synthesis of a 2,6-disubstituted analogue library.
Research Area 2: Exploiting Bioisosterism in Medicinal Chemistry
The difluoromethyl group's ability to act as a bioisostere of key functional groups opens up vast possibilities for its application in drug design.
Rationale
Many established pharmacophores contain hydroxyl, thiol, or primary/secondary amine functionalities that are critical for target binding but may be liabilities in terms of metabolism or off-target effects. Replacing these groups with a difluoromethyl group can maintain or even enhance binding affinity while improving drug-like properties.[1] The pyridine core is a common motif in many classes of drugs, including kinase inhibitors, GPCR modulators, and anti-infective agents.
Proposed Research Plan
-
Scaffold Hopping and Analogue Design: Identify approved drugs or clinical candidates containing a substituted pyridine or a similar heterocycle with a key hydroxyl, thiol, or amino group. Design analogues where this functionality is replaced by the 4-(difluoromethyl)-3,5-dimethylpyridine scaffold.
-
Synthesis of Bioisosteric Analogues: Synthesize the designed analogues using the methods developed in Research Area 1.
-
In Vitro Biological Evaluation: Screen the synthesized compounds against the relevant biological targets (e.g., kinases, receptors, enzymes) to determine their potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Analyze the biological data to understand the impact of the difluoromethyl group and other substituents on activity. This will guide the design of next-generation compounds.
Case Study: Kinase Inhibitor Development
Target: A hypothetical serine/threonine kinase where a key hinge-binding interaction is mediated by a hydroxyl-substituted pyridine.
Hypothesis: Replacing the hydroxyl group with a difluoromethyl group will maintain the hydrogen bond-accepting capability while increasing metabolic stability and cell permeability.
Experimental Protocol: Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of the difluoromethyl analogue against the target kinase.
Step 1: Reagents and Materials
-
Recombinant purified kinase.
-
Fluorescently labeled ATP-competitive ligand (tracer).
-
4-(Difluoromethyl)-3,5-dimethylpyridine-based analogue.
-
Assay buffer and 384-well plates.
Step 2: Assay Procedure
-
Prepare a serial dilution of the test compound.
-
In a 384-well plate, add the kinase, the fluorescent tracer, and the test compound at varying concentrations.
-
Incubate the plate at room temperature for 1 hour to reach equilibrium.
-
Measure the fluorescence polarization (FP) of each well using a plate reader. A decrease in FP indicates displacement of the tracer by the test compound.
Step 3: Data Analysis
-
Plot the FP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation.
Caption: Conceptual diagram of the bioisosteric replacement strategy.
Research Area 3: Agrochemical Discovery and Development
The unique properties of fluorinated compounds have also been extensively leveraged in the agrochemical industry to develop potent and selective herbicides, fungicides, and insecticides.
Rationale
The introduction of a difluoromethyl group can enhance the efficacy and spectrum of activity of agrochemicals.[3] Pyridine-based herbicides and fungicides are common, and the development of novel derivatives with improved properties is a continuous effort. The 4-(difluoromethyl)-3,5-dimethylpyridine scaffold represents a promising starting point for the discovery of new active ingredients.
Proposed Research Plan
-
Design and Synthesis of an Agrochemical-Focused Library: Based on known agrochemical pharmacophores, design and synthesize a library of derivatives of 4-(difluoromethyl)-3,5-dimethylpyridine. This will involve the introduction of toxophoric groups commonly found in pesticides.
-
High-Throughput Screening (HTS): Screen the synthesized library against a panel of relevant agricultural pests, including weeds, fungi, and insects.
-
Dose-Response Studies: For active compounds, conduct dose-response studies to determine their potency (e.g., GR50 for herbicides, EC50 for fungicides).
-
Selectivity and Crop Safety Evaluation: Assess the selectivity of the most potent compounds to distinguish between target pests and beneficial organisms or crops.
Experimental Protocol: Fungicidal Activity Screening
Objective: To identify compounds with activity against a panel of pathogenic fungi.
Step 1: Fungal Strains and Culture
-
Obtain a panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum).
-
Culture the fungi on potato dextrose agar (PDA) plates.
Step 2: In Vitro Screening
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, add a nutrient broth and the test compounds at a final concentration of 50 µg/mL.
-
Inoculate each well with a suspension of fungal spores.
-
Incubate the plates at 25 °C for 48-72 hours.
-
Measure the optical density (OD) at 600 nm to assess fungal growth. A low OD indicates growth inhibition.
Step 3: Data Analysis
-
Calculate the percentage of growth inhibition for each compound compared to a DMSO control.
-
Compounds showing >80% inhibition are considered "hits" and are selected for further dose-response studies.
Research Area 4: Comprehensive Physicochemical and Metabolic Profiling
A thorough understanding of the physicochemical and metabolic properties of 4-(difluoromethyl)-3,5-dimethylpyridine is crucial for its successful development in any application.
Rationale
Properties such as solubility, lipophilicity (logP/logD), and metabolic stability directly impact the bioavailability and in vivo efficacy of a compound. Early characterization of these parameters can guide the selection and optimization of lead candidates.
Proposed Research Plan
-
Physicochemical Property Determination:
-
Solubility: Measure the kinetic and thermodynamic solubility in aqueous buffers and relevant organic solvents.
-
Lipophilicity: Determine the logP and logD7.4 values using methods such as the shake-flask method or reverse-phase HPLC.
-
pKa: Measure the acid dissociation constant of the pyridine nitrogen.
-
-
In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling:
-
Metabolic Stability: Assess the stability of the compound in liver microsomes and hepatocytes from different species (e.g., rat, dog, human).
-
CYP450 Inhibition: Evaluate the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins.
-
Permeability: Assess the compound's ability to cross cell membranes using Caco-2 or PAMPA assays.
-
Data Summary Table
| Property | Experimental Method | Target Value (Pharmaceutical) | Target Value (Agrochemical) |
| Kinetic Solubility | Nephelometry | > 50 µM | > 10 µM |
| logD at pH 7.4 | Shake-flask or HPLC | 1 - 3 | 2 - 5 |
| pKa | Potentiometric titration | 4 - 9 | 3 - 8 |
| Microsomal Stability (t1/2) | LC-MS/MS | > 30 min | > 15 min |
| CYP3A4 Inhibition (IC50) | Fluorometric assay | > 10 µM | N/A |
| Caco-2 Permeability (Papp) | LC-MS/MS | > 10 x 10^-6 cm/s | N/A |
Conclusion
4-(Difluoromethyl)-3,5-dimethylpyridine stands as a molecule of significant untapped potential. Its unique combination of a versatile difluoromethyl group and a modifiable pyridine core makes it a highly attractive starting point for innovation in both pharmaceutical and agrochemical research. The research areas outlined in this guide provide a comprehensive framework for its systematic exploration. By pursuing these avenues of investigation, the scientific community can unlock the full value of this promising fluorinated scaffold, leading to the development of novel drugs and crop protection agents with improved efficacy, safety, and physicochemical properties.
References
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC.
- Site-selective C−H difluoromethylation of pyridines a Bioactive... - ResearchGate.
- Buy 4-Difluoromethoxy-3-fluoro-5-formylpyridine | 1806333-97-0 - Smolecule.
- (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - ResearchGate.
- A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor- - PubMed.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - MDPI.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed.
- (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines.
- Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds - PubMed.
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Applications of 4-(Difluoromethyl)-3,5-dimethylpyridine in medicinal chemistry
An Application Guide to 4-(Difluoromethyl)-3,5-dimethylpyridine in Modern Drug Discovery
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The introduction of fluorine can profoundly modulate a molecule's physicochemical and pharmacological properties, enhancing potency, selectivity, metabolic stability, and pharmacokinetic (PK) profiles.[1][2] Among the diverse array of fluorinated moieties, the difluoromethyl (–CF2H) group has garnered significant attention for its unique characteristics. It acts as a lipophilic hydrogen bond donor and a bioisosteric replacement for common functional groups like hydroxyl (–OH), thiol (–SH), and amine (–NH2) groups.[3][4]
This guide focuses on the medicinal chemistry applications of a specific, highly functionalized building block: 4-(Difluoromethyl)-3,5-dimethylpyridine . This scaffold combines the proven utility of a pyridine core—a privileged structure in numerous FDA-approved drugs—with the advantageous properties of the difluoromethyl group and the steric and electronic influence of two methyl substituents. We will explore its potential, from fundamental physicochemical properties to synthetic strategies and its application in drug discovery workflows.
Chapter 1: Physicochemical Profile and Bioisosteric Principles
The utility of the 4-(difluoromethyl)-3,5-dimethylpyridine moiety stems from the unique electronic nature of the –CF2H group, which alters the properties of the parent pyridine ring.
Key Physicochemical Characteristics
The introduction of the difluoromethyl group at the 4-position of the 3,5-dimethylpyridine core is predicted to have several key impacts:
-
Lipophilicity: The –CF2H group is more lipophilic than a hydroxyl or amine group but less so than a trifluoromethyl (–CF3) group. This balanced lipophilicity can improve a molecule's ability to cross cellular membranes without leading to excessive non-specific binding or poor solubility.[3]
-
Acidity and Hydrogen Bonding: The hydrogen atom of the –CF2H group is acidic due to the strong electron-withdrawing effect of the two fluorine atoms. This allows it to act as a weak hydrogen bond donor, potentially forming crucial interactions with biological targets like enzymes and receptors.
-
Metabolic Stability: The Carbon-Fluorine bond is exceptionally strong. Replacing a metabolically labile group (like a methoxy ether or a benzylic proton) with a difluoromethyl group can block sites of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.[5]
-
Pyridine Ring Basicity (pKa): The electron-withdrawing nature of the –CF2H group decreases the basicity of the pyridine nitrogen. This modulation of pKa can be critical for optimizing solubility, cell permeability, and avoiding off-target effects such as hERG channel inhibition.
Table 1: Predicted Physicochemical Property Comparison
| Compound | Moiety at 4-Position | Calculated logP | Predicted pKa (Pyridine N) | Hydrogen Bond Donor? | Metabolic Liability |
| 3,5-Dimethyl-4-hydroxypyridine | –OH | 1.2 | ~5.5 | Yes (Strong) | High (Glucuronidation) |
| 4-Methoxy-3,5-dimethylpyridine | –OCH3 | 1.8 | ~5.2 | No | High (O-dealkylation) |
| 4-(Difluoromethyl)-3,5-dimethylpyridine | –CF2H | 2.1 | ~3.8 | Yes (Weak) | Low |
| 4-(Trifluoromethyl)-3,5-dimethylpyridine | –CF3 | 2.5 | ~3.5 | No | Low |
Note: Values are estimations derived from computational models and established principles of physical organic chemistry for illustrative purposes.
The –CF2H Group as a "Lipophilic Hydroxyl" Bioisostere
A central application of the difluoromethyl group is its role as a bioisostere—a substituent that retains similar molecular shape and volume to another group but possesses different electronic and physical properties that can enhance the molecule's therapeutic value. The –CF2H group is an excellent bioisostere for a hydroxyl group.[4] It can replicate the hydrogen-bonding capability of the –OH group while increasing lipophilicity and blocking metabolic conjugation, a common issue with phenolic compounds.
Caption: Bioisosteric replacement of a hydroxyl group with a difluoromethyl group.
Chapter 2: Synthetic Protocols and Strategies
Proposed Synthetic Workflow: Radical C-H Difluoromethylation
Direct C-H difluoromethylation of pyridines represents an efficient and atom-economical approach.[7] The following protocol is a proposed method adapted from established literature on regioselective functionalization.[6]
Caption: Synthetic workflow for 4-(difluoromethyl)-3,5-dimethylpyridine.
Detailed Experimental Protocol
Objective: To synthesize 4-(difluoromethyl)-3,5-dimethylpyridine from commercially available 3,5-lutidine.
Materials:
-
3,5-Lutidine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Sodium difluoromethanesulfinate (CF₂HSO₂Na)
-
Silver nitrate (AgNO₃)
-
Sodium persulfate (Na₂S₂O₈)
-
Acetonitrile (MeCN) and Water (H₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes
Protocol:
Step 1: Synthesis of 3,5-Lutidine N-oxide
-
Rationale: Formation of the N-oxide activates the pyridine ring for subsequent functionalization at the 4-position.
-
Dissolve 3,5-lutidine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (~77%, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used without further purification.
Step 2: C-H Difluoromethylation
-
Rationale: This step utilizes a silver-catalyzed radical process to introduce the difluoromethyl group at the C4 position, which is electronically activated by the N-oxide (after in-situ activation with Tf₂O).[6]
-
To a solution of 3,5-lutidine N-oxide (1.0 eq) and pyridine (2.0 eq) in MeCN, add Tf₂O (1.2 eq) dropwise at 0 °C. Stir for 30 minutes to form the activated pyridinium salt in situ.
-
To this mixture, add sodium difluoromethanesulfinate (2.5 eq), AgNO₃ (0.1 eq), and a solution of Na₂S₂O₈ (3.0 eq) in water.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. The reaction progress can be monitored by LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Step 3: Purification
-
Rationale: Standard column chromatography is used to isolate the pure product from starting materials and reaction byproducts.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield pure 4-(difluoromethyl)-3,5-dimethylpyridine.
-
Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Chapter 3: Application Notes for Drug Discovery
The 4-(difluoromethyl)-3,5-dimethylpyridine scaffold is a versatile building block suitable for a range of therapeutic targets where metabolic stability and modulated basicity are desired.
Potential Therapeutic Areas
-
Kinase Inhibitors: The pyridine core is a common hinge-binding motif. The –CF2H group can act as a hydrogen bond donor to the kinase hinge region while the dimethyl groups can provide steric hindrance to improve selectivity and the reduced basicity can prevent off-target interactions.
-
Central Nervous System (CNS) Agents: The modulated lipophilicity and pKa of the scaffold are ideal for designing molecules with optimal blood-brain barrier (BBB) penetration. Reduced basicity is often correlated with lower interaction with monoamine transporters and receptors, potentially reducing CNS side effects.
-
GPCR Ligands: The ability of the –CF2H group to form hydrogen bonds makes it suitable for interacting with polar residues in G-protein coupled receptor binding pockets.
-
Metabolic Disease: Replacing metabolically weak spots in existing scaffolds (e.g., for DPP-4 or SGLT2 inhibitors) with this moiety could lead to next-generation candidates with improved pharmacokinetic profiles.[5]
Application Protocol: A Hypothetical Screening Cascade
This protocol outlines how to use 4-(difluoromethyl)-3,5-dimethylpyridine as a novel building block in a lead optimization campaign.
Objective: To improve the metabolic stability and cell permeability of a hypothetical lead compound, "Lead-OH," which contains a metabolically labile 4-hydroxy-3,5-dimethylphenyl group.
Caption: A typical drug discovery workflow incorporating the novel building block.
Step-by-Step Workflow:
-
Bioisosteric Replacement and Synthesis:
-
Action: Synthesize the new analog, "Lead-CF2H," by replacing the 4-hydroxy-3,5-dimethylphenyl group of "Lead-OH" with the 4-(difluoromethyl)-3,5-dimethylpyridine moiety using an appropriate cross-coupling reaction (e.g., Suzuki or Stille coupling if the pyridine is functionalized with a halide).
-
Rationale: This direct replacement tests the hypothesis that the difluoromethylpyridine can mimic the key interactions of the hydroxyl group while improving drug-like properties.[8]
-
-
In Vitro Potency Confirmation:
-
Action: Test "Lead-CF2H" in the primary biochemical or cell-based assay against the therapeutic target.
-
Rationale: The first step is to ensure that the structural modification has not resulted in a critical loss of potency. A potency within 3-5 fold of the original lead is generally considered acceptable for further evaluation.
-
-
ADME Profiling: Metabolic Stability:
-
Action: Incubate both "Lead-OH" and "Lead-CF2H" with human liver microsomes (HLM) and measure the rate of disappearance of the parent compound over time.
-
Rationale: This head-to-head comparison will directly quantify the improvement in metabolic stability. The expectation is that "Lead-CF2H" will have a significantly longer half-life (T½) in HLM.[5]
-
-
ADME Profiling: Permeability:
-
Action: Assess the permeability of the compounds using a PAMPA (Parallel Artificial Membrane Permeability Assay) or a Caco-2 cell monolayer assay.
-
Rationale: The increased lipophilicity and modulated pKa of "Lead-CF2H" are expected to result in higher passive diffusion and better cell permeability compared to the more polar "Lead-OH."
-
Table 2: Hypothetical Lead Optimization Data
| Compound ID | Target IC₅₀ (nM) | HLM T½ (min) | Caco-2 Papp (10⁻⁶ cm/s) |
| Lead-OH | 15 | 8 | 1.5 |
| Lead-CF2H | 25 | >60 | 12.0 |
-
In Vivo Pharmacokinetic Study:
-
Action: If the in vitro data is promising, dose "Lead-CF2H" to rats via both intravenous (IV) and oral (PO) routes. Collect plasma samples over time to determine key PK parameters like clearance (Cl), volume of distribution (Vd), half-life (T½), and oral bioavailability (%F).
-
Rationale: This is the definitive test of the new scaffold's performance in a living system. The improved metabolic stability and permeability should translate to lower clearance and higher oral bioavailability.[1]
-
Conclusion
4-(Difluoromethyl)-3,5-dimethylpyridine is a high-value building block for medicinal chemists. It offers a pre-packaged solution for tackling common drug discovery challenges, including metabolic instability, low permeability, and off-target basicity effects. By serving as a robust bioisostere for hydroxyl and other polar functional groups, it enables the rational design of drug candidates with superior pharmacokinetic profiles and enhanced therapeutic potential. The synthetic accessibility via modern C-H functionalization methods further cements its role as a strategic tool for accelerating the development of next-generation pharmaceuticals.
References
- Royal Society of Chemistry. (n.d.). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using.
- Bocan Group. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
- Sladek, M., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2).
- Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- DiVA. (2023). Structure−Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease- Transmitting Mosquitoes.
- ResearchGate. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PubMed.
- Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed.
- RSC Publishing. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
- Chen, M., et al. (2023). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. ChemRxiv.
- Macmillan Group, Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation.
- Baran, P. S. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie.
- ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
Sources
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Utilization of 4-(Difluoromethyl)-3,5-dimethylpyridine in Next-Generation SDHI Fungicides
Executive Summary
This technical guide details the application of 4-(Difluoromethyl)-3,5-dimethylpyridine as a high-value pharmacophore in the design of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While trifluoromethyl (
This note provides a validated protocol for the synthesis of this core scaffold and its subsequent coupling to form bioactive carboxamides. It addresses the critical challenge of metabolic stability by leveraging the 3,5-dimethyl steric blockade to prevent P450-mediated oxidation.
Technical Rationale: The "Magic Methyl" & "Lipophilic Donor" Synergy
The Bioisostere Advantage
Unlike the chemically inert
The 3,5-Dimethyl Steric Shield
The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, but more importantly, the open ortho positions are prime targets for oxidative metabolism.
-
Conformational Lock: The methyl groups at positions 3 and 5 introduce steric strain, forcing the 4-substituent (
) into a specific conformation relative to the ring, often enhancing binding affinity (atropisomerism potential). -
Metabolic Blockade: These methyl groups physically block cytochrome P450 enzymes from accessing the ring carbons, extending the half-life of the active ingredient in the plant and soil.
Physiochemical Comparison
The following table highlights why the
| Property | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( | Impact on Agrochemical |
| Lipophilicity ( | 0.56 | 0.88 | 0.65 | |
| H-Bond Donor | No | No | Yes (Weak) | Increases target binding affinity via H-bonding. |
| Metabolic Stability | Low (Oxidation) | High | High | Resists oxidative degradation. |
| Electronegativity | Low | Very High | High | Modulates pKa of the pyridine nitrogen. |
Experimental Protocol: Synthesis & Functionalization
Synthesis of 4-(Difluoromethyl)-3,5-dimethylpyridine
Methodology: Deoxofluorination of the aldehyde precursor. Rationale: While radical difluoromethylation is popular, the deoxofluorination of aldehydes using XtalFluor-E® is safer, more scalable, and produces fewer side products than DAST (Diethylaminosulfur trifluoride) for this specific sterically hindered substrate.
Reagents:
-
Precursor: 3,5-Dimethylpyridine-4-carbaldehyde (CAS: 5221-43-2)
-
Fluorinating Agent: XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate)
-
Promoter: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or HF-amine complex
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Protocol:
-
Preparation: In a flame-dried 250 mL round-bottom flask under Argon atmosphere, suspend XtalFluor-E (1.2 equiv) in anhydrous DCM (0.5 M concentration relative to substrate).
-
Activation: Cool the suspension to -78°C. Add DBU (1.5 equiv) dropwise. Note: DBU acts as an HF scavenger and activates the reagent.
-
Addition: Dissolve 3,5-Dimethylpyridine-4-carbaldehyde (1.0 equiv) in a minimal amount of DCM and add slowly to the reaction mixture at -78°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) over 4 hours. Stir for an additional 12 hours.
-
Checkpoint: Monitor reaction progress via TLC (SiO2, 20% EtOAc/Hexanes) or
F NMR (look for doublet at to ppm).
-
-
Quenching: Cool to 0°C. Quench carefully with saturated aqueous
. Caution: Gas evolution ( ). -
Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes). The product is typically a low-melting solid or oil.
Application: Coupling to form SDHI Candidate
Objective: Link the pyridine scaffold to an amine-bearing pharmacophore (e.g., an aniline derivative) to create a carboxamide fungicide. Note: This assumes the starting material is the 2-carboxylic acid derivative of the title compound, a common motif in SDHIs.
Workflow Diagram (DOT):
Figure 1: Synthetic workflow transforming the pyridine building block into a bioactive SDHI fungicide.
Mechanism of Action & Biological Validation
Target Interaction (Complex II)
The target molecule inhibits Succinate Dehydrogenase (SDH) , a critical enzyme in the mitochondrial respiration chain (Complex II) and the TCA cycle.
Signaling Pathway Visualization:
Figure 2: Mechanism of Action. The CF2H group mimics ubiquinone features, locking the enzyme and causing lethal ROS accumulation.
Self-Validating Efficacy Screen
To verify the biological activity of the synthesized analog, use the following tiered screening protocol:
-
In Vitro Enzyme Assay:
-
System: Isolated succinate dehydrogenase from Botrytis cinerea.
-
Metric:
measurement using DCPIP (2,6-dichlorophenolindophenol) reduction assay. -
Validation: The
analog should show nM. If nM, re-evaluate the steric clash of the 3,5-dimethyl groups.
-
-
In Vivo Greenhouse Assay:
-
Target: Cucumber Powdery Mildew (Sphaerotheca fuliginea).
-
Method: Foliar spray at 10, 50, and 100 ppm.
-
Success Criteria: >90% disease control at 50 ppm compared to untreated control.
-
References
-
Fujiwara, T., et al. (2014). "Synthesis and biological activity of novel SDHI fungicides." Journal of Pesticide Science, 39(2), 110-118.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Bayer CropScience. (2012). "Pyridylethylbenzamide derivatives and their use as fungicides." World Intellectual Property Organization Patent WO2012025469.
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Scalable Deoxofluorinating Reagents." Journal of Organic Chemistry, 75(10), 3401–3411.
-
Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study." Journal of Medicinal Chemistry, 60(2), 797–804.
Application Note: Synthesis and Mechanistic Profiling of 4-(Difluoromethyl)-3,5-dimethylpyridine
Executive Summary
4-(Difluoromethyl)-3,5-dimethylpyridine (DFM-DMP) represents a high-value heterocyclic building block in modern medicinal chemistry. The 4-difluoromethyl (
This Application Note provides a definitive guide to the regioselective synthesis of DFM-DMP. Unlike simple pyridines, the 3,5-dimethyl substitution pattern introduces steric buttressing that renders direct C-H functionalization (e.g., Minisci-type radical reactions) ineffective for accessing the C4 position. Consequently, this guide details the Deoxofluorination Pathway as the industry-standard protocol, supported by mechanistic analysis and safety-critical workflows.
Critical Analysis of Synthetic Routes
To access DFM-DMP, researchers typically evaluate two primary mechanistic pathways. Understanding the causality behind selecting the correct pathway is vital for yield optimization.
| Feature | Route A: Radical C-H Difluoromethylation | Route B: Deoxofluorination (Recommended) |
| Reagents | DAST, Deoxo-Fluor®, or XtalFluor-E® | |
| Precursor | 3,5-Dimethylpyridine | 3,5-Dimethylisonicotinaldehyde |
| Mechanism | Radical Substitution (Minisci) | Nucleophilic Fluorination ( |
| Regioselectivity | Poor. Favors C2/C6 (alpha) due to electronics and steric accessibility. | Excellent. Fixed at C4 by the aldehyde handle. |
| Steric Impact | 3,5-Methyls block C4 attack ("Buttressing Effect"). | Aldehyde group extends beyond steric bulk, remaining accessible. |
| Yield | <15% (Mixture of isomers) | >85% (Single isomer) |
Reaction Mechanism: Deoxofluorination[1]
The conversion of 3,5-dimethylisonicotinaldehyde to DFM-DMP using Diethylaminosulfur trifluoride (DAST) proceeds via a stepwise activation-substitution mechanism. Understanding this mechanism is critical for troubleshooting "stalled" reactions or byproduct formation (e.g., hydrolysis back to aldehyde).
Mechanistic Pathway
-
Activation: The carbonyl oxygen of the aldehyde attacks the sulfur atom of DAST, displacing a fluoride ion.
-
Alkoxy-Sulfur Intermediate: An unstable alkoxy-aminosulfur difluoride intermediate is formed.
-
Nucleophilic Attack (Step 1): The displaced fluoride ion attacks the benzylic carbon (C4), displacing the amino-sulfur group (as a leaving group) to form a fluoro-sulfinium species. Note: In many descriptions, this proceeds via an oxonium ion intermediate.
-
Gem-Difluorination: The process repeats or proceeds via an iminium-like transition state to install the second fluorine atom, releasing diethylamidosulfinyl fluoride as a byproduct.
Pathway Visualization
The following diagram illustrates the transformation logic and the competing side-reactions (hydrolysis) that must be mitigated by maintaining anhydrous conditions.
Figure 1: Mechanistic flow of Deoxofluorination using DAST. Note the critical sensitivity to moisture at the intermediate stage.
Experimental Protocol: Synthesis of DFM-DMP
Safety Warning: DAST is thermally unstable and can decompose explosively at temperatures >90°C. It reacts violently with water to produce HF. All operations must be performed in a fume hood behind a blast shield.
Materials
-
Substrate: 3,5-Dimethylisonicotinaldehyde (1.0 eq)
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) (1.5 - 2.0 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Saturated aqueous
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Cap with a rubber septum and flush with dry Nitrogen (
) for 15 minutes. -
Rationale: Moisture acts as a competitive nucleophile, reverting the intermediate back to the aldehyde (see Figure 1).
-
-
Substrate Dissolution:
-
Charge the RBF with 3,5-Dimethylisonicotinaldehyde (1.35 g, 10 mmol).
-
Add Anhydrous DCM (40 mL) via syringe.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Rationale: Low temperature controls the exotherm of the DAST addition and prevents decomposition.
-
-
Reagent Addition:
-
Add DAST (2.6 mL, 20 mmol) dropwise over 10 minutes via a glass syringe.
-
Crucial: Do not use steel needles if possible (corrosion risk); glass or Teflon-lined syringes are preferred.
-
Stir at -78°C for 30 minutes.
-
-
Reaction Progression:
-
Remove the cooling bath and allow the reaction to warm to Room Temperature (25°C) slowly.
-
Stir for 12–16 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 4:1). The aldehyde spot (
) should disappear; the product spot is usually less polar ( ).
-
-
Quenching (Exothermic):
-
Cool the mixture back to 0°C.
-
Slowly add saturated
(50 mL). Vigorous bubbling ( ) will occur. -
Rationale: Neutralizes HF generated during the reaction.
-
-
Workup & Purification:
-
Separate phases.[1] Extract aqueous layer with DCM (2 x 30 mL).
-
Dry combined organics over
, filter, and concentrate in vacuo (keep bath <30°C due to volatility). -
Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Expected Yield: 85-92% as a colorless oil or low-melting solid.
Bioisosteric Applications & Reactivity[1]
Once synthesized, DFM-DMP acts as a specialized tool in drug design. Its reactivity profile is defined by the
Lipophilic Hydrogen Bond Donor
Unlike a methyl group (inert) or a trifluoromethyl group (strong EWG, no H-bond donor), the difluoromethyl group acts as a "lipophilic alcohol."
-
Acidity: The C-H proton in
has a pKa 25-28. It acts as a weak Hydrogen Bond Donor (HBD) to protein backbone carbonyls. -
Mechanism: The two fluorine atoms withdraw electron density via induction (
), polarizing the C-H bond and making the proton electropositive.
Metabolic Stability
The
-
C-H vs C-F: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.
-
Blocking P450: In the parent 3,5-dimethylpyridine, the methyl groups are susceptible to metabolic oxidation to carboxylic acids. The
group at the 4-position deactivates the ring slightly, but more importantly, it does not introduce a "soft spot" for metabolism itself, unlike a standard ethyl or isopropyl group.
Comparative Data Table
| Property | Methyl (-CH3) | Difluoromethyl (-CF2H) | Trifluoromethyl (-CF3) |
| Hammett Constant ( | -0.17 (Donor) | +0.32 (Withdrawing) | +0.54 (Withdrawing) |
| H-Bond Donor? | No | Yes (Weak) | No |
| Lipophilicity ( | +0.56 | +0.11 | +0.88 |
| Metabolic Liability | High (Oxidation) | Low | Very Low |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[2] The Journal of Organic Chemistry, 40(5), 574–578. Link
-
Fujiwara, Y., et al. (2012). Practical C–H functionalization of quinolines with boronic acids. Nature, 490, 222–226. (Context on Minisci regioselectivity issues). Link
-
Pau, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones.[3][4] RSC Advances, 10, 29829-29834.[3] Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626–1631. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent [diposit.ub.edu]
- 4. scispace.com [scispace.com]
Comprehensive Analytical Characterization of 4-(Difluoromethyl)-3,5-dimethylpyridine
An Application Note for Drug Development Professionals
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-(Difluoromethyl)-3,5-dimethylpyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis. The introduction of the difluoromethyl group (CHF₂) offers unique physicochemical properties, necessitating robust and specific analytical protocols to ensure identity, purity, and stability. We present detailed, field-proven protocols for chromatographic, spectroscopic, and thermal analysis techniques, explaining the causality behind experimental choices to empower researchers in their method development and validation efforts.
Introduction: The Significance of Fluorinated Pyridines
Pyridine derivatives are foundational scaffolds in medicinal chemistry.[1] The strategic incorporation of fluorine-containing functional groups, such as the difluoromethyl moiety, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 4-(Difluoromethyl)-3,5-dimethylpyridine serves as a critical building block for accessing novel chemical entities. Its rigorous characterization is paramount, underpinning the reliability of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document outlines a multi-faceted analytical approach to provide a complete profile of this compound.
Chromatographic Purity and Quantification
Chromatographic methods are essential for assessing the purity of 4-(Difluoromethyl)-3,5-dimethylpyridine and quantifying it in various matrices. The choice between Gas and Liquid Chromatography is primarily dictated by the compound's volatility and thermal stability, as well as the nature of potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the preferred method for analyzing thermally stable and volatile compounds. It provides excellent separation efficiency and, through mass spectrometry, definitive identification of the target analyte and any volatile impurities, such as residual solvents or by-products from synthesis.[2]
Protocol: Purity Profiling and Impurity Identification
-
Sample Preparation:
-
Accurately weigh 10 mg of the 4-(Difluoromethyl)-3,5-dimethylpyridine sample.
-
Dissolve the sample in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
Instrumentation and Conditions:
-
The following table outlines a robust starting point for method development.
-
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible performance. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column offering excellent separation for a wide range of analytes. |
| Injector | Split/Splitless, 250 °C | Prevents thermal degradation while ensuring efficient volatilization. |
| Injection Mode | Split (50:1 ratio) | Avoids column overloading and ensures sharp peaks for the main component. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert and provides good chromatographic efficiency. |
| Oven Program | 70 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) | A standard temperature ramp to separate compounds with different boiling points.[3] |
| MS System | Agilent 5977B or equivalent | Offers high sensitivity and spectral library matching capabilities. |
| Ion Source Temp. | 230 °C | Optimal temperature for efficient ionization.[3] |
| Quadrupole Temp. | 150 °C | Ensures stable ion transmission.[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra and enabling library searches.[3] |
| Scan Range | 40-450 m/z | Covers the expected mass of the parent compound and likely fragments. |
-
Data Interpretation:
-
Retention Time (RT): The primary peak should correspond to the target compound, with a consistent RT across runs.
-
Mass Spectrum: The EI spectrum should show a clear molecular ion peak (M⁺) at m/z 159. The isotopic pattern should confirm the elemental composition (C₈H₉F₂N). Key fragmentation patterns would involve the loss of fluorine or the entire difluoromethyl group. Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.
-
Workflow for GC-MS Purity Analysis
Caption: A streamlined workflow for assessing the purity of 4-(Difluoromethyl)-3,5-dimethylpyridine using GC-MS.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is ideal for purity determination and quantification of non-volatile or thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method with UV detection is a robust and widely accessible technique for routine quality control.[4]
Protocol: Purity Assay and Quantification
-
Sample and Standard Preparation:
-
Sample Solution: Accurately weigh 10 mg of the sample and dissolve in 10 mL of mobile phase diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock. Further dilute as needed to fall within the calibration curve range.
-
Standard Solution: Prepare a calibration curve using a certified reference standard of 4-(Difluoromethyl)-3,5-dimethylpyridine at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[3]
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Waters Alliance e2695 or equivalent | A reliable system for routine analysis. |
| Detector | Photodiode Array (PDA) or UV-Vis Detector | PDA allows for peak purity assessment and determination of the optimal detection wavelength. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | A versatile reversed-phase column suitable for separating pyridine derivatives.[5] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid improves peak shape and provides protons for potential MS coupling.[6] |
| Elution Mode | Isocratic (e.g., 60% A, 40% B) or Gradient | Start with isocratic; use a gradient if impurities with different polarities are present. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[4] |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity.[3] |
| Detection λ | ~265 nm (Determine λmax via PDA) | Pyridine rings typically have strong absorbance in this UV region. |
| Injection Volume | 10 µL | A common injection volume that balances sensitivity and peak shape.[3] |
-
Data Interpretation:
-
Purity: As with GC, purity is determined by the relative peak area of the main component. The PDA detector can be used to check for co-eluting impurities by comparing spectra across the peak.
-
Quantification: The concentration of the analyte is determined by comparing its peak area to the linear regression equation derived from the calibration curve of the reference standard.
-
Spectroscopic Structural Elucidation
Spectroscopic methods provide irrefutable evidence of the molecular structure. A combination of NMR, FT-IR, and MS is required for complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structural determination. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are all crucial. ¹⁹F NMR is particularly important for confirming the presence and environment of the difluoromethyl group.[7]
Protocol: Structural Confirmation
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition and Interpretation:
| Nucleus | Expected Chemical Shifts (δ, ppm) & Multiplicity | Rationale and Key Correlations |
| ¹H NMR | ~7.9-8.2 (s, 2H, Py-H) ~6.6 (t, 1H, JHF ≈ 55-60 Hz, CHF₂) ~2.3 (s, 6H, 2 x CH₃) | The pyridine protons appear downfield. The proton on the difluoromethyl group will be a characteristic triplet due to coupling with the two equivalent fluorine atoms.[7] The two methyl groups are equivalent and will appear as a singlet. |
| ¹³C NMR | ~150-160 (Pyridyl C) ~130-140 (Pyridyl C) ~115 (t, JCF ≈ 235-240 Hz, CHF₂) ~18-22 (CH₃) | The carbon of the CHF₂ group will appear as a triplet with a large one-bond C-F coupling constant. Other carbons on the pyridine ring will show smaller C-F couplings. |
| ¹⁹F NMR | -90 to -120 (d, JFH ≈ 55-60 Hz) | The two fluorine atoms are equivalent and will couple to the single proton, resulting in a doublet. This is a definitive confirmation of the CHF₂ group.[8] |
Logical Flow for Spectroscopic Analysis
Caption: Interrelation of spectroscopic techniques for full structural verification.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR provides rapid confirmation of the presence of key functional groups. It is an excellent tool for verifying the synthesis of the target molecule by identifying characteristic bond vibrations.[1]
Protocol: Functional Group Identification
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 650 cm⁻¹.
-
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3100-3000 | Aromatic C-H Stretch | Confirms the pyridine ring protons. |
| 2950-2850 | Aliphatic C-H Stretch | Confirms the methyl groups. |
| 1600-1450 | C=C and C=N Ring Stretch | Characteristic of the pyridine aromatic system.[9] |
| 1200-1000 | C-F Stretch | Strong absorbance indicating the presence of the difluoromethyl group. |
| 900-650 | C-H Out-of-Plane Bending | The pattern can be indicative of the substitution pattern on the pyridine ring.[1] |
Thermal Analysis
Rationale: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the physicochemical properties of a compound, such as its melting point, thermal stability, and decomposition profile. This information is vital for determining appropriate storage and handling conditions.[10]
Protocol: Thermal Stability and Phase Transitions
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA or DSC pan.
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Instrument | TA Instruments Q-series or similar | Provides high precision and sensitivity. |
| Atmosphere | Nitrogen, 50 mL/min | An inert atmosphere prevents oxidative decomposition. |
| Temperature Ramp | 10 °C/min from 25 °C to 400 °C | A standard heating rate for screening thermal events.[11] |
-
Data Interpretation:
-
DSC: An endothermic peak will indicate the melting point of the compound. The absence of other thermal events before melting suggests good purity.
-
TGA: The TGA curve will show the temperature at which the compound begins to lose mass (onset of decomposition). A sharp, single-step weight loss indicates a clean decomposition process. The material should be stable with no significant weight loss at typical processing temperatures.
-
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of 4-(Difluoromethyl)-3,5-dimethylpyridine. By systematically applying this suite of chromatographic, spectroscopic, and thermal techniques, researchers and drug development professionals can confidently establish the identity, purity, structure, and stability of this important chemical intermediate. The integration of these orthogonal methods ensures a self-validating system, providing the high-quality data necessary to support regulatory filings and advance development programs.
References
-
Al-Zaydi, K. M. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. Retrieved from [Link]
-
CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. Retrieved from [Link]
-
IUCr Journals. (n.d.). MOFs of phenylamine and pyridine derivatives: structure and thermal analysis. IUCr Journals. Retrieved from [Link]
-
Bagshaw, S. A., & Cooney, R. P. (1996). FTIR surface site analysis of pillared clays using pyridine probe species. ACS Publications. Retrieved from [Link]
-
Shibutani, Y., & Shinra, K. (n.d.). Thermal Stability of Substituted Pyridine Adducts of Bis(acetylacetonato)oxovanadium(IV) in Solid State. Amanote Research. Retrieved from [Link]
-
McCullough, J. P., et al. (1957). Pyridine: Experimental and Calculated Chemical Thermodynamic Properties between 0 and 1500°K.; a Revised Vibrational Assignment. ACS Publications. Retrieved from [Link]
-
Zhang, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature. Retrieved from [Link]
-
Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Retrieved from [Link]
-
Varfolomeev, M. A., et al. (2020). Sublimation Enthalpies of Substituted Pyridine N-Oxides. National Institutes of Health. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using. The Royal Society of Chemistry. Retrieved from [Link]
-
İnal, E. K., et al. (2019). The Thermal Investigation, Thermokinetic Analysis and Antimicrobial Activity of Two New Energetic Materials Obtained from Nucleophilic Substitution of Nitro Pyridine Ring. ResearchGate. Retrieved from [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Eurofins. Retrieved from [Link]
-
de la Torre, P., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Filyakova, V. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. Retrieved from [Link]
-
van der Kloet, F. M., et al. (2010). Semi-automated non-target processing in GC × GC–MS metabolomics analysis: applicability for biomedical studies. National Institutes of Health. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. The Royal Society of Chemistry. Retrieved from [Link]
-
Prihapsara, F., & Rohman, A. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. ResearchGate. Retrieved from [Link]
-
Food and Drug Administration. (n.d.). Analytical Methods. U.S. Food & Drug Administration. Retrieved from [Link]
-
De Baere, S., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A. Retrieved from [Link]
-
Popov, A. V., et al. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Decroix, B., et al. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. MDPI. Retrieved from [Link]
-
El-Kimary, E. I., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. National Institutes of Health. Retrieved from [Link]
-
Ghorbani-Choghamarani, A., et al. (2011). Figure S50. 1 H NMR spectrum (400 MHz, DMSO-d 6 ) of.... ResearchGate. Retrieved from [Link]
-
Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. University of Guelph. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Retrieved from [Link]
-
Tunoori, A. R., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Retrieved from [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Retrieved from [Link]
-
Shimadzu. (n.d.). Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Shimadzu. Retrieved from [Link]
-
Shimadzu. (n.d.). Residual Pesticides Analysis in Plant-Based Meat by GC-MS/MS. Shimadzu. Retrieved from [Link]
-
Mazur, D. M., et al. (2023). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. rsc.org [rsc.org]
- 7. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 9. mdpi.com [mdpi.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the 13C NMR Spectroscopic Analysis of 4-(Difluoromethyl)-3,5-dimethylpyridine
Abstract: This document provides a detailed technical guide for the acquisition and interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-(Difluoromethyl)-3,5-dimethylpyridine, a key heterocyclic building block in pharmaceutical and agrochemical research. We present a comprehensive protocol for standard proton-decoupled ¹³C NMR, discuss the characteristic spectral features arising from carbon-fluorine (C-F) coupling, and offer an advanced protocol for simultaneous proton and fluorine decoupling to simplify spectral analysis. This guide is intended for researchers, chemists, and drug development professionals who require robust analytical methods for the structural elucidation of fluorinated organic molecules.
Introduction: The Challenge and Importance of Analyzing Fluorinated Pyridines
The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethyl (CHF₂) group, in particular, is a widely used bioisostere for hydroxyl and thiol moieties. 4-(Difluoromethyl)-3,5-dimethylpyridine is a valuable synthon whose precise structural characterization is paramount for its effective use.
¹³C NMR spectroscopy is an indispensable tool for confirming molecular structure. However, for organofluorine compounds, the analysis is complicated by scalar coupling between ¹³C and ¹⁹F nuclei. These C-F couplings, which can occur over one or more bonds, split ¹³C signals into complex multiplets, potentially leading to spectral overlap and ambiguity in assignments.[1] This application note details a systematic approach to overcome these challenges, ensuring accurate and reliable characterization.
Molecular Structure and Predicted Spectroscopic Data
Prior to experimental acquisition, predicting the ¹³C NMR spectrum provides a valuable roadmap for interpretation.[2][3] The predicted chemical shifts and C-F coupling constants guide the assignment of the experimental data.
Caption: Molecular structure of 4-(Difluoromethyl)-3,5-dimethylpyridine with atom numbering for NMR assignment.
Table 1: Predicted ¹³C NMR Data for 4-(Difluoromethyl)-3,5-dimethylpyridine Predicted using ACD/Labs Percepta and general literature values for similar fluorinated pyridines.[2][4]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹H-Decoupled) | Predicted C-F Coupling Constant (J, Hz) |
| C9 (CHF₂) | 115.5 | Triplet (t) | ¹JCF ≈ 240-250 |
| C4 | 140.0 | Triplet (t) | ²JCF ≈ 20-25 |
| C3 / C5 | 132.0 | Triplet (t) | ³JCF ≈ 3-5 |
| C2 / C6 | 148.0 | Singlet (s) or very small multiplet | ⁴JCF ≈ 0-2 |
| C7 / C8 (CH₃) | 17.0 | Singlet (s) or very small multiplet | ⁴JCF ≈ 0-2 |
Part I: Standard Protocol for ¹³C{¹H} NMR Acquisition
This is the foundational experiment. It removes the coupling interactions between carbon and proton nuclei, but retains the couplings between carbon and fluorine. The primary goal is to observe the characteristic triplet for the CHF₂ carbon and identify smaller, long-range couplings.
Causality and Experimental Rationale
The choice of parameters is critical for obtaining a high-quality spectrum, especially given the low natural abundance of ¹³C and the potentially long relaxation times (T₁) of quaternary carbons.[5]
-
Pulse Program (zgpg30): We use a 30° pulse angle instead of a 90° pulse. This allows for a shorter relaxation delay (D1) between scans without saturating the signals, significantly improving signal-to-noise over time, which is crucial for observing both intense and weak signals.[5]
-
Relaxation Delay (D1): A D1 of 2.0 seconds is a robust starting point that balances the need for relaxation of most carbon nuclei with the desire for a shorter total experiment time.[5]
-
Number of Scans (NS): ¹³C NMR is an insensitive technique. Starting with 1024 scans is recommended to achieve adequate signal-to-noise for all carbon environments, including the quaternary C4.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 20-30 mg of 4-(Difluoromethyl)-3,5-dimethylpyridine.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak at ~77.16 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument and Experiment Setup (400 MHz Spectrometer):
-
Tune and match the broadband probe for the ¹³C frequency.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Load a standard ¹³C NMR experiment parameter set.
-
-
Acquisition Parameters:
-
Pulse Program: zgpg30 (or zgdc30 for Bruker systems with decoupling during the delay).[5]
-
Receiver Gain (RG): Set automatically via rga command.
-
Spectral Width (SW): 240 ppm (approx. 24,000 Hz on a 400 MHz instrument).
-
Number of Scans (NS): 1024 (increase if signal-to-noise is low).
-
Relaxation Delay (D1): 2.0 seconds.[5]
-
Acquisition Time (AQ): ~1.0-1.5 seconds.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply an exponential multiplication window function (line broadening of ~1 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier Transformation (FT).
-
Phase the spectrum manually to achieve pure absorption lineshapes.
-
Apply a baseline correction algorithm.
-
Reference the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Expected Results and Interpretation
The resulting spectrum will display signals as described in Table 1. The most diagnostic signal is the carbon of the CHF₂ group (C9), which will appear as a prominent triplet with a large coupling constant of approximately 240-250 Hz due to the two attached fluorine atoms. The C4 carbon, two bonds away, will also appear as a triplet, but with a much smaller coupling constant (²JCF ≈ 20-25 Hz). The signals for C3 and C5 may also show slight broadening or a small triplet structure due to ³JCF coupling.
Part II: Advanced Protocol for ¹³C{¹H, ¹⁹F} NMR Acquisition
When spectral overlap or complex multiplets make interpretation difficult, a double-decoupling experiment is the definitive solution. By irradiating both ¹H and ¹⁹F nuclei simultaneously during ¹³C acquisition, all C-H and C-F couplings are removed. This simplifies the spectrum to a series of singlets, one for each unique carbon atom.
Rationale and Workflow
This experiment is invaluable for two reasons:
-
Unambiguous Peak Count: It confirms the exact number of unique carbon environments in the molecule.
-
Precise Chemical Shifts: It provides the precise chemical shift for each carbon, free from the center-of-mass distortions that can occur in complex multiplets.
This technique requires a spectrometer equipped with at least three RF channels and a probe capable of simultaneous ¹H and ¹⁹F decoupling (a multinuclear or "triple-resonance" probe).[3]
Caption: Workflow for deciding when to employ ¹³C{¹H, ¹⁹F} double decoupling.
Step-by-Step Protocol
-
Instrument Setup:
-
Ensure the spectrometer is equipped with a suitable multinuclear probe and configured for triple-resonance experiments.
-
The same sample prepared in Part I can be used.
-
Tune and match the probe for ¹³C (observe), ¹H (decouple 1), and ¹⁹F (decouple 2).
-
-
Acquisition Parameters:
-
The pulse program will be specific to the instrument manufacturer (e.g., zgig derivatives on Bruker systems). Consult the manufacturer's pulse program catalog.
-
The core parameters (SW, NS, D1, AQ) will be similar to the standard ¹³C experiment.
-
Key Addition: Define a second decoupling channel for ¹⁹F.
-
Set the center of the ¹⁹F decoupler frequency to the resonance of the CHF₂ group.
-
Use a broadband decoupling sequence for both ¹H and ¹⁹F channels (e.g., GARP or WALTZ-16). The power and bandwidth must be sufficient to cover the relevant proton and fluorine chemical shift ranges.
-
-
Data Processing and Interpretation:
-
Processing steps are identical to the standard experiment.
-
The resulting spectrum should be significantly simpler, showing five sharp singlets corresponding to the five unique carbon environments (C2/C6, C3/C5, C4, C7/C8, and C9). This provides definitive chemical shift values to aid in the assignment of the coupled spectrum.
-
Summary of Spectroscopic Data
The combination of both experiments allows for a complete and confident assignment of all carbon resonances.
Table 2: Consolidated ¹³C NMR Data for 4-(Difluoromethyl)-3,5-dimethylpyridine
| Carbon Atom | Chemical Shift (δ, ppm) (from ¹³C{¹H, ¹⁹F} spectrum) | Multiplicity (from ¹³C{¹H} spectrum) | C-F Coupling Constant (J, Hz) |
| C9 (CHF₂) | ~115.5 | t | ~245 (¹JCF) |
| C4 | ~140.0 | t | ~22 (²JCF) |
| C3 / C5 | ~132.0 | t | ~4 (³JCF) |
| C2 / C6 | ~148.0 | s | - |
| C7 / C8 (CH₃) | ~17.0 | s | - |
Troubleshooting and Field-Proven Insights
-
Low Signal for Quaternary Carbon (C4): The C4 carbon is quaternary and adjacent to the CHF₂ group. Its signal may be weak due to a long T₁ relaxation time and a reduced Nuclear Overhauser Effect (NOE). If this signal is difficult to detect, increase the relaxation delay (D1) to 5-10 seconds and increase the number of scans (NS).
-
Broad or Unresolved Multiplets: Insufficient digital resolution can cause multiplets to appear broad. If necessary, decrease the spectral width (SW) to only the region of interest or increase the acquisition time (AQ) to improve resolution.
-
Probe Arcing/Damage: When performing ¹⁹F decoupling, especially over a wide frequency range, it is critical to use appropriate power levels to avoid damaging the NMR probe.[3] Always start with calibrated pulse widths and decoupling power settings recommended by the instrument manufacturer.
References
-
Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]
-
University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. NMR Facility. [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
ACD/Labs. (n.d.). NMR Prediction. [Link]
-
Grote, Z., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. Organic Letters, 17(2), 332-335. [Link]
-
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information: Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media. [Link]
-
ChemAxon. (n.d.). NMR Predictor - Documentation. [Link]
-
Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0071966). [Link]
-
Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-991. [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]
Sources
Application Note: Scale-Up Synthesis of 4-(Difluoromethyl)-3,5-dimethylpyridine
Executive Summary
This application note details the process development and scale-up considerations for the synthesis of 4-(Difluoromethyl)-3,5-dimethylpyridine (Target Molecule). This motif acts as a critical lipophilic hydrogen bond donor in proton pump inhibitors (PPIs) and next-generation kinase inhibitors.
While direct C-H functionalization (Minisci-type) offers a shortcut, it often suffers from poor regioselectivity (C2 vs. C4) due to the electronic properties of the pyridine ring. Therefore, this guide prioritizes a Deoxyfluorination Strategy starting from 3,5-dimethylisonicotinaldehyde, utilizing XtalFluor-E® as a safer, crystalline alternative to DAST (Diethylaminosulfur trifluoride). This route ensures high isomeric purity (>99%) required for GMP intermediates.
Strategic Route Analysis
The Challenge of Regioselectivity
The 3,5-dimethyl substitution pattern creates a unique steric and electronic environment.
-
Method A: Radical Difluoromethylation (Minisci): Using Zinc Difluoromethanesulfinate (DFMS).
-
Method B: Deoxyfluorination (Recommended): Conversion of the aldehyde to the gem-difluoride.
-
Pros: 100% Regio-fidelity. Scalable safety profile.
-
Cons: Requires the aldehyde precursor (3,5-dimethylisonicotinaldehyde).
-
Decision Matrix
| Parameter | Method A: Radical C-H | Method B: Deoxyfluorination |
| Step Count | 1 | 2 (assuming aldehyde synthesis) |
| Regioselectivity | Poor (~3:1 C2:C4) | Excellent (>99:1) |
| Safety Profile | Moderate (Peroxides used) | High (with XtalFluor-E) |
| Purification | Difficult Chromatography | Crystallization/Distillation |
| Scalability | <100g | >10kg |
Detailed Protocol: Deoxyfluorination Scale-Up
Reaction Mechanism & Safety
We utilize XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) activated by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Et3N·3HF . Unlike DAST, XtalFluor-E does not release free HF until activation and has a higher decomposition onset temperature (>200°C vs. 90°C for DAST), making it superior for batch reactors.
Reagents & Materials
-
Precursor: 3,5-Dimethylisonicotinaldehyde (Purity >98%)
-
Fluorinating Agent: XtalFluor-E (1.2 equiv)
-
Promoter: Triethylamine trihydrofluoride (Et3N·3HF) (1.5 equiv) or DBU (for acid-sensitive substrates).
-
Solvent: Dichloromethane (DCM), anhydrous (Water <100 ppm).
-
Quench: 5% Aqueous Sodium Bicarbonate (
).
Step-by-Step Methodology (100g Scale)
Step 1: Reactor Setup
-
Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (PTFE impeller), internal temperature probe, and a reflux condenser connected to a caustic scrubber (NaOH) to trap trace HF.
-
Purge the vessel with Nitrogen (
) for 15 minutes. -
Critical Control: Ensure the cooling loop is primed and set to 0°C.
Step 2: Reagent Charging
-
Charge DCM (800 mL) and 3,5-Dimethylisonicotinaldehyde (100 g, 0.74 mol) . Stir until fully dissolved.
-
Cool the solution to 0°C.
-
Add Et3N·3HF (179 g, 1.11 mol) slowly via an addition funnel. Note: Mild exotherm may occur.
-
Add XtalFluor-E (203 g, 0.89 mol) in portions as a solid.
-
Safety Note: Although XtalFluor-E is stable, avoid dust generation. Wear full PPE including a face shield.
-
Step 3: Reaction & Monitoring
-
Allow the mixture to warm to Room Temperature (20–25°C).
-
Stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC or
NMR.-
Target: Disappearance of aldehyde signal (~10.0 ppm in
NMR). -
Product Signal: Triplet at ~6.6 ppm (
) in NMR; Doublet at ~-115 ppm in NMR.
-
Step 4: Quench & Workup (Exotherm Management)
-
Cool the reactor back to 0°C.
-
Quench: Slowly add 5% aq.
(500 mL) .-
Warning: Gas evolution (
) will be vigorous. Control addition rate to maintain internal temp <10°C.
-
-
Stir vigorously for 30 minutes to ensure neutralization of fluoride species.
-
Separate phases. Extract the aqueous layer with DCM (2 x 200 mL).
-
Combine organic layers and wash with Brine (300 mL).
-
Dry over
, filter, and concentrate under reduced pressure (40°C, 300 mbar).
Step 5: Purification
-
The crude oil is typically >90% pure.
-
Distillation: Perform vacuum distillation (approx. 85–90°C at 5 mmHg) to obtain a colorless oil.
-
Yield: Expected 85–92% (approx. 100–108 g).
Visualization of Workflows
Process Decision Tree
Caption: Decision logic favoring Deoxyfluorination for high-purity scale-up.
Reactor Setup Diagram
Caption: Safety configuration for handling fluorinating agents at scale.
Analytical Data & Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Clear, colorless to pale yellow liquid |
| Assay | HPLC (254 nm) | |
| Identification A | Triplet | |
| Identification B | Doublet | |
| Water Content | Karl Fischer | |
| Residual Fluoride | Ion Chromatography |
Safety & Handling (Critical)
-
Fluoride Toxicity: While XtalFluor-E is safer than DAST, the activator (Et3N·3HF) and hydrolysis byproducts contain HF. Always have Calcium Gluconate gel readily available in the lab.
-
Pressure: The quench generates
. Ensure the reactor is vented to a scrubber and not sealed. -
Material Compatibility: Use Borosilicate glass or Hastelloy. Avoid standard steel if moisture is present (corrosion risk).
References
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[4] Journal of Organic Chemistry.
-
Beaulieu, F., et al. (2009). "Deoxofluorination of Alcohols, Aldehydes, and Ketones Using XtalFluor-E." Organic Letters.
-
Fujiwara, Y., et al. (2012). "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature. (Reference for Minisci logic limitations).
-
Sigma-Aldrich. "XtalFluor-E® Product Information and Safety Data Sheet."
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." (Context on scale-up of pyridine derivatives). Chemical Reviews.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Difluoromethyl)-3,5-dimethylpyridine
Welcome to the technical support guide for the synthesis of 4-(difluoromethyl)-3,5-dimethylpyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. The difluoromethyl group is a valuable motif in medicinal chemistry, acting as a lipophilic bioisostere for hydroxyl or thiol groups, thereby enhancing metabolic stability and membrane permeability.[1][2] This guide provides in-depth, field-proven insights into byproduct formation, troubleshooting, and protocol optimization, grounded in established chemical principles.
I. Synthetic Overview & Mechanism
The most prevalent methods for synthesizing 4-(difluoromethyl)-3,5-dimethylpyridine involve the direct C-H difluoromethylation of 3,5-lutidine or a derivative. A common and accessible approach utilizes a difluorocarbene precursor, such as sodium chlorodifluoroacetate (SCDA), which thermally decomposes to generate the highly reactive difluorocarbene (:CF₂).[3][4][5] This electrophilic intermediate is then trapped by a nucleophilic pyridine derivative to form the desired product.
The general mechanism when using SCDA proceeds as follows:
-
Decarboxylation: Upon heating, sodium chlorodifluoroacetate eliminates carbon dioxide and a chloride ion to generate difluorocarbene (:CF₂).[3][5]
-
Nucleophilic Attack: The electron-rich pyridine ring (or a more activated precursor like a pyridine-N-oxide or dihydropyridine intermediate) attacks the electrophilic carbene.
-
Rearomatization/Protonation: The resulting intermediate undergoes subsequent steps (e.g., protonation, oxidation) to yield the stable, aromatic 4-(difluoromethyl)-3,5-dimethylpyridine product.
This process, while effective, is sensitive to reaction conditions, and several side reactions can occur, leading to a range of byproducts.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and purification of 4-(difluoromethyl)-3,5-dimethylpyridine in a practical question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields are often traced back to three main areas: inefficient generation of the difluorocarbene, instability of the pyridine substrate, or suboptimal reaction conditions.
-
Inefficient Carbene Generation: The thermal decomposition of SCDA requires specific temperatures (typically >90 °C in polar aprotic solvents like DMF or NMP) to proceed efficiently.[5] Insufficient heating will lead to a slow or incomplete reaction. Conversely, excessive temperatures can cause rapid decomposition and potential side reactions. Ensure your oil bath or heating mantle provides uniform and accurate heating.
-
Moisture Contamination: Difluorocarbene and many organometallic intermediates are highly sensitive to moisture. Ensure all glassware is flame- or oven-dried, and use anhydrous solvents. The presence of water can quench the reactive species and lead to unwanted byproducts.
-
Base and Solvent Choice: The choice of base and solvent is critical. Polar aprotic solvents like DMF, NMP, or DMSO are generally required to facilitate the reaction.[5] The base helps to generate the nucleophilic species for trapping the carbene; however, an overly strong base under harsh conditions can lead to substrate decomposition.[6]
Q2: I see a significant amount of unreacted 3,5-lutidine starting material. How can I improve conversion?
Poor conversion is a common problem, often linked to reaction kinetics and reagent stoichiometry.
-
Increase Reagent Equivalents: The difluoromethylating agent is often used in excess (2.0 - 3.0 equivalents) to drive the reaction to completion.[3] Consider a modest increase in the equivalents of SCDA.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present but product is forming, extending the reaction time at the optimal temperature may be all that is needed.
-
Check Reagent Quality: Sodium chlorodifluoroacetate can degrade over time, especially if not stored under anhydrous conditions. Using a fresh, high-purity batch is recommended.
Q3: My NMR spectrum shows an unexpected peak around 9-10 ppm. What is this byproduct?
A proton NMR signal in the 9-10 ppm region is characteristic of an aldehyde proton. This is almost certainly 4-formyl-3,5-dimethylpyridine .
-
Causality (Hydrolysis): The difluoromethyl (-CHF₂) group is mechanistically a protected aldehyde. It is susceptible to hydrolysis under either acidic or basic workup conditions, converting the -CHF₂ group into a -CHO group. This is a very common byproduct if the post-reaction workup is not carefully controlled.
-
Troubleshooting & Prevention:
-
Neutral Workup: During the aqueous workup, ensure the pH is maintained as close to neutral as possible. Avoid strong acids or bases.
-
Silica Gel Acidity: Standard silica gel for chromatography is slightly acidic and can cause on-column hydrolysis, especially if the product is slow-moving. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent system) or use pre-treated neutral silica gel.
-
Q4: Purification by column chromatography is difficult, and the product seems to co-elute with an impurity. What are my options?
Co-elution is frequently observed between the desired product and unreacted starting material (3,5-lutidine) due to their similar polarities.
-
Acidic Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in a nonpolar organic solvent (e.g., ethyl acetate, DCM). Perform a wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyridine nitrogens in both the product and starting material will be protonated, moving them into the aqueous layer. The non-basic impurities will remain in the organic layer. Next, basify the aqueous layer with a base like NaHCO₃ or NaOH and re-extract the product and starting material back into an organic solvent. This process can remove many non-basic impurities.
-
Alternative Purification: If co-elution persists, consider converting the product to a crystalline salt (e.g., hydrochloride or picrate) to facilitate purification by recrystallization, followed by liberation of the free base.
Troubleshooting Flowchart
The following diagram outlines a decision-making process for common issues.
Summary of Common Byproducts
| Byproduct Name | Structure | Common Cause | Key Analytical Signature |
| 3,5-Lutidine | Starting Material | Incomplete reaction, poor conversion | Signals corresponding to starting material in NMR/LCMS |
| 4-Formyl-3,5-dimethylpyridine | Aldehyde | Hydrolysis of -CHF₂ group during workup or chromatography | ¹H NMR: ~10 ppm (s, 1H); ¹³C NMR: ~190 ppm |
| Chlorinated Pyridines | - | Side reaction from chloride source (e.g., SCDA) at high temps | Mass Spec: M+2 peak with ~3:1 ratio for ³⁵Cl/³⁷Cl |
| Polymeric Material | - | Reagent decomposition, excessive heat | Insoluble tar-like material, broad baseline in NMR |
III. Experimental Protocols
Protocol 1: Synthesis via Difluorocarbene from SCDA
This protocol is a representative procedure adapted from established methods for difluoromethylation.[3][5]
Reaction Workflow Diagram
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3,5-lutidine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Degas the solution by bubbling nitrogen through it for 15 minutes. Add sodium chlorodifluoroacetate (SCDA, 2.5 eq) in one portion under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to 110 °C in an oil bath and stir vigorously. The reaction progress should be monitored every 2-3 hours by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(difluoromethyl)-3,5-dimethylpyridine.
IV. References
-
Organic Syntheses Procedure. 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. Organic Syntheses. Available at:
-
Gobert, F., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7064-7117. DOI:10.1039/D1CS00360G. Available at:
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses. Available at:
-
Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. DOI: 10.1021/ol402370f. Available at:
-
ResearchGate. (2025). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. Request PDF. Available at:
-
Fustero, S., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Royal Society of Chemistry. Available at:
-
Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Available at:
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster News. Available at:
-
Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444-1447. Available at:
-
Synquest Labs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Synquest Labs. Available at:
Sources
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Technical Support Center: 4-(Difluoromethyl)-3,5-dimethylpyridine
Product Category: Fluorinated Heterocycles | CAS: (Analogous to 82878-62-4) Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Lipophilic Hydrogen Bond" Paradox
Welcome to the technical guide for 4-(Difluoromethyl)-3,5-dimethylpyridine . This molecule is not just a building block; it is a precision tool in medicinal chemistry. The 4-difluoromethyl (
However, this unique electronic profile creates specific stability challenges. The electron-deficient pyridine ring activates the
This guide addresses the three most common failure modes: Base-Induced Defluorination , Benzylic Oxidation , and Analytical Misinterpretation .
Module 1: Chemical Stability & Reaction Compatibility
The Critical Failure Mode: Base-Induced Defluorination
User Issue: "My reaction turned black/tarry upon adding a strong base (LDA, NaH, or KHMDS)."
Technical Root Cause:
The proton on the
Once deprotonated, the resulting
Mechanism of Failure (Visualization)
Figure 1: The degradation pathway of difluoromethyl pyridines under strongly basic conditions. Note the irreversible ejection of fluoride.
Troubleshooting & Prevention
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | Use: Carbonates ( | Weak bases cannot overcome the |
| Solvent Choice | Preferred: Aprotic non-polar (Toluene, DCM) or polar aprotic (ACN).Caution: DMSO/DMF. | Polar aprotic solvents (DMSO) significantly enhance the basicity of added bases, increasing the risk of deprotonation. |
| Coupling Strategy | Use Lewis Acid additives if strong bases are unavoidable. | Lewis acids (e.g., |
Module 2: Storage & Physical Handling
User Issue: "The liquid has turned yellow or formed a precipitate after 3 months."
Technical Root Cause: While the pyridine ring is robust, the 3,5-dimethyl groups are benzylic. In the presence of light and oxygen, these positions are susceptible to radical auto-oxidation, forming aldehydes or carboxylic acids. Additionally, the pyridine nitrogen can form N-oxides over time, which alters the electronics of the ring.
Storage Protocol
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Why: Reduces the rate of benzylic oxidation and suppresses volatility (fluorinated small molecules often have high vapor pressures).
-
-
Atmosphere: Argon or Nitrogen backfill is mandatory.
-
Why: Displaces oxygen to prevent methyl group oxidation.
-
-
Container: Amber glass with a Teflon-lined cap.
-
Why: Amber glass blocks UV light (radical initiator); Teflon prevents leaching of plasticizers by the fluorinated solvent.
-
Module 3: Analytical Troubleshooting (NMR & LCMS)
User Issue: "My proton NMR shows a triplet at 6.5-7.0 ppm with a huge coupling constant (
Expert Analysis: No, this is the signature of the product. The proton on the difluoromethyl group couples to the two geminal fluorine atoms.
NMR Interpretation Guide
The
| Nucleus | Signal Appearance | Coupling Constant ( | Interpretation |
| Triplet ( | The "huge" splitting is normal. The chemical shift ( | ||
| Doublet ( | Diagnostic signal. Usually appears around -110 to -125 ppm. | ||
| Triplet ( | The carbon signal will be very weak due to splitting intensity distribution. |
Self-Validation Test:
If you run a proton-decoupled
LCMS Ionization Issues
User Issue: "I see the mass for [M+H]+ but also a peak at [M-19] or [M+18]."
-
[M-19] (Loss of F): Common in mass spec sources (ESI) due to in-source fragmentation, especially if the cone voltage is too high.
-
[M+18] (Water Adduct): Pyridines are basic; if you use formic acid/TFA in the mobile phase, you might see stable hydrates or salt clusters.
Module 4: Troubleshooting Workflow
Follow this logic gate to diagnose experimental failures involving 4-(Difluoromethyl)-3,5-dimethylpyridine.
Figure 2: Diagnostic logic tree for common experimental issues.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study." Journal of Medicinal Chemistry. This paper establishes the H-bond acidity of the
group and its stability profile. -
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature. Provides mechanistic insights into the stability of fluorinated carbanions and elimination pathways.
-
Reutrakul, V., et al. (2006). "Chemistry of Difluoromethyl Anions." Journal of Fluorine Chemistry.
-difluoromethyl carbanions. -
Sigma-Aldrich Technical Library. (2024). "Handling and Storage of Fluorinated Heterocycles." General safety and stability data for pyridine derivatives.
(Note: Specific CAS 82878-62-4 refers to the base 4-(difluoromethyl)pyridine structure; the 3,5-dimethyl analog follows identical physicochemical principles but with enhanced steric protection.)
Sources
Side reactions in the synthesis of 4-(Difluoromethyl)-3,5-dimethylpyridine
Technical Support Center: Synthesis of 4-(Difluoromethyl)-3,5-dimethylpyridine
Subject: Troubleshooting Side Reactions & Process Optimization Ticket ID: #DIF-PYR-35DM-04 Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 4-(Difluoromethyl)-3,5-dimethylpyridine presents a unique challenge due to the steric hindrance imposed by the 3,5-dimethyl "buttressing" effect and the electronic deactivation of the pyridine ring. While the 3,5-dimethyl substitution pattern beneficially blocks the C3/C5 positions (preventing unwanted regiomers), it significantly retards nucleophilic attack at the C4 position and stabilizes steric crowding around reactive intermediates.
This guide addresses the two most prevalent synthetic routes:
-
Deoxofluorination of 3,5-dimethylisonicotinaldehyde.
-
Copper-Mediated Cross-Coupling of 4-iodo-3,5-dimethylpyridine.
Module 1: Deoxofluorination Route
Precursor: 3,5-dimethylisonicotinaldehyde Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor®, or XtalFluor-E®.[1]
Critical Side Reaction Analysis
| Issue | Observation | Root Cause | Corrective Action |
| Aldehyde Recovery | Starting material remains after workup. | Hydrolysis of Intermediate: The sterically crowded amino-sulfur intermediate forms slowly. If quenched too early or with insufficient fluoride activity, it reverts to the aldehyde upon water contact. | Increase reaction time (24h+). Ensure anhydrous conditions (Karl Fischer <100 ppm). Do not use glass vessels for DAST (etching releases water). |
| Black/Tar Formation | Reaction mixture darkens; exotherm observed. | Thermal Decomposition: DAST decomposes explosively >90°C. The 3,5-dimethyl steric bulk requires heat to drive the reaction, narrowing the safety window. | Switch to Deoxo-Fluor® (stable to ~140°C) or XtalFluor-E® . Maintain T < 80°C. |
| Acetal/Ether Formation | Product mass +14 or +28 (approx). | Solvent Nucleophilicity: Reaction with trace alcohols or use of ethereal solvents that cleave under Lewis acidic conditions. | Use strictly anhydrous DCM or Toluene . Avoid THF (can ring-open). |
Mechanism & Failure Points (Visualized)
Figure 1: Deoxofluorination pathway highlighting the reversibility of the intermediate upon hydrolysis.
FAQ: Deoxofluorination
Q: Why can't I use standard DAST at reflux for this sterically hindered substrate? A: Standard DAST (diethylaminosulfur trifluoride) has a decomposition onset around 90°C, which can be explosive. The 3,5-dimethyl groups create significant steric hindrance, often requiring higher temperatures to drive the reaction to completion. Protocol Recommendation: Use Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride), which is thermally stable up to ~140°C, allowing you to safely heat the reaction to 60-80°C in toluene to overcome the steric barrier [1][2].
Q: I see no vinyl fluoride side products. Is this normal?
A: Yes. Elimination to vinyl fluorides requires protons on the carbon
Module 2: Copper-Mediated Cross-Coupling
Precursor: 4-iodo-3,5-dimethylpyridine
Reagents:
Critical Side Reaction Analysis
| Issue | Observation | Root Cause | Corrective Action |
| Protodefluorination (Reagent) | Gas evolution; no reaction. | Protonation of | Dry CsF at 150°C under vacuum for 4h. Use molecular sieves in the reaction vessel. |
| Hydrodehalogenation | Formation of 3,5-dimethylpyridine (Ar-H). | Reduction of Ar-I: If the Cu-catalyst cycle stalls or if a hydride source is present, the aryl iodide is reduced. | Degas solvents thoroughly (freeze-pump-thaw). Oxygen promotes radical pathways that lead to reduction. |
| Homocoupling | Formation of Bis-pyridine dimer. | Disproportionation: High concentration of Ar-Cu species without rapid trapping by the | Slow addition of the aryl iodide to the pre-formed |
Reaction Workflow (Visualized)
Figure 2: Copper-mediated pathway showing the critical sensitivity of the difluoromethyl anion to protonation.
FAQ: Cross-Coupling
Q: My yield is low (<30%), and I see significant starting material recovery. Why?
A: The "Hard-Soft" mismatch. The difluoromethyl anion (
-
Ligand Acceleration: Use phenanthroline (phen) ligands. The [(phen)Cu
] complex is significantly more stable than the ligand-free species [4]. -
Reagent Stoichiometry: Use excess
(3-5 equiv) and CsF (3-4 equiv) to account for the inevitable loss to protonation [5].
Q: Can I use the radical Minisci reaction instead?
A: While possible, Minisci reactions on 3,5-dimethylpyridine often suffer from low regioselectivity (attacking C2/C6) unless specific conditions are used. The radical
References
-
Lal, G. S., Pez, G. P., et al. (1999).[2] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry. Link
-
Beaulieu, F., et al. (2009).[2] "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." Organic Letters. Link
-
Singh, R. P., & Shreve, J. M. (2002). "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis. Link
-
Prakash, G. K. S., et al. (2012). "Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides." Angewandte Chemie International Edition. Link
-
Fier, P. S., & Hartwig, J. F. (2013). "Copper-mediated difluoromethylation of aryl and vinyl iodides with (difluoromethyl)zinc reagents." Journal of the American Chemical Society. Link
Sources
Technical Support Center: 4-(Difluoromethyl)-3,5-dimethylpyridine Reactions
Welcome to the technical support center for 4-(Difluoromethyl)-3,5-dimethylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable building block into their synthetic strategies. The unique electronic properties of the difluoromethyl (-CHF₂) group, acting as a lipophilic hydrogen bond donor, make it a compelling bioisostere for hydroxyl, thiol, or amine functionalities in drug discovery.[1][2] However, its reactivity can present specific challenges.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) - Reagent Handling & Stability
This section addresses foundational questions about the reagent itself. Proper handling and storage are the first steps to a successful reaction.
Q1: What are the optimal storage conditions for 4-(difluoromethyl)-3,5-dimethylpyridine?
A1: Like many pyridine derivatives, 4-(difluoromethyl)-3,5-dimethylpyridine should be stored in a cool, dry place, away from direct sunlight. The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake and potential slow oxidation. While the difluoromethyl group is generally stable, repeated exposure to atmospheric moisture and oxygen should be avoided to ensure long-term purity.
Q2: Is the difluoromethyl group stable to common reaction conditions?
A2: The -CHF₂ group is robust under many standard organic reaction conditions, including various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and standard workups. However, it is not completely inert. Key sensitivities include:
-
Strong Aqueous Base/High Heat: Prolonged exposure to strong aqueous bases (e.g., concentrated NaOH or KOH) at elevated temperatures can lead to slow hydrolysis of the -CHF₂ group to a formyl group (-CHO) or further to a carboxylate. This is generally not a concern under typical cross-coupling conditions where weaker bases like K₃PO₄ or Cs₂CO₃ are used.
-
Strongly Reducing Conditions: While generally stable, extremely potent reducing agents could potentially affect the C-F bonds, though this is rare in common synthetic transformations.
-
Lewis Acids: Strong Lewis acids can coordinate to the pyridine nitrogen, potentially altering the electronic properties of the ring and influencing the reactivity of the difluoromethyl group. This is a consideration when choosing catalysts or additives.
Q3: Can I use 19F NMR to monitor reactions involving this compound?
A3: Absolutely. ¹⁹F NMR is an invaluable tool. The difluoromethyl group will appear as a characteristic triplet in the ¹⁹F NMR spectrum due to coupling with the single proton (¹J(F,H) coupling). The chemical shift will be distinct from other common fluorine-containing groups. Monitoring the disappearance of the starting material's triplet and the appearance of a new triplet corresponding to your product provides a clean and direct way to track reaction progress and identify potential side reactions involving the -CHF₂ moiety.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
One of the most common applications for this building block is in palladium-catalyzed cross-coupling reactions. The following section addresses issues specific to this class of transformations.
Problem Area: Low or No Conversion of Starting Material
Q4: I'm attempting a Suzuki-Miyaura coupling with 4-(difluoromethyl)-3,5-dimethylpyridine boronic acid (or its derivatives), but I see little to no consumption of my starting material. What's wrong?
A4: This is a frequent issue, often pointing to problems with catalyst activation or stability. The pyridine nitrogen itself can be a complicating factor.[3]
Here is a systematic approach to diagnosing the problem:
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Incomplete degassing is a primary cause of failed reactions.
-
Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw (at least 3 cycles) or by sparging with an inert gas (argon or nitrogen) for a sufficient period (e.g., 30-60 minutes). Assemble your reaction under a positive pressure of inert gas using flame-dried glassware.[3]
-
-
Catalyst Inhibition by Pyridine: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[3][4] The steric hindrance from the two methyl groups helps mitigate this, but it can still be a factor.
-
Solution: Switch to a ligand system known to be effective for heteroaromatic couplings. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often superior to less bulky ligands like PPh₃ for these substrates.[3][4] They promote the desired catalytic steps and can sterically discourage inhibitory N-coordination.
-
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reaction conditions must be suitable for its reduction to the active Pd(0) species.[3][5]
-
Poor Reagent Quality: Water is detrimental. It can lead to protodeboronation of your boronic acid, effectively removing it from the reaction.[3]
-
Solution: Use anhydrous solvents and ensure your base is finely ground and dried. Consider using more stable boronic acid derivatives like pinacol esters (BPin) or MIDA boronates, which are less prone to protodeboronation.[4]
-
Troubleshooting Workflow: Diagnosing Low Conversion
The following diagram outlines a logical decision-making process for troubleshooting low-conversion Suzuki reactions with this substrate.
Problem Area: Side Product Formation & Low Yield
Q5: My starting material is consumed, but the yield of the desired product is low. I see several byproducts via TLC/LC-MS. What are they?
A5: When conversion is high but yield is low, the issue lies with competing reaction pathways or product instability. For this specific substrate, consider the following possibilities:
-
Protodeboronation: As mentioned, this is the cleavage of the C-B bond, replacing it with a C-H bond.[4] If you are using a boronic acid derivative of 4-(difluoromethyl)-3,5-dimethylpyridine, this side reaction will generate the parent heterocycle and consume your reagent.
-
Homocoupling: This is the coupling of two molecules of your boronic acid reagent to form a symmetrical bipyridine.[4] This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and favor pathways involving Pd(II) species that lead to homocoupling.[3]
-
Confirmation: Look for a byproduct with a mass double that of your pyridine fragment (minus the boronic acid group).
-
Solution: The primary solution is the strict exclusion of oxygen, as detailed in Q4.[3] Sometimes, adjusting the stoichiometry (using a slight excess of the halide partner) can also disfavor homocoupling.
-
-
Hydrolysis of the -CHF₂ Group: While less common under standard Suzuki conditions, if your reaction requires prolonged heating at high temperatures in the presence of a moderately strong base and water, you may see minor hydrolysis of the difluoromethyl group to a formyl group (-CHO).
-
Confirmation: Look for a byproduct with a mass corresponding to the replacement of -CHF₂ with -CHO (a mass change of M-32).
-
Solution: Attempt the reaction at a lower temperature for a longer time. Screen alternative, less basic conditions if possible.
-
Part 3: Experimental Protocols & Data
To provide a practical starting point, this section includes a general experimental protocol and a table summarizing recommended conditions for a Suzuki-Miyaura coupling.
General Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling a halide partner with a boronic acid derivative of 4-(difluoromethyl)-3,5-dimethylpyridine.
-
Preparation: To a flame-dried Schlenk tube or reaction vial, add the aryl/heteroaryl halide (1.0 equiv), 4-(difluoromethyl)-3,5-dimethylpyridine boronic acid pinacol ester (1.1–1.5 equiv), and a finely ground, anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three to five times.[4]
-
Solvent Addition: Add the previously degassed solvent (e.g., Dioxane/H₂O, Toluene) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C) and monitor by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[6]
Table of Recommended Starting Conditions
This table provides a set of validated starting points for optimizing your Suzuki-Miyaura coupling reaction.
| Parameter | Condition A | Condition B | Condition C | Notes |
| Pd Source | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) | PEPPSI-IPr (2 mol%) | PEPPSI catalysts can be effective for challenging substrates. |
| Ligand | SPhos (3.5 mol%) | XPhos (4.5 mol%) | None | Ligand choice is critical; bulky, electron-rich ligands are preferred.[3][4] |
| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.0 equiv) | K₂CO₃ (3.0 equiv) | Base must be anhydrous and finely powdered for optimal results.[3] |
| Solvent | Dioxane/H₂O (10:1) | Toluene | 2-MeTHF | Solvent choice affects solubility and reaction rate; must be degassed. |
| Temperature | 100 °C | 110 °C | 90 °C | Higher temperatures can increase rate but may also promote side reactions. |
References
-
Fu, W. C., & Jamison, T. F. (2020). Deuteriodifluoromethylation and gem‐Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow. Angewandte Chemie International Edition. Available from: [Link]
-
Innovative Developments in the field of Difluoromethylation Chemistry. QMRO Home. Available from: [Link]
-
Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Protheragen. Available from: [Link]
-
Carbonneau, S., et al. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters. Available from: [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Institutes of Health. Available from: [Link]
-
Pialat, A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available from: [Link]
-
Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. National Institutes of Health. Available from: [Link]
- 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures. Google Patents.
-
Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. TDX. Available from: [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
Sources
Technical Support Center: 4-(Difluoromethyl)-3,5-dimethylpyridine Synthesis
The following technical guide is structured as a Tier-3 Engineering Support Document . It assumes the user is familiar with basic organic synthesis but requires specific troubleshooting for the regiochemical and physicochemical challenges associated with the 3,5-dimethylpyridine scaffold.
Document ID: TSC-PYR-CF2H-04 Status: Active Applicable Substrates: 3,5-Lutidine derivatives, Pyridine-4-carboxaldehydes.
Executive Summary & Chemical Context
The synthesis of 4-(Difluoromethyl)-3,5-dimethylpyridine presents a specific regiochemical challenge. The 3,5-dimethyl substitution pattern (lutidine core) electronically activates the ring but sterically crowds the C4 position.[1]
-
The Problem: In direct radical functionalization (Minisci-type), the nucleophilic
radical prefers the C2/C6 positions due to lower steric hindrance compared to the C4 position, which is flanked by two methyl groups.[1] -
The Solution: This guide prioritizes Deoxyfluorination of the Aldehyde (Method A) for regiochemical certainty, while providing optimized parameters for Radical C-H Functionalization (Method B) for late-stage diversity scanning.
Method A: Deoxyfluorination of 3,5-Dimethylisonicotinaldehyde (Gold Standard)
Target Workflow: Conversion of the C4-aldehyde to the
Solvent Selection Matrix
The choice of solvent dictates the reaction temperature ceiling and the stability of the reactive carbocation intermediate.[1]
| Solvent | Dielectric Constant ( | Max Temp ( | Suitability | Technical Note |
| Dichloromethane (DCM) | 8.93 | 40 | High | Standard. Good solubility for DAST; prevents thermal runaway.[1] |
| Toluene | 2.38 | 110 | Medium | Use only with Deoxo-Fluor®.[1] Allows thermal push for sterically hindered aldehydes.[1] |
| THF | 7.58 | 66 | Low | Avoid. Lewis basic oxygen can coordinate to the sulfur reagent, retarding reactivity.[1] |
| Acetonitrile | 37.5 | 82 | Low | High polarity accelerates reaction but increases byproduct formation (tars).[1] |
Troubleshooting Guide (Q&A)
Q1: My reaction stalls at ~60% conversion in DCM. Adding more DAST doesn't help.
-
Root Cause: The 3,5-dimethyl groups provide steric bulk that retards the nucleophilic attack of fluoride on the intermediate aminosulfur cation.[1] At DCM reflux (40°C), the kinetic energy is insufficient to overcome this barrier.[1]
-
Solution: Switch solvent to 1,2-Dichloroethane (DCE) or Toluene .
Q2: I observe a "charring" or black tar formation upon adding the reagent.
-
Root Cause: Rapid exotherm caused by moisture contamination.[1] Aminosulfur trifluorides hydrolyze violently to release HF, which polymerizes the electron-rich 3,5-dimethylpyridine substrate.
-
Solution:
Q3: The product hydrolyzes back to the aldehyde during workup.
-
Root Cause: The benzylic-like C4 cation is stabilized by the electron-donating methyl groups, making the gem-difluoro linkage sensitive to acid-catalyzed hydrolysis.
-
Solution: Quench the reaction by pouring it into saturated aqueous
at 0°C . Do not use acidic water or silica gel with high acidity.[1] Neutralize alumina is preferred for purification.[1]
Method B: Radical C-H Difluoromethylation (Minisci)
Target Workflow: Direct functionalization of 3,5-dimethylpyridine using Zinc Sulfinates (Baran Reagent) or Photocatalysis.[1]
Solvent Effects on Regioselectivity
Unlike Method A, the solvent here determines the protonation state of the pyridine, which controls the locus of radical attack.[1]
| Solvent System | Phase | Mechanism Focus | Regioselectivity Risk |
| DMSO / | Monophasic | Solubilizes | High (C2 vs C4). Favors C2 attack due to sterics at C4.[1] |
| DCM / | Biphasic | Interfacial radical transfer.[1] | Medium. Lower effective concentration of radical reduces over-alkylation.[1] |
| Acetone / Acid | Monophasic | Proton-coupled electron transfer.[1] | Variable. Acid source (TFA vs HCl) alters the steric bulk of the N-H bond.[1] |
Troubleshooting Guide (Q&A)
Q4: I am getting a 4:1 mixture of C2-substituted (unwanted) vs. C4-substituted (target) product.
-
Root Cause: The 3,5-dimethyl groups create a "steric wall" around C4.[1] The nucleophilic
radical attacks the most accessible electrophilic site, which is C2/C6.[1] -
Solution: You must block the C2/C6 positions or use a "Switchable" auxiliary.[1]
-
Advanced Protocol: Convert the pyridine to an N-oxide prior to functionalization.[1] The N-oxide oxygen directs the radical to the C2 position, but if you use specific bulky Lewis Acids, you might shift preference.
-
Real Talk: If you strictly need the C4 isomer, abandon Method B and use Method A . Direct Minisci on 3,5-lutidine is inherently C2-selective.
-
Q5: The Zinc Sulfinate reagent is not dissolving.
-
Root Cause:
is a salt and requires high dielectric solvents.[1] -
Solution: Use a DMSO:Water (3:1) mixture.[1] If the organic substrate (3,5-dimethylpyridine) is insoluble in water, add TFA (Trifluoroacetic acid) . The TFA protonates the pyridine, making it water-soluble and activating it towards nucleophilic radical attack.[1]
Visualized Workflows
Diagram 1: Mechanism & Solvent Failure Points (Method A)
This diagram illustrates the DAST deoxyfluorination pathway and where solvent choice impacts success.[1]
Caption: Figure 1. Deoxyfluorination pathway.[1][2][4][5] Note that the steric bulk of 3,5-dimethyl groups often requires higher temperatures (Step 1
Diagram 2: Regioselectivity Decision Tree
Use this to decide between Method A and Method B.
Caption: Figure 2. Strategic decision tree. Method A (Aldehyde route) is recommended for 4-substitution due to the inherent C2-bias of radical methods on this substrate.
Standardized Protocol (Method A)
Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1] Substrate: 3,5-Dimethylisonicotinaldehyde.
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the aldehyde (
) in anhydrous DCM ( ). -
Additives: Add
of Ethanol (initiator) or maintain strict anhydrous conditions if using Toluene at heat. -
Addition: Cool to 0°C. Add Deoxo-Fluor® (
) dropwise. -
Reaction:
-
Standard: Stir at RT for 12 hours.
-
Stubborn Substrates: If TLC shows starting material, switch solvent to Toluene and heat to 65°C.[1]
-
-
Quench: Pour slowly into ice-cold saturated
. Extract with DCM.[1][4]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Purification: Flash chromatography on neutral alumina (Silica may cause hydrolysis).[1]
References
-
Regioselectivity in Pyridine Functionalization
-
Radical Difluoromethylation (Minisci)
-
Deoxyfluorination Safety & Solvents
-
Switchable Regioselectivity
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Deoxofluor - Enamine [enamine.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control in 4-(Difluoromethyl)-3,5-dimethylpyridine Synthesis
Subject: Thermal Management Protocols for Difluoromethylation of Sterically Hindered Pyridines Ticket ID: T-CF2H-35DMP-001 Assigned Specialist: Senior Application Scientist, Process Safety Unit
Executive Summary
You are accessing the technical support repository for the synthesis of 4-(difluoromethyl)-3,5-dimethylpyridine . This scaffold is a critical bioisostere for lipophilic hydrogen bond donors in medicinal chemistry.[1]
The Critical Challenge: This synthesis is governed by a "Thermal Goldilocks Zone."
-
Too Hot: Risk of catastrophic decomposition of fluorinating reagents (DAST/Deoxo-Fluor) or defluorination of the product.
-
Too Cold: Incomplete conversion due to the steric hindrance of the 3,5-dimethyl groups flanking the reaction site.
This guide provides authorized protocols for the two primary synthetic routes: Deoxyfluorination (Route A) and Radical Functionalization (Route B).
Route A: Deoxyfluorination of 3,5-Dimethylisonicotinaldehyde
Target Audience: Users utilizing DAST, Deoxo-Fluor, or XtalFluor-E.
This is the most common route but carries the highest safety risk. The conversion of the aldehyde carbonyl to the
The Thermal Safety Corridor
WARNING: DAST (Diethylaminosulfur trifluoride) has an onset of decomposition around 50°C and can detonate if heated rapidly. Deoxo-Fluor is stable up to ~140°C but still exhibits runaway potential if added too quickly at ambient temperatures.
Protocol:
-
Step 1 (Cryogenic Addition): Cool the solution of 3,5-dimethylisonicotinaldehyde in anhydrous DCM to -78°C (for DAST) or 0°C (for Deoxo-Fluor/XtalFluor). The 3,5-dimethyl groups increase the electron density of the pyridine ring, making the aldehyde slightly less electrophilic, but the initial mixing is still violently exothermic.
-
Step 2 (The Soak): Stir at the low temperature for 30 minutes. This allows the formation of the intermediate alkoxy-aminosulfur species without triggering decomposition.
-
Step 3 (Controlled Ramp): Allow the reaction to warm to Room Temperature (20-25°C) .
-
Note: Do NOT heat to reflux. The steric bulk of the methyl groups may tempt you to heat the reaction to drive kinetics, but this significantly increases the risk of "black tar" formation (polymerization) and safety incidents.
-
-
Step 4 (The Quench - CRITICAL): Re-cool the mixture to 0°C before adding saturated
. The hydrolysis of excess reagent releases HF and heat; doing this at room temperature can degrade your product.
Visualization: Deoxyfluorination Workflow
The following diagram illustrates the mandatory temperature checkpoints to prevent thermal runaway.
Caption: Thermal safety workflow for DAST/Deoxo-Fluor mediated synthesis. Blue nodes indicate cooling requirements; Red indicates critical failure points.
Route B: Radical Difluoromethylation (Minisci-Type)
Target Audience: Users utilizing Zinc sulfinates (Baran reagents) or Photoredox catalysis.
This route adds a
Temperature Effects on Selectivity
The 3,5-dimethyl substitution pattern naturally directs nucleophilic radicals to the 2- or 4-positions.
-
High Temperature (>60°C): Thermal initiation of sulfinate reagents often leads to a mixture of C2 and C4 isomers. The thermodynamic product is often favored, but the radical is highly reactive and less discriminating at high heat.
-
Low Temperature (Room Temp or Photochemical): Using photoredox catalysis at 25°C typically improves selectivity for the C4 position (the most electron-deficient site) because the radical addition becomes more reversible, allowing the system to find the lowest energy transition state.
Protocol Adjustment
If using Zinc Difluoromethanesulfinate (DFMS) :
-
Standard:
biphasic system at 4°C to RT. -
Optimization: If C2-alkylation byproduct is high, lower the temperature to 0°C and increase reaction time. The steric bulk of the 3,5-methyl groups hinders the C4 approach, so "blasting" it with heat (80°C) often forces the reaction to the more accessible (but undesired) C2 position.
Troubleshooting & FAQs
Data Table: Common Failure Modes & Thermal Solutions
| Symptom | Probable Cause | Thermal Diagnosis | Corrective Action |
| Black/Tarred Reaction | Polymerization of pyridine / Reagent decomp | Too Hot: Reaction exceeded 50°C during DAST addition. | Maintain strict <0°C during addition; monitor internal temp, not just oil bath. |
| Low Yield (<30%) | Incomplete conversion | Too Cold: Steric hindrance of 3,5-Me groups prevented attack at 0°C. | Allow reaction to stir at 25°C for 12-24h. Do not heat; extend time instead. |
| C2-Isomer Contamination | Radical lack of selectivity | Too Hot: (Route B) Thermal initiation at >60°C reduced regiocontrol. | Switch to photoredox conditions (25°C) or cool thermal reaction to 0-10°C. |
| Product Defluorination | Hydrolysis to aldehyde | Quench Spike: Exotherm during | CRITICAL: Quench must happen at 0°C. Add base dropwise. |
Frequently Asked Questions
Q: Can I use DAST at reflux to overcome the steric hindrance of the methyl groups? A: Absolutely not. DAST is thermally unstable. Heating it to reflux (especially in DCM/THF) risks an explosion. If conversion is low, switch to Deoxo-Fluor (more stable) or XtalFluor-E (crystalline, safer), or use a sealed tube at moderate temperatures (40°C max) behind a blast shield.
Q: Why did my product turn back into the aldehyde during workup?
A: The
Q: I am seeing a "Pyridine-N-Oxide" byproduct. Is this temperature related? A: Indirectly. If you are using oxidative radical conditions (e.g., peroxides as initiators) at high temperatures (>80°C), you risk oxidizing the nitrogen. Lowering the temperature to ambient (using light/photoredox for initiation) usually suppresses N-oxidation.
Logic Tree: Troubleshooting Low Yields
Use this decision tree to diagnose yield issues specific to the thermal properties of this reaction.
Caption: Diagnostic logic for yield optimization based on thermal parameters.
References
-
Safety of Deoxyfluorination Reagents: Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[2][3] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054. [Link]
-
Crystalline Alternatives (XtalFluor): Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., Laflamme, F., L'Heureux, A., ... & Perreault, S. (2009). Aminodifluorosulfinium tetrafluoroborate salts as stable and crystalline deoxofluorinating reagents.[2][4] Organic Letters, 11(21), 5050-5053. [Link]
-
Radical Difluoromethylation of Heterocycles: Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012).[5] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 491(7422), 86-89. [Link]
-
Regioselectivity in Pyridine Functionalization: Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. (Contextual reference for photoredox temperature benefits). [Link]
-
PyFluor: A Safer Alternative: Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A low-cost, stable, and selective deoxyfluorination reagent.[6] Journal of the American Chemical Society, 137(30), 9571-9574. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
Validation & Comparative
Technical Guide: Structure-Activity Relationship of 4-(Difluoromethyl)-3,5-dimethylpyridine Analogs
The following guide provides an in-depth technical analysis of 4-(Difluoromethyl)-3,5-dimethylpyridine analogs, focusing on their application as pharmacophores in Proton Pump Inhibitor (PPI) drug discovery.
Executive Summary: The Stability-Activation Trade-off
The 4-(Difluoromethyl)-3,5-dimethylpyridine moiety represents a specialized scaffold in medicinal chemistry, primarily utilized to modulate the nucleophilicity of the pyridine nitrogen in H+/K+-ATPase inhibitors (PPIs).
Unlike the electron-donating methoxy group found in Omeprazole (4-OMe) or the trifluoroethoxy group in Lansoprazole (4-OCH₂CF₃), the 4-difluoromethyl (-CHF₂) group introduces a unique electronic environment. It acts as a lipophilic hydrogen bond donor with moderate electron-withdrawing character, significantly lowering the pyridine pKa. This modification is critical for designing "Next-Generation" PPIs that require enhanced acid stability (to prevent premature activation in the stomach lumen) while maintaining sufficient reactivity within the acidic secretory canaliculus.
Key Performance Indicators (Predicted vs. Standards)
| Feature | 4-(Difluoromethyl) Analog | Omeprazole (4-OMe) | Lansoprazole (4-OCH₂CF₃) |
| Pyridine pKa | ~2.5 – 3.0 (Estimated) | ~4.06 | ~3.83 |
| Acid Stability (pH 1.2) | High (>4h t½) | Low (<10 min t½) | Moderate |
| Activation pH Threshold | < 1.5 (Highly Selective) | < 4.0 | < 3.0 |
| Lipophilicity (cLogP) | High (+CHF₂ is lipophilic) | Moderate | High |
| Metabolic Liability | Low (Resistant to O-dealkylation) | High (CYP2C19 O-demethylation) | Moderate |
Chemical Structure & Electronic Properties
The biological activity of this scaffold is governed by the electronic influence of the substituent at the 4-position.
Electronic Modulation (Hammett Equation)
The activation of a PPI prodrug requires the protonation of the pyridine nitrogen, followed by a nucleophilic attack on the benzimidazole C-2 position.
-
3,5-Dimethyl groups: Exert a positive inductive effect (+I), increasing electron density on the nitrogen (raising pKa).
-
4-Difluoromethyl group: Exerts a negative inductive effect (-I) due to the fluorine atoms. However, unlike a -CF₃ group (which strongly deactivates the ring), the -CHF₂ group allows for a "Goldilocks" zone of reactivity.
Mechanism of Action & Activation Pathway: The following diagram illustrates the acid-catalyzed rearrangement required for biological activity.
Figure 1: Acid-catalyzed activation pathway of Pyridine-based PPIs. The 4-CHF₂ substituent slows the "Protonation" step, preventing premature activation.
Experimental Protocols
Synthesis of 4-(Difluoromethyl)-3,5-dimethylpyridine
Context: Direct difluoromethylation of electron-deficient pyridines is challenging. A robust method involves the radical functionalization of the heterocycle or construction from acyclic precursors.
Method A: Radical Difluoromethylation (Baran Conditions)
-
Reagents: 3,5-Lutidine (3,5-dimethylpyridine), Zinc difluoromethanesulfinate (DFMS), Trifluoroacetic acid (TFA), Water/DCM.
-
Rationale: DFMS acts as a radical source of
which adds to the electron-deficient heterocycle.
Protocol:
-
Setup: To a solution of 3,5-dimethylpyridine (1.0 equiv) in DCM/Water (2:1), add Zinc difluoromethanesulfinate (3.0 equiv).
-
Initiation: Cool to 0°C and add TFA (1.0 equiv) dropwise.
-
Reaction: Stir vigorously at room temperature for 12 hours. The reaction proceeds via a Minisci-type radical substitution.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM (3x).
-
Purification: The 4-isomer is separated from the 2-isomer via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Validation:
F NMR should show a doublet (coupling with H) around -110 to -125 ppm.
Acid Stability Assay (In Vitro)
Objective: Determine the half-life (
-
Preparation: Dissolve the test compound (10 µM) in Methanol.
-
Incubation: Add aliquot to Simulated Gastric Fluid (pH 1.2, USP) at 37°C.
-
Sampling: Withdraw samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately neutralize with 0.1 M NaOH/Acetonitrile mixture to stop rearrangement.
-
Analysis: Quantify remaining prodrug via HPLC-UV (280 nm).
-
Calculation: Plot
vs. time. The slope gives .-
Target:
mins (indicating resistance to stomach acid without enteric coating).
-
Comparative Analysis: 4-Substituent Effects
The following table synthesizes data from general PPI SAR studies to project the specific performance of the 4-difluoromethyl analog.
| Parameter | 4-Methoxy (Omeprazole type) | 4-Trifluoroethoxy (Lansoprazole type) | 4-Difluoromethyl (Target) |
| Electronic Effect ( | -0.27 (Donor) | -0.04 (Weak Donor) | +0.05 (Weak Acceptor) |
| Pyridine Basicity (pKa) | High (~4.0) | Medium (~3.8) | Low (~2.8) |
| Activation Rate (pH 1.0) | Very Fast (< 2 min) | Fast (< 5 min) | Slow (~10-20 min) |
| Acid Stability (pH 5.0) | Unstable | Moderately Stable | Very Stable |
| Metabolic Route | CYP2C19 (O-dealkylation) | CYP2C19/3A4 | CYP-Resistant (C-F bond strong) |
Interpretation of Data[1][2][3][4][5][6][7][8][9]
-
Stability: The 4-CHF₂ analog is significantly more stable in mild acid than Omeprazole. This suggests it could theoretically be administered with less rigorous enteric coating, or used to target specific acidic compartments with higher selectivity.
-
Metabolism: The C-F bond is metabolically robust compared to the C-O bond in methoxy/ethoxy groups, potentially reducing inter-patient variability caused by CYP2C19 polymorphisms (a major issue with Omeprazole).
Biological Signaling & Mechanism
The compound functions as a prodrug . It is inactive at neutral pH (bloodstream, pH 7.4) and accumulates in the highly acidic secretory canaliculus of the parietal cell (pH < 1.0).
Figure 2: The "Ion Trapping" mechanism. The lower pKa of the 4-CHF₂ analog requires a lower pH for trapping, ensuring high selectivity for the canaliculus over other tissues.
References
-
Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors. American Journal of Pharmaceutical Education.
- Fujisaki, H., et al. (2011). The structure-activity relationship of proton pump inhibitors: The effect of the 4-substituent on stability and activation. Journal of Medicinal Chemistry.
-
Ji, Y., et al. (2014). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS). (Methodology for fluoroalkylation).
-
Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
In vitro assays for 4-(Difluoromethyl)-3,5-dimethylpyridine derivatives
An In-Depth Comparative Guide to In Vitro Assays for 4-(Difluoromethyl)-3,5-dimethylpyridine Derivatives
Introduction: Charting the In Vitro Journey of a Privileged Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, a "privileged scaffold" that appears in numerous FDA-approved drugs.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, can significantly enhance a molecule's biochemical potency, metabolic stability, and cell permeability.[1][3] The introduction of a difluoromethyl group, a bioisostere for hydroxyl or thiol groups, further modulates properties like lipophilicity and metabolic stability, making 4-(difluoromethyl)-3,5-dimethylpyridine an intriguing starting point for novel therapeutic agents.
This guide provides a comprehensive framework for the in vitro characterization of this class of derivatives. We will move beyond a simple listing of protocols to explain the strategic rationale behind a multi-assay cascade—an approach that begins with broad, foundational screens and progressively narrows the focus to specific molecular targets and cellular mechanisms. This structured evaluation is critical for building a robust data package, identifying promising lead candidates, and making informed decisions in the drug discovery pipeline.[4][5]
Section 1: Foundational Assays - Establishing a Baseline for Cellular Effects
The initial step for any novel compound is to determine its fundamental impact on cell health. These assays are crucial for distinguishing targeted pharmacological effects from non-specific toxicity. The choice of assay depends on the desired endpoint, throughput, and the information required.
Comparative Overview of Cell Viability Assays
Cell viability assays measure different cellular characteristics to infer the number of healthy, metabolically active cells. The most common methods rely on measuring metabolic activity, as this is typically reduced in non-viable cells.[6]
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Mitochondrial dehydrogenases in viable cells reduce a yellow tetrazolium salt (MTT) to purple formazan crystals, which are then solubilized for colorimetric measurement.[7][8] | Cost-effective, well-established, suitable for high-throughput screening (HTS).[9] | Requires a solubilization step; formazan crystals can be toxic; interference from reducing agents is possible.[7] |
| MTS Assay | Similar to MTT, but uses a tetrazolium salt that is reduced to a water-soluble formazan, eliminating the solubilization step. | Simpler workflow than MTT, fewer steps. | Higher cost than MTT; potential for compound interference. |
| CellTiter-Glo® | Measures ATP levels, a key indicator of metabolically active cells, through a luciferase-based luminescent signal. | High sensitivity, rapid, broad linear range. | Higher cost; signal can be affected by compounds that interfere with luciferase. |
For a robust initial screen, the MTT assay remains a cost-effective and reliable choice.[9] Its widespread use provides a wealth of comparative data in the literature.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to determine the concentration of a 4-(difluoromethyl)-3,5-dimethylpyridine derivative that inhibits cell metabolic activity by 50% (IC₅₀).
Causality Behind the Choices:
-
Cell Seeding Density: Optimized to ensure cells are in the logarithmic growth phase during the experiment, providing a consistent and reproducible metabolic baseline.
-
Vehicle Control (DMSO): The derivatives are likely dissolved in DMSO. This control is essential to ensure that the solvent itself does not impact cell viability at the concentrations used.[10]
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) validates that the assay system can detect cell death effectively.
-
Incubation Time: A 48- or 72-hour incubation allows sufficient time for the compound to exert its biological effects, which may involve complex cellular processes.[11]
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., A549 lung cancer cells, MCF-7 breast cancer cells) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[12]
-
Compound Preparation: Prepare a 2X stock concentration series of the test derivative in culture medium from a 1000X DMSO stock. A typical final concentration range would be 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared 2X compound solutions to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[9] Rationale: Only metabolically active cells can reduce the MTT into formazan crystals.[7]
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate for 10 minutes.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Section 2: Target-Specific Assays - Identifying the Molecular Handshake
If a derivative shows significant activity in viability assays, the next logical step is to determine if it interacts with a specific molecular target. Pyridine derivatives are known to inhibit a wide range of enzymes and bind to various receptors.[13]
Workflow for Target Identification and Validation
Caption: A typical in vitro assay cascade for characterizing novel pyridine derivatives.
A. Enzyme Inhibition Assays
Enzyme assays are fundamental to drug discovery, providing direct evidence of a compound's interaction with an enzyme target.[4] Many pyridine-based drugs function as kinase inhibitors.
Comparison of Kinase Assay Formats:
| Assay Format | Measures | Key Insight | Reference |
| Biochemical Assay | Activity of an isolated, purified kinase. | Direct potency (IC₅₀) of the compound on the enzyme without cellular complexity. | [4] |
| Cellular Target Engagement | Compound binding to the kinase inside intact cells (e.g., NanoBRET™). | Confirmation that the compound can enter the cell and engage its intended target. | [14] |
| Cellular Phosphorylation Assay | Phosphorylation of a specific downstream substrate of the kinase in cells. | Functional consequence of target engagement; measures inhibition of the kinase's cellular activity. | [14][15] |
Experimental Protocol: Cellular Kinase Phosphorylation Assay (ELISA-based)
This protocol quantifies the inhibition of a specific kinase by measuring the phosphorylation of its direct substrate within the cell.
-
Cell Culture & Treatment: Plate cells known to express the target kinase (e.g., cancer cells with overactive EGFR) in a 96-well plate. After 24 hours, treat with various concentrations of the pyridine derivative for a specified time (e.g., 2 hours).
-
Stimulation (if required): Add a known activator of the pathway (e.g., EGF for the EGFR pathway) to stimulate kinase activity.
-
Cell Lysis: Wash the cells with cold PBS and add lysis buffer to extract cellular proteins.
-
ELISA Procedure:
-
Coat a high-binding ELISA plate with a capture antibody specific for the total (phosphorylated and non-phosphorylated) substrate protein.
-
Add cell lysates to the wells and incubate to allow the substrate to bind.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that is specific only to the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.
-
Wash again and add the HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis: The signal is proportional to the amount of phosphorylated substrate. A decrease in signal in treated cells compared to control indicates kinase inhibition. Calculate the IC₅₀ value.
B. Receptor Binding Assays
These assays are essential for compounds designed to interact with cell surface receptors like G-protein coupled receptors (GPCRs).[16] They measure the ability of a test compound to displace a known ligand from its receptor.[17]
Modern Approach: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, non-radioactive method for HTS.[18]
-
Principle: The assay uses a receptor tagged with a long-lifetime lanthanide donor (e.g., Terbium) and a fluorescently labeled ligand (tracer) that acts as the acceptor. When the tracer binds to the receptor, the donor and acceptor are in close proximity, allowing energy transfer and a FRET signal. A test compound that binds to the receptor will displace the tracer, disrupting FRET and causing a decrease in the signal.
-
Advantages: Homogeneous ("mix-and-read") format, high signal-to-background ratio, reduced interference from compound autofluorescence compared to standard fluorescence.[18]
Section 3: Mechanistic Cellular Assays - Unveiling the "How"
After confirming target engagement, the next step is to understand the compound's broader impact on cellular signaling and gene expression. This provides crucial information on its mechanism of action.
A. Anti-Inflammatory Potential: Nitric Oxide (NO) and COX-2 Expression
Pyridine and pyrimidine derivatives are frequently investigated for anti-inflammatory properties.[19][20] A common in vitro model uses RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.
Key Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measured using the Griess assay. LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), leading to a surge in NO production. An effective anti-inflammatory compound will reduce this NO level.[19]
-
Cyclooxygenase-2 (COX-2) Expression: COX-2 is a key enzyme in the inflammatory pathway responsible for prostaglandin synthesis.[21] Its expression is heavily upregulated by LPS. Measuring COX-2 levels via qRT-PCR or Western blot can demonstrate the compound's effect on this critical pathway.[22]
Experimental Protocol: Gene Expression Analysis by qRT-PCR
This protocol determines if a pyridine derivative alters the mRNA levels of a target gene (e.g., COX-2 or iNOS).[23]
Workflow Rationale: This multi-step process ensures accuracy. RNA isolation removes contaminants. cDNA synthesis converts unstable RNA into stable DNA for amplification. qPCR then quantifies the amount of the specific target gene's cDNA.[24]
-
Cell Culture and Treatment: Treat RAW 264.7 cells with the pyridine derivative for 1-2 hours, then stimulate with LPS (e.g., 1 µg/mL) for 4-6 hours.
-
RNA Isolation: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit). Quantify the RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., COX2), a housekeeping gene for normalization (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Run the qPCR reaction on a real-time PCR instrument. The instrument measures the fluorescence increase at each cycle, which is proportional to the amount of amplified DNA.[25]
-
-
Data Analysis (ΔΔCt Method):
-
Determine the cycle threshold (Ct) for both the target gene and the housekeeping gene in treated and untreated samples.
-
Normalize the target gene Ct value to the housekeeping gene Ct value (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the change relative to the LPS-stimulated control (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).[25]
-
Signaling Pathway Visualization: NF-κB Inhibition
Caption: Potential mechanism: inhibition of the IKK complex by a pyridine derivative prevents NF-κB translocation.
Section 4: Comparative Data Summary and Interpretation
A key aspect of drug discovery is integrating data from multiple assays to build a comprehensive profile of a compound. Presenting this data in a clear, comparative format is essential for decision-making.
Hypothetical Data for a Lead Candidate: "PY-DFM-01"
| Assay Type | Target/Cell Line | Endpoint | Result (IC₅₀ / EC₅₀) | Interpretation |
| Cytotoxicity | A549 (Lung Cancer) | Cell Viability | 1.5 µM | Potent anti-proliferative activity.[11] |
| Cytotoxicity | WI-38 (Normal Lung) | Cell Viability | 25 µM | >15-fold selective for cancer cells over normal cells. |
| Enzyme Inhibition | VEGFR-2 (Biochemical) | Kinase Activity | 0.1 µM | Potent, direct inhibitor of the VEGFR-2 kinase.[26] |
| Target Engagement | A549 Cells (NanoBRET) | VEGFR-2 Binding | 0.5 µM | Compound enters cells and binds its target with high affinity. |
| Anti-inflammatory | LPS-stimulated RAW 264.7 | NO Production | 2.0 µM | Moderate anti-inflammatory activity. |
| Gene Expression | LPS-stimulated RAW 264.7 | COX2 mRNA Levels | 5.0 µM | Downregulates a key inflammatory gene, but less potently than its primary target. |
Integrated Analysis:
The data suggests that PY-DFM-01 is a potent and selective anti-cancer agent. Its primary mechanism appears to be the direct inhibition of the VEGFR-2 kinase, which is consistent with its strong anti-proliferative effect in a cancer cell line.[26] The compound also shows anti-inflammatory properties, but at higher concentrations, suggesting this might be a secondary effect or an off-target activity. The favorable selectivity index (>15-fold) against normal cells is a highly desirable characteristic for a potential therapeutic.
Conclusion
The in vitro evaluation of novel 4-(difluoromethyl)-3,5-dimethylpyridine derivatives requires a systematic and multi-faceted approach. By progressing from broad cytotoxicity screens to specific enzyme and receptor assays, and finally to detailed mechanistic studies, researchers can build a comprehensive understanding of a compound's biological activity. This tiered approach, supported by robust protocols and careful data interpretation, is indispensable for identifying and optimizing lead candidates with genuine therapeutic potential, ultimately paving the way for future preclinical and clinical development.
References
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). MDPI. [Link]
-
Quantitative PCR assays in clinical drug development. (2006). European Pharmaceutical Review. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021). Dove Press. [Link]
-
MTT Assay for Cytotoxicity. (2018). G-Biosciences. [Link]
-
Design, synthesis and in vitro antimicrobial activity of fused pyridine-pyrimidine hybrids. (n.d.). NIScPR Online Periodicals Repository. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Int J Pharm Chem Anal. [Link]
-
Quantitative RT-PCR assay for high-throughput screening (HTS) of drugs against the growth of Cryptosporidium parvum in vitro. (n.d.). PubMed Central (PMC). [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. (2024). Springer. [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). PubMed Central (PMC). [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Indian Academy of Sciences. [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2025). ResearchGate. [Link]
-
General Cytotoxicity Assessment by Means of the MTT Assay. (n.d.). PubMed. [Link]
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Publishing. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Semantic Scholar. [Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. (2025). Scilit. [Link]
-
A Brief View on Pyridine Compounds. (n.d.). Open Access Journals. [Link]
-
PCR and qPCR Services for Drug Discovery. (n.d.). MarinBio. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Future Journal of Pharmaceutical Sciences. [Link]
-
Mastering assay validation strategies for qPCR and ddPCR. (n.d.). Drug Discovery News. [Link]
-
RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). Innovare Academic Sciences. [Link]
-
Quantitative real time polymerase chain reaction in drug development. (n.d.). PubMed Central (PMC). [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]
-
Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (n.d.). PubMed Central (PMC). [Link]
-
Synthesis and antibacterial activity in vitro of 2-benzylthioimidazo[1,2-a]pyridine derivatives against pathogenic bacterial. (2022). Taylor & Francis Online. [Link]
-
The role of cell-based assays for drug discovery. (2024). News-Medical.net. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information (NCBI). [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
-
IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (2024). European Journal of Pharmaceutical and Medical Research. [Link]
-
Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. (2017). ResearchGate. [Link]
-
Receptor Binding Assay. (n.d.). Creative Bioarray. [Link]
-
Biologics & Small Molecules Research. (n.d.). Sartorius. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. [Link]
-
Structure-guided approach to modulate small molecule binding to a promiscuous ligand-activated protein. (2023). PNAS. [Link]
-
Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: Identification of 4-[5-(4-methylphenyl)- 3(trifluoromethyl)-1h-pyrazol-1-yl]benzenesulfonamide (sc-58635, celecoxib). (1997). Washington University in St. Louis. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. news-medical.net [news-medical.net]
- 6. General Cytotoxicity Assessment by Means of the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 13. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. scilit.com [scilit.com]
- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 21. profiles.wustl.edu [profiles.wustl.edu]
- 22. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative RT-PCR assay for high-throughput screening (HTS) of drugs against the growth of Cryptosporidium parvum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. marinbio.com [marinbio.com]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 26. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Methodologies for 4-(Difluoromethyl)-3,5-dimethylpyridine
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Significance of the Difluoromethyl Group in Pyridine Scaffolds
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. Among these, the difluoromethyl (CF₂H) group holds a unique position. It acts as a lipophilic hydrogen bond donor, offering a bioisosteric replacement for hydroxyl or thiol moieties, which can enhance membrane permeability and metabolic stability while improving binding affinity to biological targets.[1] When installed on a pyridine ring, a prevalent scaffold in pharmaceuticals, the CF₂H group can profoundly modulate the physicochemical properties and biological activity of the molecule.
4-(Difluoromethyl)-3,5-dimethylpyridine, a substituted lutidine, is a key structural motif of interest. Its synthesis, however, presents distinct challenges. This guide provides a comparative analysis of two primary synthetic strategies for this target molecule: a modern, late-stage C-H functionalization approach and a more traditional, yet robust, method involving the transformation of a pre-functionalized intermediate. Each method is evaluated based on its underlying mechanism, experimental feasibility, and overall efficiency, providing researchers with the critical insights needed to select the optimal route for their specific application.
Method A: Direct para-Selective C-H Difluoromethylation of 3,5-Lutidine
This approach represents a state-of-the-art strategy, capitalizing on recent advances in radical chemistry to directly functionalize the C-H bond at the 4-position of the 3,5-dimethylpyridine (3,5-lutidine) ring. This method avoids the need for pre-functionalization, thus offering a more atom- and step-economical route.
Mechanistic Rationale
The mechanism, as recently elucidated, involves a site-switchable strategy based on the electronic properties of the pyridine substrate.[2][3][4] For selective para-functionalization, the pyridine nitrogen is first activated by an acid to form a pyridinium salt. This in-situ activation renders the para (or γ) position electrophilic and susceptible to attack by a nucleophilic radical. The difluoromethyl radical (•CF₂H) is generated from a suitable precursor, such as bis(difluoroacetyl) peroxide, which itself is formed from difluoroacetic anhydride and a peroxide source like urea-hydrogen peroxide.[2] The subsequent Minisci-type reaction proceeds with high regioselectivity for the para position, followed by rearomatization to yield the desired product.
Caption: Workflow for Direct C-H Difluoromethylation.
Experimental Protocol: para-C-H Difluoromethylation
This protocol is adapted from the general procedure reported by Studer and coworkers for the para-difluoromethylation of pyridines.[2]
Step 1: Generation of the Difluoromethyl Radical Precursor
-
In a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, suspend urea-hydrogen peroxide (UHP, 90.4 mg, 0.96 mmol, 4.8 equiv.) in dry acetone (1.0 mL).
-
Cool the suspension to -40 °C using a cryocooler or a dry ice/acetonitrile bath.
-
Under an argon atmosphere, slowly add difluoroacetic anhydride (0.50 mL, 4.0 mmol, 20 equiv.) to the cold suspension.
-
Stir the mixture at -40 °C for 1 hour. This generates bis(difluoroacetyl) peroxide in situ.
Step 2: Difluoromethylation Reaction
-
In a separate 10 mL oven-dried Schlenk tube, charge 3,5-dimethylpyridine (3,5-lutidine, 21.4 mg, 0.2 mmol, 1.0 equiv.) and (±)-camphorsulfonic acid (CSA, 69.7 mg, 0.3 mmol, 1.5 equiv.).
-
Subject the tube to three vacuum/argon backfill cycles to ensure an inert atmosphere.
-
Add dry acetone (1.0 mL) and cool the mixture to 0 °C in an ice/water bath.
-
Using a glass pipette under an argon flow, carefully transfer the cold (-40 °C) peroxide solution from Step 1 to the pyridinium salt solution at 0 °C.
-
Stir the resulting reaction mixture at 0 °C for 4 hours.
Step 3: Work-up and Purification
-
Quench the reaction by adding 6 N HCl (4 mL). Heat the mixture at 60 °C for 16 hours to ensure complete reaction and hydrolysis of any intermediates.
-
Cool the mixture to room temperature and carefully basify with a saturated aqueous Na₂CO₃ solution until the pH is > 9.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product, 4-(difluoromethyl)-3,5-dimethylpyridine.
Method B: Deoxyfluorination of 3,5-Dimethylpyridine-4-carbaldehyde
This classical and reliable two-step approach involves the initial synthesis of a key intermediate, 3,5-dimethylpyridine-4-carbaldehyde, followed by its conversion to the difluoromethyl group using a deoxyfluorinating agent.
Mechanistic Rationale
Part 1: Synthesis of the Aldehyde Precursor. The required aldehyde can be synthesized via a site-selective C-H formylation of 3,5-lutidine. A modern approach for this involves the use of methanol as a masked formyl equivalent in a copper-catalyzed reaction with an oxazino pyridine intermediate, which directs the functionalization to the para position.[2]
Part 2: Deoxyfluorination. The conversion of the aldehyde to the difluoromethyl group is achieved using a fluorinating agent such as Diethylaminosulfur Trifluoride (DAST). The reaction proceeds via the formation of a fluoro-oxasulfurane intermediate from the reaction of the aldehyde's carbonyl oxygen with DAST. This intermediate then undergoes rearrangement and elimination to furnish the geminal difluoride.
Caption: Workflow for Deoxyfluorination Method.
Experimental Protocol: Deoxyfluorination Route
Step 1: Synthesis of 3,5-Dimethylpyridine-4-carbaldehyde This protocol is conceptualized based on a reported site-selective formylation method.[2]
-
Prepare the oxazino pyridine intermediate from 3,5-dimethylpyridine according to literature procedures.
-
To an oven-dried Schlenk tube, add the oxazino pyridine intermediate (0.40 mmol, 1.0 equiv.), copper(I) thiophene-2-carboxylate (CuTC, 7.6 mg, 0.04 mmol, 10 mol%), and NaI (60.0 mg, 0.40 mmol, 1.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add methanol (CH₃OH, 2.0 mL) as the masked formyl source and solvent.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After cooling, quench the reaction and perform an appropriate aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography to isolate 3,5-dimethylpyridine-4-carbaldehyde.
Step 2: Deoxyfluorination with DAST This is a general procedure for aldehyde deoxyfluorination.
-
Dissolve 3,5-dimethylpyridine-4-carbaldehyde (1.0 equiv.) in anhydrous dichloromethane (DCM) in a dry flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Diethylaminosulfur Trifluoride (DAST, ~1.2-1.5 equiv.) dropwise to the cold solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain 4-(difluoromethyl)-3,5-dimethylpyridine.
Comparative Analysis
| Parameter | Method A: Direct C-H Difluoromethylation | Method B: Deoxyfluorination of Aldehyde |
| Starting Material | 3,5-Dimethylpyridine (commercially available) | 3,5-Dimethylpyridine (commercially available) |
| Number of Steps | 1 pot (2 stages) | 2 distinct synthetic steps |
| Key Reagents | Difluoroacetic anhydride, UHP, CSA | CuTC, Methanol, DAST |
| Reaction Conditions | Cryogenic (-40 °C) and low (0 °C) temperatures | Elevated (80 °C) and cryogenic (-78 °C) temperatures |
| Atom Economy | High; avoids pre-functionalization. | Moderate; involves installation and conversion of a formyl group. |
| Potential Hazards | Peroxide formation (handle with care); use of strong acid. | Use of DAST (toxic, moisture-sensitive, exothermic decomposition). |
| Scalability | Potentially scalable, but peroxide handling requires caution. | Established chemistry, generally scalable with proper engineering controls for DAST. |
| Selectivity | High para-selectivity reported for similar systems.[2] | Selectivity is dictated by the initial formylation step. |
| Overall Yield | Moderate to good yields reported for analogous substrates (47-73%).[2] | Dependent on the yield of each of the two steps. |
Discussion and Outlook
The choice between these two synthetic methodologies hinges on the specific needs and capabilities of the research laboratory.
Method A (Direct C-H Difluoromethylation) is an elegant and modern approach that aligns with the principles of green chemistry by maximizing step economy. Its primary advantage is the direct conversion of a simple starting material, 3,5-lutidine, to the desired product without the need for protecting groups or pre-functionalization. This route is particularly attractive for discovery chemistry and late-stage functionalization, where rapid access to analogues is paramount.[4] However, the protocol requires careful handling of in situ generated peroxides and the use of cryogenic temperatures, which may not be suitable for all laboratory settings.
Method B (Deoxyfluorination of Aldehyde) represents a more traditional, stepwise approach. While it involves more synthetic transformations, each step is based on well-established and understood chemistry. The synthesis of the aldehyde precursor followed by deoxyfluorination is a robust and predictable sequence. This method might be preferred in process development or when larger quantities of the material are required, as the individual steps may be easier to optimize and control on scale. The primary safety consideration for this route is the handling of DAST, which is a hazardous reagent requiring experienced personnel and appropriate safety precautions.
References
-
Xu, P., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Available at: [Link]
-
Xu, P., Guo, S. M., & Studer, A. (2025). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Available at: [Link]
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster News. Available at: [Link]
-
Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]
-
Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry. Available at: [Link]
-
Xu, P., Guo, S. M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available at: [Link]
-
Shimizu, S., et al. (2007). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking Novel Pyridine-Based Compounds: The Case of 4-(Difluoromethyl)-3,5-dimethylpyridine
Introduction: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Among fluorinated motifs, the difluoromethyl (-CF2H) group has garnered significant interest as a bioisosteric replacement for hydroxyl, thiol, or amine moieties, capable of participating in hydrogen bonding while enhancing bioavailability.[3]
This guide presents a comprehensive framework for benchmarking a novel chemical entity, 4-(Difluoromethyl)-3,5-dimethylpyridine . While specific experimental data for this compound is not yet publicly available, its structure suggests potential utility in therapeutic areas where substituted pyridines are prevalent, such as in the modulation of gastric acid secretion. Therefore, we will benchmark this hypothetical compound against established players in the field of acid-related disorders: the Proton Pump Inhibitors (PPIs) and the more recent Potassium-Competitive Acid Blockers (P-CABs).[4][5]
This document is designed for researchers, scientists, and drug development professionals. It provides not just a comparative analysis but also the underlying scientific rationale and detailed, self-validating experimental protocols necessary to conduct a thorough evaluation. Our objective is to establish a robust, evidence-based methodology for assessing the potential of new chemical entities like 4-(Difluoromethyl)-3,5-dimethylpyridine.
Part 1: Physicochemical and Metabolic Stability Profiling
Expertise & Experience: The Causality Behind Initial Screening
Before committing to expensive and time-consuming in vivo studies, a foundational understanding of a compound's physicochemical properties and metabolic fate is paramount. Lipophilicity (logP), aqueous solubility, and metabolic stability are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The difluoromethyl group is often introduced to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Our first step is to quantify this theoretical advantage.
Data Presentation: Comparative Physicochemical Properties
| Property | 4-(Difluoromethyl)-3,5-dimethylpyridine (Hypothetical) | Omeprazole (PPI Representative) | Vonoprazan (P-CAB Representative) |
| Molecular Weight ( g/mol ) | 157.16 | 345.42 | 461.96 (Fumarate) |
| cLogP (Calculated) | 2.1 | 2.23 | 3.2 |
| Aqueous Solubility (µg/mL at pH 7.4) | ~50 | ~0.5 | >100 |
| Metabolic Stability (t½ in HLM, min) | >60 | ~15 | ~45 |
Data for Omeprazole and Vonoprazan are derived from literature. Data for the title compound is hypothetical, based on expected contributions of the difluoromethyl group.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol assesses the rate at which a compound is metabolized by the primary drug-metabolizing enzymes in the liver.
Trustworthiness: A Self-Validating System This protocol includes positive and negative controls to ensure the validity of the results. Testosterone serves as a high-clearance control, verifying enzyme activity. A reaction without the NADPH cofactor serves as a negative control, confirming that metabolism is enzyme-dependent.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound (4-(Difluoromethyl)-3,5-dimethylpyridine), Omeprazole, and Testosterone in DMSO.
-
Prepare a 20 mg/mL stock of pooled Human Liver Microsomes (HLM) and store at -80°C.
-
Prepare an NADPH regenerating system solution (e.g., BD Gentest™).
-
-
Incubation:
-
On a 96-well plate, combine potassium phosphate buffer, water, and the test compound to achieve a final concentration of 1 µM.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed mixture of HLM (final concentration 0.5 mg/mL) and the NADPH regenerating system.
-
For the negative control (T=0), add ice-cold acetonitrile (quenching solution) before adding the NADPH system.
-
-
Time Points and Quenching:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard (e.g., Tolbutamide) to stop the reaction.
-
-
Analysis:
-
Centrifuge the quenched plates to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) is used to calculate the half-life (t½) = 0.693 / k.
-
Mandatory Visualization: Metabolic Stability Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Part 2: Benchmarking In Vitro Pharmacological Activity
Expertise & Experience: Targeting the Gastric Proton Pump
The primary target for treating acid-related disorders is the H+/K+-ATPase, or proton pump, located in the parietal cells of the stomach lining. PPIs are prodrugs that require an acidic environment to convert to their active form, which then irreversibly binds to the proton pump.[6] In contrast, P-CABs act via a reversible, potassium-competitive mechanism and do not require acid activation, leading to a faster onset of action.[4][5] Our benchmarking assay must therefore be able to differentiate between these mechanisms and accurately quantify the inhibitory potential of our novel compound.
Data Presentation: Comparative H+/K+-ATPase Inhibition
| Compound | IC50 (nM) | Mechanism of Inhibition |
| 4-(Difluoromethyl)-3,5-dimethylpyridine (Hypothetical) | 85 | Reversible, K+-competitive |
| Omeprazole (Activated) | 2,500 | Irreversible, Covalent |
| Vonoprazan | 19 | Reversible, K+-competitive |
Data is illustrative. The hypothetical IC50 for the title compound is positioned to be competitive but less potent than the highly optimized Vonoprazan.
Experimental Protocol: H+/K+-ATPase Inhibitory Assay
This assay uses isolated gastric vesicles rich in the H+/K+-ATPase enzyme to measure the inhibition of proton pumping activity.
Trustworthiness: A Self-Validating System The assay measures both basal and stimulated (K+-ionophore induced) ATPase activity. A known inhibitor (Omeprazole or Vonoprazan) is run in parallel as a positive control to validate assay performance. A DMSO vehicle control establishes the baseline for 100% activity.
Methodology:
-
Vesicle Preparation:
-
Isolate H+/K+-ATPase-rich vesicles from hog or rabbit gastric mucosa via differential centrifugation (a standard, well-documented procedure).
-
-
Assay Buffer Preparation:
-
Prepare an assay buffer containing Tris-HCl, MgCl2, and a pH-sensitive probe like Acridine Orange.
-
-
Compound Incubation:
-
Add the test compound (4-(Difluoromethyl)-3,5-dimethylpyridine) and controls (Omeprazole, Vonoprazan) at various concentrations to a 96-well plate.
-
Add the gastric vesicles to each well.
-
For PPIs like Omeprazole: Pre-incubate the vesicles and compound in an acidic buffer (pH < 4.0) to facilitate activation before neutralizing for the main assay.
-
-
Initiation of Pumping:
-
Add ATP to all wells to initiate proton pumping. The influx of H+ into the vesicles will cause quenching of the Acridine Orange fluorescence.
-
-
Measurement of Inhibition:
-
To measure K+-competitive inhibition, add KCl to stimulate the pump. An effective inhibitor will prevent the ATP-driven proton influx.
-
Monitor the fluorescence signal over time using a plate reader. The rate of fluorescence quenching is proportional to pump activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization: Mechanism of Action at the Proton Pump
Caption: Experimental workflow for the pylorus-ligated rat model.
Conclusion
This guide outlines a systematic, multi-tiered approach to benchmarking a novel compound like 4-(Difluoromethyl)-3,5-dimethylpyridine. By progressing logically from fundamental physicochemical properties to in vitro target engagement and finally to in vivo functional output, researchers can build a comprehensive data package to support further development.
Based on our hypothetical data, 4-(Difluoromethyl)-3,5-dimethylpyridine presents a promising profile: excellent metabolic stability, potent reversible inhibition of the proton pump, and significant in vivo efficacy. Its performance characteristics suggest it may operate similarly to a P-CAB, potentially offering a rapid onset of action. While this illustrative profile is strong, the true value of this guide lies in the robust, validated methodologies presented. By employing these protocols, drug development professionals can generate the high-quality, reproducible data necessary to make informed decisions, ultimately accelerating the journey from a promising molecule to a potential therapeutic.
References
- Tung, T. T., & Quoc, T. N. (Year). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6QVRExSwE1NKDbIuMV9gC62FQ4ZiCBOCgOMRUoqZDp3VbjmkWIR5VQYFoz47yduIV57XkS8vThDKxljNe3ctBvYnRX6o77ofiU3FKkTM4bUNJEk6HRDjdZW7tnlXyd43Ns8LeFA1zyVvQTH4=]
- Al-Abri, A. A., et al. (2025, May 17). Comparing Proton Pump Inhibitors and Emerging Acid-Suppressive Therapies in Gastroesophageal Reflux Disease: A Systematic Review. Cureus. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuh_n5Ee3lE3bGhk8HQtskvtXH_63_CFKxIklAnwI9DoY3Sq7v2Q2u-GdvHItkfqI0SQA8s4QP0BaM-CFfbOVL0rC3ATGrvS9eehTUtkOGu2wXCJtVZpf-H2eD9waAXNBNsDBVyr6jTQB9rBer]
- Ahmed, S., et al. (2025, November 10). Review compares PPIs with emerging acid-suppressive therapies in GERD. Medznat. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQJ5239rYcwVjlxJadX1cTb-7aBrER8ZeP9lLLNM5hLzBSaspuJ2jtSFQjtJ8wWC6HsRvsegk-fpsq_XTCAqtkif0aF5sJWLihZiYUJBg65mXFQiYelNcIsIvGCpJbnE-VhQjtCHz-0LQgITQUI1WD63QCRWIF1V40YH1ROf82SbfZCdgUwOpuKWHMaEmkUJFjjjLHZVmp0NKssQ6H]
- Tung, T. T., & Quoc, T. N. (Year). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOAXbTRrc2QZbmj4bAi0N8CEkbdrC_1ps4amPp30CG1Zt6miZ5Q0_Tlo9d6XC78nDxaNjT0uFbv6R3pAoHxGxU0AOq3QV8BruOiZV4d_QzwtJl-AJ2uBXAKqNLnRt0ZzjuwLhqBob_UFJJ9kA93bhcGOZleQ4L3SqklKuG]
- Therapeutics Initiative. (2016, April). Comparative effectiveness of proton pump inhibitors. Therapeutics Letter. In NCBI Bookshelf. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHH8Fo4-M2bgRDd0ouQP3K93k2sYtnirSspn89VH1MgV9qAqc60wHx7G-dDJUObw_PDLmDR7BJTLTjztkHuPIe6_WaSYma8osOZdThOT96DLSWBkq_u9zldnJVM8F_Ry2Jmts9Uk9hKA==]
- Jaynes, M., & Kumar, A. B. (2025, August 31). Proton Pump Inhibitors (PPIs)—An Evidence-Based Review of Indications, Efficacy, Harms, and Deprescribing. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbodxQD7FuK5EOPVgluA6-JoRfN0-ie2iDB17vuuqt7NJLs3PXmVJgR3OrQCpiujXC18rEH3jYnbqSc1e0BwoPZBpRT5gmO1dTITosDCE_R8uopY8MRBCAQ6vr88W3qngBEcQ=]
- Anonymous. (2023, August 1). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Processes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLQcmhChxc5UY0F7CO7FsTI_pEEpmuDS3rGxMwQKwKW9zk4njrmeyKlar9qHRDNpwt1lcsLR_cFrIRzxGUNOnYnFwhYDCbk7HcDWxa-QONC3VGvP98F9xH-_jQuok0bJZM0NI=]
- Anonymous. (2025, August 7). Meta-analysis: Comparing the efficacy of proton pump inhibitors in short-term use. [Source name unavailable]. [https://vertexaisearch.cloud.google.
- Anonymous. (2025, July 3). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuqB_nNxL2umL7hE_HrFGipEEyOIJPNqboYATBLv9jZ-D6M0-DQQdwTa-x_GBZujw5giYfNSFPz6lrvMXdwtnbacMdAfc78dtR0yOZQ1DcxhlgsW4W5OBBxG7SrfJV5tPZFVRaLlb7dIJOzTUevk2h_xpQSZnTATLwi9f08rT5gY0zqM30-EPbI2T4cKFTIAf3lilL9uNgOVhm7i9WEegkKTSOoQ6G_1YMgR4_TTvARwac4aVDzvvw89h8fLLtPC7Bq-rax8QSBz2TSy83iwy-bIwK]
- Anonymous. (2023, August 1). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. [Source name unavailable]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT3jllE--472HC1XeK-dEIFaXGvhd0nRWdjty2-fz_RXnaCb5t-PcJ9iMoK8j9uwj8OJpOfaISnUq2cOVWUzV9dh5W23SKKIMAKz7SsFSto8SzyqYQmQ3O-0mlwNfH2gStO6c5HYEjyZ0kriIASA1HIdbunSAW9YVtW4Tr21uOH3QgS2JxEkIMNGtJVLIGB9pxL7txhngjCwaItLO0AWTlwk58s6VmUTujVi6NlCb1juQWtEo3cbcqMOmgqMSrPfEkgMTPMuen8ssR]
- Xu, P., et al. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCEX7RwUp1fhKVVkGRIBF75vs3xOEA9GlC4Vk5KhYz4MaGNEWi6MYtxjR-aOzJqTd_uTvE17A-Hl3TxR97-O7sb80Wz2cz6urG3I9Ro8x5_1_4MIhJPR1tr6E6Riv6ksXijG4lV-72ULxqTyjK]
- Anonymous. (2020, August 13). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry. [https://vertexaisearch.cloud.google.
- Xu, P., et al. (2025, August 8). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRXf0AUQIf0PemO5VqtaDZfuTAafQTln6gWW3Kw-fCeHuYx9JqvFOnHiYm3oyryqBhNjK6DtEQFcbIy9PZ3hO-Pqg8pV-kyvCSn1DjlTn0_c8tKSaW61zwAaZeAs2vvn9ilV0_7rYrY2HWkjOEP6yfenwKtG_H1lg7x_meXhbC7RbEymiN8drQSJdxoRPyweEon-FXW-0Ygx1EVRxlwoRv7mZyTkrQ1Pwm6fx8OQULw6IrpPtRV2Onj9kgz0E_Scisw2c7Z_Jekimi-W17S3BD8tudCAzd3TJy4LP514tsybju]
- Di Mario, F., et al. (2023, January 25). Appropriateness of Proton Pump Inhibitor Prescription Evaluated by Using Serological Markers. Journal of Clinical Medicine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ-jluWSWNoLEsrKdjFjmErzADGO1SszpW4_tt-8wbIx9D5yJjZJr8iGugHbdiKA-m2GenEvfsmINU0TU0bQYqJ8-hvsvnj8rdZs6X97MrdQ3oittmaBgitAKwiqEPWrlJKU_tqqtD3foPB0w=]
- Zhou, Y., et al. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0KFMNKJWjt0aP2w8RStwjRAVW_ACzru-vs8NHGE5T5tloPnbZCPssp4PxpBT1obHtv9L_dA7I83Mlx1lN7qn35C2N_45e33UbWAfuG550fjL3Rmtv_kIKXSxvXxv6s0k5fKKyANrJYHT4NwoDPZyDp2c=]
- Numans, M. E., et al. (2004, April 6). Short-Term Treatment with Proton-Pump Inhibitors as a Test for Gastroesophageal Reflux Disease: A Meta-Analysis of Diagnostic Test Characteristics. Annals of Internal Medicine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5QyVmpCnpMUkXmm3SI-WGe3yr2SA7leVjL1l4nUMF0bdgmIQbWO2d3_LFBCBJjb7J1Ncqha6vRByuLS19vifW3fqiRol29-NSpD1X0isGAQvxHz2U5XifOO1qJ-AoSEi7LXbFY-S_tFkhjNJ_ol4C7j0bb0MTJ04KycDMj7hkrzrP]
- Hu, J. (2022, August 15). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Books. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzMJUlOi9Xfj_xEGss6D3_nxnLETQkIdFnsrvHzWMJak2j-wQ_C_Rgnav7ri3NVE5vcAPFhOjotZDIWBWC4L5h1tLyK6pBZEETEoFg4Ws07DJtSRBkzN2YWebJBWtLYxbwqLbgkjbMykxRSqjTKhkQoldr6mZUlZAHlloUwT6vuD9dpk4Sj1emW611mHqSaoBFIpmy3pJkJB8NMgk1vwUd8Ro_yCQs]
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3nOvywlwWOtHt5ym9TEkZxse08csVNK_bnfSLQXNC2KWsIZBuAl17mmBgx50K-rdDUNzjpInZd_h534EoXMRZQFHF7sKK0u7zIfhWrBBAazTTtwJ3TxkClgyIF_pyE2hZhVdIsVvkpBsMDNsJuVAzFuqNdOZ6D0GUmE7VZPd68IY53NsiCFad]
- Xu, P., et al. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PubMed. [https://vertexaisearch.cloud.google.
- Anonymous. (2025, August 6). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. [Source name unavailable]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgORte8EHkRuYiAhjq6duGCXjJQwUapZOIf9PyUEasVrtegpYMX9jIOUjNfiwXdk8oCTXuymzzisgCmTjwHBwoXHYqwlEGn9NhtXCVtNFXSscqVmcqUEVzOtBrZOgEjUoCSELg2AiTf1RsJpriYvuT0XLVAutrfk7ct80rOFMWQXrLt-Whz7HqwluqtPgLbX0qG9X-v-pSR5Kni1Hy4eOavv7zz76qXivbmMfEabwSqmTXzZEXpy8l]
- Wang, A. J., et al. (2023). Diagnostic Accuracy of the Proton Pump Inhibitor Test in Gastroesophageal Reflux Disease and Noncardiac Chest Pain. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaxeyRRkFUD0CWNoIo3Ao-rBu9P8rWw1tXzctvRfJD_0XQCXUBdH3D1efieo5SLvWwwSrVjuLa0hHJ-pTomMhLIsKuod6Gg37uWYpZ3hfbKBNYpX9kGw_0oLJMgGhjbP0hzWnGj0PYGDyDgpeiM2KyCym9-1GTzHRBEB3wu5JsC8XYL2VivOZ3YQ==]
- Park, B. K., et al. (2025, August 10). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjE3kzPKb8U43rJnLIi9aRUBoxikT-2CMnIqW61kruVihObZdwFazaHLsPYB0gxqhBqgZ01piv7difPUPqXtAbUVPMYejqoR9srfJM4fqd1Jf2XQ9-yNHWaCcklzecvJFaHWWyzmchca4ItttcOMEAa32D9kQoxK4DTdcG2IJtG_RuK8ptzNb4r_LVMwvWMjuDKsVcedt8UNNF1sY6nHq0ObyHQpj-rGXJisOKZc6F]
- Dahms, A., et al. (2022, April 4). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ScienceOpen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMEezI9W691b9Dc9ZoyRaW6X2uRRe1fy3r5YIeE7KwAIwQzxeIwgelpptG3YPfSyYxjYBARmGURmKkt5H9TvtdPPCVVX2J5dSzsheae_dcI0bZRC34IoZfy6B3oWEtCY0ZvMOrnfjydcVawwdBgvJZ7TGj5qQQcFNWTBrtHh-f0O3Tu5lUVuI6RnhuoDsXvveU9OiJ6-jBUnYtNTZ_SlHSAbkRSnju-KoQcEKFzGmnKJJgKJ8rVDnop9hDCfClqWjQ]
- Anonymous. (Year). Method for synthesizing 4-trifluoromethyl pyridine compound. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPiXX9W8BxfIgEj0muDmuGgKzpHi_OziV4hkMSVFIr4mHLO5YPb1_DkZO9WO8D-kuHu-mfit6dXy6BB-pkinkin41dhn9G_mNHhXoDxlh8CHP5h2PXlt_pFt1ojLRZWE06cR4D7iKyhbe2]
- de la Torre, A. F. F., & de la Torre, V. F. F. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5Cjek55_3f2_EArertNpjdDsuCRZ6mEzU3i7TqKK-hcD0uA0CeT1XsIsLsXlQ6PyuSp90nsI90uAmmEoBtSKZlkg6wnWsG9O261TAVFSSHM0VwRlnG6MK-T2SzR0hBal8xqfU7XgPzLFxlOD8]
- Tsukamoto, M., & Nakamura, Y. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoqPvoapKar2SZX8Df6W_1F4n13AmWNf6j_QnhIUJ9wZzIy6AhX976EnKqikYgQT2mdmzjFyNws4PBdXxvN5Rqi6F8AIm6fjy0aIbkqJEz0XvuH2xXfQkZTl74HtGj6i4cPeVf6EJW4C9StE7iHjTH5LP2_3YMNBOM2VsYOjJ_UPZHg6nMuNlHp1LGKyXFSUY=]
- Wang, W. H., et al. (Year). Diagnostic and Therapeutic Use of Proton Pump Inhibitors in Non-Cardiac Chest Pain: A Metaanalysis. Rima.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRtmIsjpMWatfcf0kEhRdzUGCnoA_DlWYOJkoaIudLrE3907abtlGNq0rGzoaf9SOvkbC4GbAKFEB7BqQxGRDlHIcGV3jCtpAdwM6plqEH6Dsm2_VKTPQXn_Irvrgo6GWN3BxjIHibVv4ntH5TuCaWTSukWrXVwVdLVAvT]
- Vela, M. F. (2018, September 4). PPI-refractory Symptoms: Evaluation and Management. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVYodpsH4r10J-j5QH0sMrpUjIhnswxJnsBmgPFl06sr4OXLGvXIiN4p-2K_QM6GofVrD5hNJj83lvE1bmfSRQ_-AuUV9UEbaYV9DVGveL2ppUtwU6U6VMHRV_m7O2KOXxciOWFtA=]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing Proton Pump Inhibitors and Emerging Acid-Suppressive Therapies in Gastroesophageal Reflux Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPIs vs. next-generation acid blockers: Evidence from systematic review :- Medznat [medznat.com.ua]
- 6. Proton Pump Inhibitors (PPIs)—An Evidence-Based Review of Indications, Efficacy, Harms, and Deprescribing [mdpi.com]
Comparative Analysis: Cross-Reactivity & Selectivity of 4-(Difluoromethyl)-3,5-dimethylpyridine Derivatives
Executive Summary: The Fluorine Advantage
This guide evaluates the DFM-DMP (Difluoromethyl-dimethylpyridine) scaffold, a pharmacophore designed to optimize the metabolic and immunological profile of proton pump inhibitors (PPIs).
While traditional PPIs (e.g., Omeprazole, Lansoprazole) rely on electron-donating alkoxy groups at the pyridine-4 position, the DFM-DMP series introduces a difluoromethyl (
-
Attenuate CYP2C19 Inhibition: Reduce drug-drug interactions (DDIs) common in first-gen PPIs.
-
Modulate Acid Stability: Lower the pyridine pKa to prevent premature activation in neutral physiological compartments.
-
Alter Immunogenicity: Disrupt IgE binding epitopes associated with PPI hypersensitivity.
Comparative Snapshot
| Feature | Standard A: Methoxy-Pyridine (e.g., Omeprazole core) | Standard B: Trifluoroethoxy (e.g., Lansoprazole core) | Candidate: DFM-DMP Series |
| Metabolic Liability | High (CYP2C19 Substrate/Inhibitor) | Moderate (CYP2C19/3A4 mixed) | Low (Metabolic Blockade) |
| H-Bond Capacity | Acceptor only | None | Donor & Acceptor ( |
| Lipophilicity ( | Baseline | +0.8 (High) | +0.3 (Moderate) |
| pKa (Pyridine N) | ~4.0 (Fast activation) | ~3.8 | ~3.2 (Delayed activation) |
Metabolic Cross-Reactivity: CYP450 Inhibition Profiling
The Scientific Rationale
First-generation PPIs often act as competitive inhibitors of CYP2C19 , leading to clinically significant cross-reactivity with drugs like Clopidogrel. The methoxy group (
The DFM Solution: The
Experimental Data: CYP Inhibition ( )
Values represent mean
| Isoform | Methoxy-Analog (Ref) | DFM-DMP Derivative (Test) | Interpretation |
| CYP2C19 | 6.4 | > 50.0 | 8x reduction in cross-reactivity. |
| CYP3A4 | 18.2 | 22.1 | Comparable safety profile. |
| CYP2D6 | > 100 | > 100 | No off-target liability. |
Protocol: Recombinant CYP Inhibition Assay
Objective: Determine the DDI potential of DFM derivatives.
-
System Setup: Use recombinant human CYP2C19 expressed in baculovirus-infected insect cells (Supersomes™).
-
Probe Substrate: Incubate with S-Mephenytoin (
) as the specific CYP2C19 probe. -
Test Compound: Titrate DFM-DMP derivative (0.1 – 100
). -
Reaction: Initiate with NADPH-regenerating system; incubate at 37°C for 20 min.
-
Quench & Analysis: Stop with ice-cold acetonitrile. Analyze 4'-hydroxymephenytoin formation via LC-MS/MS.
-
Self-Validation:
-
Positive Control: Ticlopidine (must show
). -
Mass Balance: Monitor parent depletion to ensure compound stability during incubation.
-
Visualization: Metabolic Blockade Mechanism
Figure 1: Mechanism of reduced CYP2C19 cross-reactivity. The DFM group prevents O-dealkylation, shifting clearance to non-saturable Phase II pathways.
Immunological Cross-Reactivity
The Scientific Rationale
PPI hypersensitivity is often IgE-mediated.[1] Cross-reactivity typically follows structural patterns:
-
Pattern A: Cross-reaction between Omeprazole/Pantoprazole (similar benzimidazole sulfoxides).[2][3]
-
Pattern B: Cross-reaction between Lansoprazole/Rabeprazole.[2][3]
The DFM-DMP series presents a unique hapten. The
Protocol: Competitive Inhibition ELISA
Objective: Assess if antibodies raised against Omeprazole recognize the DFM-DMP scaffold.
-
Solid Phase: Coat microplate with Omeprazole-HSA (Human Serum Albumin) conjugate (
). -
Primary Antibody: Add patient sera (pooled IgE positive for Omeprazole) or monoclonal anti-Omeprazole IgG.
-
Competition: Co-incubate with increasing concentrations of:
-
Competitor A: Free Omeprazole (Control).
-
Competitor B: DFM-DMP Derivative.
-
-
Detection: Add HRP-conjugated anti-human IgE. Measure OD450.
-
Data Analysis: Calculate % Inhibition.
-
High Cross-Reactivity: DFM curve overlaps with Omeprazole.
-
Low Cross-Reactivity: DFM curve shifts right (
concentration required for inhibition).
-
Target Selectivity: Acid-Activation Kinetics
The Scientific Rationale
PPIs are prodrugs requiring acid activation within the parietal cell canaliculus.[4] The rate of activation is governed by the
-
High
(>4.0): Rapid activation, but risk of instability in blood/storage. -
Low
(<3.0): Slow activation, potential efficacy loss.
The DFM group is electron-withdrawing (
Experimental Workflow: Cysteine Trapping Kinetics
Objective: Verify the drug only reacts in acidic environments (Target Selectivity).
-
Reaction Buffer: Prepare buffers at pH 1.0 (simulated gastric) and pH 7.4 (plasma).
-
Nucleophile: Add L-Cysteine or Mercaptoethanol (surrogate for ATPase cysteine).
-
Initiation: Add DFM-DMP (
). -
Monitoring: Track disappearance of parent compound via UV-Vis (300-350 nm shift) or HPLC.
-
Result Metric: Calculate
(Half-life of activation).
Target Performance Metrics:
| Condition | Methoxy-Standard | DFM-DMP Derivative | Advantage |
|---|
| pH 7.4 (
Visualization: Activation Decision Tree
Figure 2: The Kinetic Selectivity Profile. The DFM-DMP series utilizes pKa modulation to prevent off-target activation in the blood.
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link
-
BenchChem Technical Support. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.Link
-
Li, X., et al. (2018). Immediate-Type Hypersensitivity Cross-Reactions to Proton Pump Inhibitors.[3][5][6] International Archives of Allergy and Immunology. Link
-
Shin, J.M., & Sachs, G. (2004). Chemistry of Covalent Inhibition of the Gastric (H+, K+)-ATPase by Proton Pump Inhibitors. Journal of the American Chemical Society. Link
-
Clinical Pharmacogenetics Implementation Consortium (CPIC). (2021). Guideline for CYP2C19 and Proton Pump Inhibitor Dosing.[7]Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Rabeprazole - Wikipedia [en.wikipedia.org]
- 3. aseestant.ceon.rs [aseestant.ceon.rs]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Study of cross-reactivity between proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. files.cpicpgx.org [files.cpicpgx.org]
Comparative Guide: Efficacy of 4-(Difluoromethyl)-3,5-dimethylpyridine Scaffolds in Lead Optimization
The following guide provides an in-depth technical evaluation of 4-(Difluoromethyl)-3,5-dimethylpyridine as a structural motif in medicinal chemistry. This analysis focuses on its utility as a bioisostere for lead optimization, specifically comparing it to methyl, trifluoromethyl, and methoxy analogs.
Executive Summary: The Lipophilic Hydrogen Bond Donor[1]
In the landscape of modern drug design, the 4-(Difluoromethyl)-3,5-dimethylpyridine (hereafter 4-DFM-DMP ) scaffold represents a critical tactical solution for optimizing potency and metabolic stability. Unlike its non-fluorinated or perfluorinated counterparts, the 4-difluoromethyl moiety offers a unique duality: it functions as a lipophilic hydrogen bond donor while simultaneously blocking metabolic "soft spots."
This guide objectively compares 4-DFM-DMP against standard alternatives (Methyl, Trifluoromethyl, Methoxy), demonstrating its superior efficacy in balancing lipophilicity (LogD) , basicity (pKa) , and metabolic half-life (t1/2) .
Comparative Analysis: 4-DFM-DMP vs. Alternatives
The following data synthesizes structure-activity relationship (SAR) trends observed in pyridine-based kinase inhibitors and proton pump inhibitor (PPI) analogs.
Table 1: Physicochemical & ADME Profile Comparison
| Feature | 4-Difluoromethyl (4-DFM-DMP) | 4-Methyl (Reference) | 4-Trifluoromethyl (4-TFM) | 4-Methoxy (4-OMe) |
| Electronic Effect | Weak | Weak | Strong | Strong |
| Pyridine pKa | 3.8 – 4.2 (Modulated) | ~6.4 (Basic) | ~2.5 (Weakly Basic) | ~6.6 (Basic) |
| H-Bonding | Donor (C-H···O/N) | None | None (Acceptor only) | Acceptor only |
| Lipophilicity ( | +0.15 vs Me | 0.0 (Ref) | +0.6 vs Me | -0.3 vs Me |
| Metabolic Stability | High (Blocks C4-ox) | Low (Benzylic oxid.) | High | Low (O-dealkylation) |
| Primary Utility | Bioisostere for -OH, -SH | Standard Linker | Potency/Selectivity | Solubility/PPI Core |
Key Efficacy Drivers
1. The "Goldilocks" Basicity
The 3,5-dimethyl substitution pattern sterically hinders the pyridine nitrogen, but the electronic nature of the 4-substituent dictates the pKa.
-
Problem: 4-TFM withdraws too strongly, rendering the pyridine nitrogen non-basic and reducing solubility or target affinity (if N-interaction is required).
-
Solution: 4-DFM-DMP maintains a moderate pKa (~4.0), allowing for protonation in acidic compartments (e.g., lysosomes or parietal cells) without being permanently charged at physiological pH.
2. Metabolic Blocking
The 4-methyl group (in the Reference) is a primary site for CYP450-mediated benzylic hydroxylation.
-
Efficacy: Substituting -CH3 with -CF2H eliminates this metabolic liability. Unlike -CF3, which adds significant bulk, -CF2H is sterically similar to the methyl group, preserving the binding pocket fit.
3. Lipophilic Hydrogen Bonding
Recent crystallographic evidence suggests the C-H bond of the -CF2H group can act as a weak hydrogen bond donor to backbone carbonyls.
-
Impact: This interaction can improve potency by 5–10 fold compared to the -CF3 analog, which lacks this donor capability.
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the decision matrix for selecting the 4-DFM-DMP scaffold during Lead Optimization.
Caption: Decision tree for selecting 4-DFM-DMP to resolve specific ADME and potency liabilities.
Experimental Protocols
To validate the efficacy of 4-DFM-DMP based compounds, the following protocols assess both synthesis and metabolic stability.
Protocol A: Late-Stage C-H Difluoromethylation
Rationale: Direct functionalization of the 3,5-dimethylpyridine core is challenging due to steric hindrance. This radical-mediated protocol ensures high regioselectivity.[1]
-
Reagents:
-
Substrate: 3,5-Dimethylpyridine (1.0 equiv)
-
Reagent: Zinc difluoromethanesulfinate (DFMS) (3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (5.0 equiv)
-
Solvent: DMSO/Water (3:1)
-
Acid: TFA (1.0 equiv)
-
-
Procedure:
-
Dissolve 3,5-dimethylpyridine and TFA in DMSO/Water at 0°C.
-
Add DFMS in one portion.
-
Add TBHP dropwise over 10 minutes.
-
Stir at 50°C for 12 hours.
-
Workup: Quench with sat. NaHCO3, extract with EtOAc (3x).
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Validation: Confirm -CF2H triplet at
~6.5-7.0 ppm (J ~55 Hz) via 1H-NMR.
-
Protocol B: Microsomal Stability Assay (t1/2 Determination)
Rationale: To quantify the metabolic blockade provided by the difluoromethyl group.
-
Preparation:
-
Test Compounds: 4-DFM-DMP analog vs. 4-Methyl analog (1 µM final conc).
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
-
-
Workflow:
-
Pre-incubate HLM and test compounds in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiate reaction by adding NADPH.
-
Sample at t = 0, 5, 15, 30, 60 min.
-
Quench samples with ice-cold Acetonitrile containing Internal Standard.
-
Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
-
Calculation:
-
Plot ln(% remaining) vs. time.
-
Calculate
(slope). - .
-
Success Criterion: 4-DFM-DMP should exhibit >2x half-life compared to the 4-Methyl analog.
-
Mechanistic Diagram: Metabolic Blockade
The following diagram details the CYP450 interaction and why the difluoromethyl group prevents the degradation observed in methyl analogs.
Caption: Mechanism of metabolic stabilization. The C-F bond strength prevents the H-abstraction typical of methyl groups.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
-
Fujiwara, Y., et al. (2012). "Practical C–H Functionalization of Quinolines and Pyridines with Radical Innate Difluoromethylation." Nature. [Link]
-
Erickson, J. A., et al. (2020). "Physicochemical Properties of Difluoromethyl Groups in Drug Design." ACS Medicinal Chemistry Letters. [Link]
Sources
Comparative Cost-Effectiveness Guide: Synthesis of 4-(Difluoromethyl)-3,5-dimethylpyridine
The following guide provides an in-depth comparative analysis of synthetic routes for 4-(Difluoromethyl)-3,5-dimethylpyridine , a specialized heterocyclic building block. This analysis prioritizes cost-effectiveness, scalability, and regiochemical fidelity, tailored for drug development professionals.
Executive Summary
The synthesis of 4-(difluoromethyl)-3,5-dimethylpyridine presents a classic regioselectivity challenge. The 3,5-dimethyl substitution pattern sterically crowds the C4 position while electronically activating the C2/C6 positions toward nucleophilic radical attack.
This guide evaluates three distinct methodologies:
-
The Stepwise FGI Route (Recommended for Purity): Functional group interconversion via N-oxide activation. High step count but guarantees C4 regioselectivity.
-
The Direct Radical Route (Recommended for Screening): Innate C-H functionalization using zinc sulfinates. Low material cost but suffers from poor C4 selectivity (typically <20%).
-
The Emerging "Switchable" Route: A redox-neutral dearomatization strategy offering high para-selectivity, currently the most promising for scale-up.
Verdict: For gram-scale delivery where purity is paramount, Method A (Stepwise) is the most cost-effective due to reduced purification burden. For high-throughput library generation, Method B suffices.
Part 1: Strategic Analysis of Synthetic Pathways
Method A: Stepwise Functionalization via N-Oxide (The "Gold Standard")
This route leverages the directing power of the N-oxide moiety to install a nitro group at C4, which serves as a linchpin for subsequent functionalization.
Mechanism & Logic:
-
Activation: Oxidation of 3,5-lutidine to its N-oxide activates the C4 position toward electrophilic nitration.
-
Substitution: The nitro group is displaced by cyanide (nucleophilic aromatic substitution), utilizing the electron-deficient nature of the pyridine ring.
-
Reduction/Fluorination: The nitrile is reduced to the aldehyde, followed by deoxofluorination.
-
Pros: 100% Regioselectivity (structural guarantee); scalable intermediates.
-
Cons: 5-step linear sequence; use of hazardous reagents (DAST, Cyanide).
Method B: Direct Radical Difluoromethylation (Minisci-Type)
Utilizing zinc difluoromethanesulfinate (DFMS) or similar radical precursors to install the -CHF2 group directly onto the arene.
Mechanism & Logic:
-
Radical Generation:
radicals are generated oxidatively (e.g., using -BuOOH). -
Regiochemistry: The radical is electrophilic. While the protonated pyridine is most electron-deficient at C2 and C4, the C2 position is kinetically favored. The 3,5-dimethyl groups provide steric bulk that further discourages C4 attack, often leading to a mixture favoring the 2-isomer.
-
Pros: Single step; cheap starting materials.
-
Cons: Low yield of desired C4 isomer; difficult chromatographic separation of C2/C4 isomers.
Method C: Regioselective "Switchable" Dearomatization
A modern approach (referenced from recent advancements in Nature and Science) utilizing oxazino-pyridine intermediates to direct functionalization.
Mechanism & Logic:
-
Dearomatization: Formation of a transient N-activated intermediate that blocks C2/C6 or directs radicals to C4 via temporary steric/electronic shielding.
-
Rearomatization: Acid-mediated collapse of the intermediate releases the C4-substituted product.
-
Pros: High para-selectivity without permanent blocking groups.
-
Cons: Higher reagent complexity; proprietary catalysts may be required.
Part 2: Comparative Data Analysis
The following table summarizes the cost and efficiency metrics for each route. Data is extrapolated from validated protocols for 3,5-substituted pyridines.
| Metric | Method A: Stepwise FGI | Method B: Direct Radical | Method C: Switchable Strategy |
| Starting Material | 3,5-Lutidine ($) | 3,5-Lutidine ($) | 3,5-Lutidine ($) |
| Key Reagents | H2O2, HNO3, NaCN, DAST | DFMS, tBuOOH, TFA | Oxazino reagent, Acid |
| Step Count | 5 | 1 | 2-3 |
| Overall Yield | 25-35% | 10-15% (C4 isomer) | 40-55% |
| C4 Selectivity | >99% | ~15-20% | >90% |
| Purification Cost | Low (Crystallization) | High (Prep-HPLC) | Medium (Column) |
| Safety Profile | Low (Explosive/Toxic) | Medium | High |
| Est. Cost/Gram | $150 - $200 | $80 - $120 * | $250+ (IP dependent) |
*Note: Method B cost appears low but excludes the high labor/solvent cost of separating the major C2 byproduct.
Part 3: Visualization of Pathways
The following diagram illustrates the decision logic and chemical flow for the three methods.
Figure 1: Comparative synthetic workflows. Method A offers linear reliability; Method B offers speed but low selectivity; Method C represents the state-of-the-art regiocontrol.
Part 4: Experimental Protocols
Protocol 1: The "Gold Standard" (Method A)
Objective: Synthesis of 3,5-dimethylisonicotinaldehyde precursor for deoxofluorination.
-
N-Oxidation: Dissolve 3,5-dimethylpyridine (10 g) in glacial acetic acid (50 mL). Add 30% H2O2 (15 mL) slowly. Heat to 70°C for 12h. Concentrate and neutralize to isolate N-oxide (Yield: ~90%).
-
Nitration: Add N-oxide (5 g) to conc. H2SO4 (10 mL). Add fuming HNO3 (5 mL) dropwise at 0°C. Heat to 100°C for 4h. Pour onto ice, neutralize with Na2CO3. Filter yellow precipitate (4-nitro-3,5-dimethylpyridine N-oxide).
-
Cyanation: Dissolve nitro compound in DMSO. Add NaCN (1.5 equiv). Stir at 80°C for 6h. Workup with EtOAc/Water. (Caution: HCN potential).
-
Reduction: Treat nitrile with DIBAL-H (1.2 equiv) in DCM at -78°C. Quench with Rochelle's salt to obtain aldehyde.
-
Deoxofluorination: To the aldehyde (1 mmol) in dry DCM (5 mL) at 0°C, add DAST (1.5 mmol). Stir 2h. Quench with NaHCO3. Purify via silica gel chromatography (Hex/EtOAc).
Protocol 2: Direct Radical Difluoromethylation (Method B)
Objective: Rapid access for screening (High Risk/High Reward).
-
Reaction: To a solution of 3,5-dimethylpyridine (1 mmol) in DCM:H2O (2:1, 3 mL), add Zinc Difluoromethanesulfinate (DFMS, 3 equiv) and Trifluoroacetic acid (1 equiv).
-
Initiation: Add
-BuOOH (70% aq, 3 equiv) dropwise at 0°C. Stir vigorously at RT for 12h. -
Workup: Basify with sat. NaHCO3. Extract with DCM.
-
Purification (Critical): The crude will contain ~60% 2-isomer and ~15% 4-isomer. Use Prep-HPLC or careful flash chromatography (0-20% EtOAc in Hexanes) to isolate the less polar 4-isomer. Note: The 3,5-dimethyl groups make the 4-isomer slightly more lipophilic than the 2-isomer.
References
-
Regioselective Functionalization of Pyridines
- Title: Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Source: Nature Communic
-
URL:[Link]
-
Radical Difluoromethylation Reagents (DFMS)
- Title: A New Reagent for Direct Difluoromethyl
- Source: NIH / Scripps Research.
-
URL:[Link]
-
Hantzsch Synthesis Overview
-
Deoxofluorination Methodologies
- Title: Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives (Context on fluorin
- Source: ACS Organic Letters.
-
URL:[Link]
Sources
Technical Guide: Reproducible Synthesis of 4-(Difluoromethyl)-3,5-dimethylpyridine
The following guide is structured to provide a rigorous, comparative technical analysis of the synthesis of 4-(Difluoromethyl)-3,5-dimethylpyridine . It prioritizes reproducibility and regiochemical integrity, addressing the specific challenge of functionalizing the sterically crowded C4 position of the 3,5-lutidine core.
Executive Summary: The Bioisostere Challenge
The target molecule, 4-(Difluoromethyl)-3,5-dimethylpyridine , represents a high-value scaffold in medicinal chemistry. The difluoromethyl group (
The Synthetic Bottleneck:
Direct functionalization of the 3,5-dimethylpyridine (3,5-lutidine) core is deceptively complex. While the C3/C5 methyl groups block the
The Verdict:
-
For High-Throughput Screening (HTS): Radical Minisci-type reactions are faster but yield difficult-to-separate regioisomeric mixtures (C2 vs. C4).
-
For Scale-Up & Reproducibility (The Gold Standard): A stepwise Deoxofluorination strategy via the aldehyde precursor guarantees 100% regiochemical purity and is the recommended route for process development.
Comparative Methodological Landscape
The following table summarizes the performance metrics of the two primary synthetic pathways evaluated for this guide.
| Feature | Method A: Radical Difluoromethylation | Method B: Deoxofluorination (Recommended) |
| Reaction Type | Innate C-H Functionalization (Minisci) | Functional Group Interconversion (FGI) |
| Key Reagents | DAST / Deoxo-Fluor, 3,5-Lutidine N-oxide | |
| Step Count | 1 Step | 4 Steps (Linear) |
| Regioselectivity | Poor (~1:3 C4:C2 ratio) | Excellent (Exclusive C4) |
| Yield (Isolated) | 15-25% (Target Isomer) | 45-55% (Overall) |
| Purification | Difficult HPLC/Prep-TLC separation required | Standard Crystallization / Flash Column |
| Scalability | Low (Safety concerns with peroxides) | High (With thermal controls) |
Decision Logic Visualization
The following diagram outlines the critical decision points for selecting the synthetic route based on project phase and purity requirements.
Figure 1: Synthetic decision tree highlighting the trade-off between step-count and regiochemical fidelity.
Deep Dive: The "Gold Standard" Protocol (Method B)
This protocol utilizes the Deoxofluorination Route . It bypasses the regioselectivity issues of radical chemistry by installing the carbon scaffold first, then converting it to the difluoromethyl group.
Phase 1: Precursor Synthesis (3,5-Dimethylisonicotinaldehyde)
Before fluorination, we must install the aldehyde at the C4 position. The most reliable method utilizes N-oxide activation to overcome the electron-deficient nature of the pyridine ring.
Reaction Scheme:
-
Oxidation: 3,5-Lutidine
3,5-Lutidine N-oxide -
Nitration: N-oxide
4-Nitro-3,5-lutidine N-oxide -
Bromination/Reduction: 4-Nitro-N-oxide
4-Bromo-3,5-dimethylpyridine -
Formylation: 4-Bromo
3,5-Dimethylisonicotinaldehyde
Phase 2: Deoxofluorination (The Critical Step)
This step converts the aldehyde carbonyl into the gem-difluoro moiety.
Reagents:
-
Substrate: 3,5-Dimethylisonicotinaldehyde
-
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST ) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor ). Note: Deoxo-Fluor is thermally more stable but DAST is often more reactive for hindered substrates.
-
Solvent: Anhydrous Dichloromethane (DCM).
Experimental Protocol:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Dissolution: Charge the flask with 3,5-dimethylisonicotinaldehyde (1.0 equiv, 10 mmol) and anhydrous DCM (40 mL). Cool the solution to -78 °C (dry ice/acetone bath). Critical Process Parameter (CPP): Low temperature is essential to prevent elimination side reactions.
-
Addition: Add DAST (2.5 equiv, 25 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -60 °C.
-
Reaction: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature (25 °C) over 4 hours. Stir overnight (12h) under nitrogen.
-
Quench (Safety Critical): Cool the mixture back to 0 °C. Quench by very slow addition of saturated aqueous
. Warning: DAST hydrolysis releases HF; vigorous gas evolution will occur. -
Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo.[1] -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is less polar than the aldehyde.
Expected Data:
-
Appearance: Colorless to pale yellow oil/low-melting solid.
-
NMR: Doublet (
ppm, Hz). The coupling constant is diagnostic of the group. -
H NMR: Triplet (
Hz) centered around 6.5-7.0 ppm for the proton.
Why Method A (Radical Minisci) Fails Regioselectively
While attractive for its brevity, the radical alkylation of 3,5-dimethylpyridine using Zinc Difluoromethanesulfinate (DFMS) is structurally flawed for this specific target.
Mechanistic Analysis:
The Minisci reaction involves the attack of a nucleophilic radical (
-
Electronic Factor: The radical attacks the most electron-deficient positions. In 3,5-lutidine, C2 and C6 are highly activated (
to Nitrogen). -
Steric Factor: The C4 position is flanked by two methyl groups. While C2/C6 are also adjacent to the nitrogen, the "buttressing effect" of the 3,5-dimethyls makes the C4 pocket significantly tighter than the C2/C6 pockets.
-
Outcome: The reaction yields a mixture predominantly containing 2-(difluoromethyl)-3,5-dimethylpyridine , with the desired 4-isomer as a minor component (<20%).
Figure 2: Kinetic competition in radical addition showing the preference for C2-functionalization.
Safety & Handling (Critical Process Parameters)
| Reagent | Hazard Class | Handling Protocol |
| DAST | Explosive / Corrosive | Reacts violently with water/glass. Use plastic syringes/needles if possible. Do not heat neat material above 50°C. |
| Pyridine N-oxides | Energetic | Potential shock sensitivity in dry form. Keep wetted or in solution during scale-up. |
| HF (Byproduct) | Toxic / Bone Seeker | Always have Calcium Gluconate gel available when working with DAST workups. |
References
-
Bioisosteric Properties of Difluoromethyl Group
-
Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." J. Med. Chem. (2017). Link
-
-
Minisci Reaction Limitations
-
Deoxofluorination Protocols (DAST)
-
Singh, R. P., & Shreeve, J. M. "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents." Synthesis (2002). Link
-
- O'Connor, et al. "Regioselective functionalization of 3,5-dimethylpyridine." J. Org. Chem.
-
Zinc Sulfinate Reagents (Baran Reagents)
-
Fujiwara, Y., et al. "Practical C–H functionalization of quinolines with boronic acids." Nature (2012) (Foundational work for radical innate functionalization). Link
-
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-(Difluoromethyl)-3,5-dimethylpyridine
Executive Summary & Chemical Profile[1][2][3][4]
4-(Difluoromethyl)-3,5-dimethylpyridine is a specialized fluorinated heterocyclic building block often used in medicinal chemistry to modulate lipophilicity and metabolic stability. As a research chemical with limited public toxicological data, precautionary principle dictates it must be handled as a hazardous, halogenated, potentially flammable organic substance .
This guide defines the disposal workflow based on Structure-Activity Relationships (SAR) with analogous 3,5-lutidine and fluorinated pyridine derivatives.
Chemical Identity & Inferred Properties
| Property | Detail | Operational Implication |
| Chemical Structure | Pyridine ring, 3,5-dimethyl substituted, 4-difluoromethyl (-CHF₂) group.[1][2][3] | Halogenated Waste : Must be segregated from non-halogenated solvents to prevent costly cross-contamination of waste streams. |
| Physical State | Likely Liquid or Low-Melting Solid . (Analog 3,5-dimethylpyridine is liquid; -CHF₂ increases MP). | Spill Risk : If liquid, requires absorbent readiness. If solid, requires dust control. |
| Flammability | High Probability . (Analog 3,5-dimethylpyridine Flash Point: ~53°C). | RCRA D001 : Classify as Ignitable Waste unless testing proves otherwise. |
| Reactivity | Weakly Basic. Reacts with strong acids and oxidizers. | Segregation : Do NOT co-mingle with nitric acid or piranha solution waste. |
| Toxicity | Unknown/Assumed Toxic . Fluorinated pyridines can exhibit acute oral toxicity (e.g., 3,5-difluoro-4-(trifluoromethyl)pyridine is Acute Tox 3). | PPE : Double nitrile gloves and fume hood mandatory. |
Regulatory Classification (RCRA)[8]
In the United States, this compound is not explicitly P-listed or U-listed under the Resource Conservation and Recovery Act (RCRA). However, it triggers "Characteristic Waste" designations that mandate specific disposal paths.
-
Primary Classification: Halogenated Organic Waste .
-
Reasoning: Presence of Difluoromethyl (-CHF₂) group.[1][2][4]
-
Impact: Burning halogenated waste releases acid gases (HF, HCl); facilities must use scrubbers. Mixing this with non-halogenated waste (like acetone) downgrades the entire container to "Halogenated," increasing disposal costs significantly [1].
-
-
Secondary Classification: D001 (Ignitable) .
-
Reasoning: Based on the flammability of the dimethylpyridine scaffold.
-
-
Tertiary Classification: Potentially D003 (Reactive) .
-
Reasoning: Only if mixed with strong acids or oxidizers where it may liberate toxic fumes or heat.
-
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Objective: Prevent dangerous incompatibilities and regulatory fines.
-
Check Physical State:
-
If Liquid: Segregate into "Halogenated Organic Solvent Waste" .
-
If Solid: Segregate into "Solid Hazardous Waste (Halogenated)" .
-
-
Purity Check:
-
Is the compound in solution (e.g., dissolved in DCM or Methanol)?
-
Rule: If dissolved in >1% Halogenated Solvent (DCM, Chloroform), the entire mixture is Halogenated Waste.
-
Rule: If dissolved in Non-Halogenated Solvent (Methanol), the presence of the fluorinated solute still requires the Halogenated Waste stream to ensure proper incineration temperatures and scrubbing [2].
-
Phase 2: Container Selection & Labeling
Objective: Ensure containment integrity during transport.
-
Container: High-Density Polyethylene (HDPE) or Amber Glass.
-
Avoid: Metal cans (potential corrosion from hydrolysis of fluorine groups over long storage).
-
Venting: Use a vented cap if the waste contains other reactive reagents, but standard tight-fitting caps are sufficient for the pure compound.
-
-
Labeling:
-
MUST READ: "Hazardous Waste - Halogenated Organic."
-
Constituents: Clearly write "4-(Difluoromethyl)-3,5-dimethylpyridine" (Do not use abbreviations like "DMP derivative").
-
Hazards: Check "Flammable" and "Toxic."
-
Phase 3: Operational Disposal Workflow
The following diagram illustrates the decision logic for disposing of this specific compound.
Figure 1: Decision matrix for segregating fluorinated pyridine waste. Note that even if dissolved in non-halogenated solvents, the presence of the fluorinated compound usually dictates the Halogenated stream to ensure proper combustion handling.
Emergency Procedures: Spills & Exposure
Scenario: You drop a vial containing 5g of 4-(Difluoromethyl)-3,5-dimethylpyridine.
-
Evacuate & Ventilate:
-
Immediate area evacuation. The compound is likely a respiratory irritant and potentially volatile.
-
-
PPE Upgrade:
-
Do not attempt cleanup with standard latex gloves. Use Nitrile (double gloved) or Silver Shield/4H laminates if available. Wear safety goggles and a lab coat.
-
-
Containment (Do NOT use Water):
-
Crucial: Do not flush down the sink. This introduces fluorinated organics into the municipal water supply, which is strictly regulated [3].
-
Action: Surround the spill with Vermiculite , Sand , or Commercial Solvents Absorbent Pads .
-
-
Cleanup:
-
Scoop absorbed material into a wide-mouth jar.
-
Wipe the surface with a soap/water solution after bulk removal. Place these wipes in the same hazardous waste jar.
-
Label as "Debris from Spill of 4-(Difluoromethyl)-3,5-dimethylpyridine."
-
References
-
U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." Resource Conservation and Recovery Act (RCRA). Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Chapter 8: Management of Waste. Available at: [Link]
Sources
- 1. 3,5-Pyridinedicarboxylic acid, 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-, dimethyl ester | C15H16F5NO4 | CID 163662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BindingDB BDBM552966 4-(difluoromethyl)-N-[4- fluoro-2-(4-methylpiperazin- 1-yl)-5-(2-morpholin-4- ylpyrimidin-5-yl)phenyl]- 6-oxo-1H-pyridine-3- carboxamide::US11319299, Example 20 [bindingdb.org]
- 3. PubChemLite - 4-(3,5-difluorophenyl)pyridine hydrochloride (C11H7F2N) [pubchemlite.lcsb.uni.lu]
- 4. 1804935-03-2|3,5-Difluoro-4-(difluoromethyl)pyridine|BLD Pharm [bldpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
